Product packaging for 3-Ethynylpyridazine(Cat. No.:CAS No. 1017793-08-6)

3-Ethynylpyridazine

Cat. No.: B1444659
CAS No.: 1017793-08-6
M. Wt: 104.11 g/mol
InChI Key: HHRXJQNSDKDSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethynylpyridazine is a useful research compound. Its molecular formula is C6H4N2 and its molecular weight is 104.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2 B1444659 3-Ethynylpyridazine CAS No. 1017793-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c1-2-6-4-3-5-7-8-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRXJQNSDKDSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-ethynylpyridazine, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. The core of this guide focuses on the most prevalent and efficient method for its synthesis: the palladium-catalyzed Sonogashira cross-coupling reaction. We will delve into the critical aspects of this methodology, from the preparation of the necessary 3-halopyridazine precursors to the final deprotection step. Furthermore, this guide will explore the underlying mechanistic principles, offer detailed experimental protocols, and discuss alternative synthetic strategies. The information presented herein is intended to equip researchers with the knowledge to confidently and effectively synthesize this compound for their research and development endeavors.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, contribute to its capacity to interact with biological targets. The introduction of an ethynyl group at the 3-position of the pyridazine ring creates a versatile handle for further chemical modifications, such as click chemistry and further cross-coupling reactions, making this compound a highly valuable building block for the synthesis of complex molecules with potential therapeutic applications.

Primary Synthetic Pathway: The Sonogashira Cross-Coupling Reaction

The most direct and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[1][2]. The overall strategy for the synthesis of this compound via this pathway can be broken down into two key stages:

  • Synthesis of a 3-Halopyridazine Precursor: A suitable starting material bearing a halogen atom at the 3-position is required.

  • Sonogashira Coupling and Deprotection: The 3-halopyridazine is then coupled with a protected alkyne, followed by the removal of the protecting group to yield the desired product.

Sonogashira_Pathway Start Pyridazine Precursor Halogenation Halogenation Start->Halogenation Halopyridazine 3-Halopyridazine Halogenation->Halopyridazine Sonogashira Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) Halopyridazine->Sonogashira Protected_Ethynylpyridazine 3-((Trimethylsilyl)ethynyl)pyridazine Sonogashira->Protected_Ethynylpyridazine Deprotection Deprotection Protected_Ethynylpyridazine->Deprotection Final_Product This compound Deprotection->Final_Product

Figure 1: General workflow for the synthesis of this compound via the Sonogashira coupling pathway.

Synthesis of 3-Halopyridazine Precursors

The choice of the halogen atom on the pyridazine ring can influence the efficiency of the subsequent Sonogashira coupling, with the reactivity order being I > Br > Cl[3]. While 3-iodopyridazines are the most reactive, they are often more expensive and less stable. 3-Bromopyridazines offer a good balance of reactivity and stability, while 3-chloropyridazines are typically the most cost-effective but may require more forcing reaction conditions for the coupling step.

2.1.1. Synthesis of 3-Chloropyridazine

A common and straightforward method for the synthesis of 3-chloropyridazine is the treatment of 3(2H)-pyridazinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃)[4][5][6].

Chloropyridazine_Synthesis Pyridazinone 3(2H)-Pyridazinone Reaction POCl₃ or PCl₃ Heat Pyridazinone->Reaction Chloropyridazine 3-Chloropyridazine Reaction->Chloropyridazine

Figure 2: Synthesis of 3-chloropyridazine from 3(2H)-pyridazinone.

Experimental Protocol: Synthesis of 3-Chloropyridazine [4][6]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3(2H)-pyridazinone (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (10 equivalents) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-chloropyridazine.

2.1.2. Synthesis of 3-Bromopyridazine

3-Bromopyridazine can be synthesized through various methods, including the Sandmeyer reaction from 3-aminopyridazine or by direct bromination of pyridazine, although the latter can lead to mixtures of products. A more controlled approach involves the use of a suitable brominating agent on a pyridazine precursor.

The Sonogashira Coupling Reaction

With the 3-halopyridazine in hand, the next step is the crucial Sonogashira coupling. To avoid the self-coupling of the terminal alkyne (Glaser coupling), a protected alkyne such as trimethylsilylacetylene (TMS-acetylene) is commonly used[5].

2.2.1. Mechanism of the Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction is well-established and involves two interconnected cycles: a palladium cycle and a copper cycle[1][2].

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Base Base Alkyne->Base -HB⁺ CuI CuI CuI->Base Cu_Acetylide Cu-C≡CR Base->Cu_Acetylide Cu_Acetylide->Transmetal to Pd cycle

Figure 3: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of 3-Chloropyridazine with Trimethylsilylacetylene [3][5]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-chloropyridazine (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI) (5-10 mol%).

  • Add a suitable solvent, such as degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Add a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Add trimethylsilylacetylene (1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)pyridazine.

Table 1: Typical Reagents and Conditions for Sonogashira Coupling

ComponentExampleTypical Loading/AmountPurpose
Aryl Halide 3-Chloropyridazine1 equivalentElectrophilic partner
Alkyne Trimethylsilylacetylene1.2 - 1.5 equivalentsNucleophilic partner
Palladium Catalyst Pd(PPh₃)₂Cl₂2 - 5 mol%Primary catalyst
Copper(I) Co-catalyst CuI5 - 10 mol%Activates the alkyne
Base Triethylamine (Et₃N)2 - 3 equivalentsNeutralizes HX byproduct
Solvent THF, DMFAnhydrous, degassedReaction medium
Temperature 50 - 80 °CVaries with substrateReaction rate control
Deprotection of the Silyl Group

The final step in the synthesis is the removal of the trimethylsilyl (TMS) protecting group to yield this compound. This is typically achieved under mild basic or fluoride-mediated conditions.

Experimental Protocol: Deprotection of 3-((Trimethylsilyl)ethynyl)pyridazine [5]

Method A: Base-Catalyzed Deprotection

  • Dissolve 3-((trimethylsilyl)ethynyl)pyridazine (1 equivalent) in a solvent such as methanol or a mixture of THF and methanol.

  • Add a base, such as potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, filter off the solid base.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Method B: Fluoride-Mediated Deprotection

  • Dissolve 3-((trimethylsilyl)ethynyl)pyridazine (1 equivalent) in a solvent like THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Alternative Synthetic Pathways

While the Sonogashira coupling is the most prominent route, other methods for the synthesis of this compound or related alkynylpyridazines have been explored, although they are less common.

  • Copper-Catalyzed Ethynylation: In some cases, copper catalysts can be used for the direct ethynylation of aryl halides, sometimes in the absence of palladium. These methods may offer a more cost-effective alternative.

  • Palladium-Free Synthesis: Research into palladium-free cross-coupling reactions is an active area. While not yet widely applied to pyridazine systems, these emerging methodologies could provide future alternative pathways.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-stage process commencing with the preparation of a 3-halopyridazine precursor, followed by a palladium- and copper-catalyzed Sonogashira cross-coupling with a protected alkyne, and concluding with a deprotection step. This technical guide has provided a detailed overview of this primary synthetic route, including mechanistic insights and step-by-step experimental protocols. By understanding the principles and practical considerations outlined herein, researchers in the fields of medicinal chemistry and materials science can effectively synthesize this valuable heterocyclic building block to advance their scientific endeavors.

References

Introduction: The Strategic Value of the Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethynylpyridazine: Synthesis, Structure, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. While direct literature on this compound is limited, this document synthesizes established chemical principles and data from closely related analogues to present its core chemical properties, a robust synthetic methodology, and its potential applications as a versatile chemical building block.

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (a 1,2-diazine), is a privileged scaffold in pharmaceutical sciences. Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a valuable component in the design of biologically active molecules.[1][2] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive effects.[1][3]

The introduction of an ethynyl (acetylenic) group at the 3-position of the pyridazine core creates a molecule, this compound, with enhanced synthetic versatility. The terminal alkyne is a highly reactive functional group that serves as a cornerstone for building molecular complexity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This unique combination of a biologically relevant core and a synthetically versatile handle makes this compound a high-value intermediate for creating novel chemical entities.

Molecular Structure and Physicochemical Properties

The structure of this compound features a planar pyridazine ring connected to a linear ethynyl group. The two nitrogen atoms in the ring significantly influence its electronic distribution, making it a π-deficient system. This property affects its reactivity and intermolecular interactions.

Caption: Structure of this compound.

PropertyValueSource/Basis
Molecular Formula C₆H₄N₂-
Molecular Weight 104.11 g/mol -
CAS Number Not assigned-
Appearance Predicted: SolidComparison with 3-ethynylpyridine[4]
Boiling Point Predicted: >180 °CExtrapolation from 3-ethynylpyridine[5]
XLogP3 1.1Predicted (PubChem CID: 186003 for 3-ethynylpyridine)[6]

Synthesis of this compound: A Protocol Based on Sonogashira Coupling

The most efficient and widely adopted method for synthesizing aryl alkynes is the Sonogashira cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This methodology is directly applicable to the synthesis of this compound from a 3-halopyridazine precursor.

The choice of starting material, either 3-bromopyridazine or 3-chloropyridazine, is critical. Aryl bromides are generally more reactive than chlorides in palladium-catalyzed coupling reactions, often allowing for milder reaction conditions and higher yields.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup Start 3-Halopyridazine React Sonogashira Coupling (Heat under Inert Atmosphere) Start->React Alkyne Trimethylsilylacetylene Alkyne->React Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Catalyst->React Base Amine Base (e.g., Et₃N) Base->React Solvent Anhydrous Solvent (e.g., THF/DMF) Solvent->React Deprotect Deprotection (e.g., K₂CO₃, MeOH) React->Deprotect Purify Purification (Column Chromatography) Deprotect->Purify End This compound Purify->End

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the Sonogashira coupling of halo-heterocycles.[9][10]

  • Vessel Preparation: To a dry, oven-baked Schlenk flask, add 3-bromopyridazine (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) active species is sensitive to oxidation.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., a mixture of THF and triethylamine). Triethylamine acts as both a solvent and the base required to neutralize the HBr formed during the reaction.[10]

  • Alkyne Addition: Add trimethylsilylacetylene (1.2-1.5 eq) dropwise via syringe. Using a silyl-protected alkyne prevents self-coupling (Glaser coupling) and is a standard strategy for introducing a terminal ethynyl group.

  • Reaction: Heat the mixture to a temperature between 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove catalyst residues and concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude residue in methanol and add a base such as potassium carbonate (K₂CO₃) to cleave the trimethylsilyl protecting group. Stir at room temperature until TLC analysis indicates complete conversion.

  • Purification: Neutralize the mixture, remove the methanol in vacuo, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.

Chemical Reactivity and Key Synthetic Applications

The dual functionality of this compound—the reactive alkyne and the electron-deficient diazine ring—opens avenues for diverse chemical transformations.

[3+2] Dipolar Cycloaddition: The Gateway to Triazoles

The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions.[11][12] The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles.

Research on 3,6-diethynylpyridazine has demonstrated its utility in copper-catalyzed click reactions with various azides to form 3,6-bis(4-triazolyl)pyridazines.[11] By analogy, this compound can react with an organic azide (R-N₃) to yield a 3-(1-substituted-1H-1,2,3-triazol-4-yl)pyridazine. This linkage is exceptionally stable and is widely used in drug discovery to connect different molecular fragments.

G cluster_reactants Reactants cluster_conditions Conditions pyridazine This compound catalyst Cu(I) Catalyst pyridazine->catalyst + azide Organic Azide (R-N₃) azide->catalyst + product 3-(Triazolyl)pyridazine catalyst->product [3+2] Cycloaddition

Caption: [3+2] Cycloaddition of this compound.

Inverse-Electron-Demand Diels-Alder Reactions

The electron-deficient pyridazine ring can function as a diene in inverse-electron-demand Diels-Alder [4+2] cycloaddition reactions with electron-rich dienophiles.[13] While the ethynyl substituent further withdraws electron density, potentially enhancing this reactivity, the reaction often requires high temperatures and may lead to subsequent aromatization via the extrusion of N₂.[14] This pathway provides a route to functionalized benzene derivatives.

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

The pyridazine nucleus is a well-established pharmacophore.[1][2] this compound serves as a versatile starting point for generating libraries of novel compounds for biological screening.

  • Scaffold Decoration: Using the Sonogashira reaction, various aryl, heteroaryl, or alkyl groups can be coupled to the 3-position, allowing for systematic exploration of the structure-activity relationship (SAR).

  • Bioisosteric Replacement: The pyridazine ring is a bioisostere of other aromatic systems and can be used to modulate the physicochemical properties (e.g., solubility, metabolism) of a lead compound.

  • Triazole Linkers: As described, click chemistry allows for the facile connection of the pyridazine core to other pharmacophores or biomolecules, creating potential multi-target agents or probes.[11]

Materials Science

Alkynyl-substituted N-heterocycles are valuable building blocks for functional organic materials. Studies on 3,6-diethynylpyridazine derivatives have shown that the resulting bis(triazolyl)pyridazines exhibit properties of n-type organic semiconductors, making them useful as electron-transporting materials in optoelectronic devices like OLEDs.[11] The extended π-conjugation and electron-deficient nature of the pyridazine core are key to these electronic properties. This compound could similarly be used to synthesize polymers or small molecules with tailored electronic and optical characteristics.

Conclusion

This compound is a synthetically valuable, though currently underutilized, heterocyclic building block. Its preparation via a robust Sonogashira coupling protocol is highly feasible. The molecule's dual reactivity, stemming from its terminal alkyne and electron-poor diazine ring, provides access to a rich chemical space of complex derivatives. For researchers in drug discovery, it offers a direct route to novel pyridazine-containing scaffolds and triazole-linked conjugates. For materials scientists, it represents a promising precursor for the development of new organic electronic materials. Further exploration of the synthesis and reactivity of this compound is warranted and holds considerable promise for advancing these fields.

References

Spectroscopic data for 3-Ethynylpyridazine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethynylpyridazine

Abstract

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecular architectures. Its rigid, planar structure and the reactive ethynyl group make it an attractive synthon for developing novel pharmaceuticals and functional materials. Accurate and unambiguous structural confirmation is paramount for any research and development involving this molecule. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely consolidated in the public domain, this document synthesizes predicted data based on established spectroscopic principles and comparative analysis of analogous pyridazine and ethynyl-containing compounds. Furthermore, it furnishes detailed, field-proven protocols for data acquisition, ensuring that researchers can generate high-quality, reliable data for validation.

Molecular Structure and Overview

This compound (CAS: 119977-14-3) possesses a molecular formula of C₆H₄N₂ and a monoisotopic mass of 104.0374 Daltons. The structure features a diazine ring (pyridazine) substituted with an ethynyl group at the C3 position. The electron-deficient nature of the pyridazine ring, combined with the unique electronic and steric properties of the acetylene moiety, gives rise to a distinct spectroscopic fingerprint. This guide will dissect the expected features of this fingerprint across three core analytical techniques.

Table 1: Summary of Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value
¹H NMR Chemical Shift (δ)H4: ~9.2 ppm (dd), H5: ~7.8 ppm (dd), H6: ~9.0 ppm (dd), C≡C-H: ~3.4 ppm (s)
¹³C NMR Chemical Shift (δ)C3: ~145 ppm, C4: ~152 ppm, C5: ~128 ppm, C6: ~150 ppm, C≡CH: ~82 ppm, C≡C H: ~79 ppm
IR Wavenumber (cm⁻¹)≡C-H stretch: ~3300 cm⁻¹, C≡C stretch: ~2120 cm⁻¹, C=N/C=C stretch: 1600-1400 cm⁻¹
Mass Spec (EI) Mass-to-Charge (m/z)Molecular Ion [M]⁺•: 104, Key Fragments: 78, 52

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound. The chemical shifts and coupling patterns of the protons and carbons are highly sensitive to the electronic environment shaped by the two adjacent nitrogen atoms and the triple bond.

Expertise & Rationale: Interpreting the NMR Spectra

The pyridazine ring is a π-deficient system, meaning the nitrogen atoms withdraw electron density from the ring carbons. This deshielding effect causes the attached protons (H4, H5, H6) to resonate at a significantly downfield chemical shift compared to those on a benzene ring.

  • ¹H NMR: The proton at the C4 position is expected to be the most downfield, influenced by the adjacent nitrogen (N1) and the nearby ethynyl group. The H6 proton, adjacent to N1, will also be strongly deshielded. The H5 proton, situated between two carbons, will appear most upfield among the aromatic signals. The protons will exhibit a characteristic three-bond coupling pattern (ortho-like), with an additional smaller four-bond coupling (meta-like) observable for H4 and H6. The acetylenic proton is expected to be a sharp singlet in a region typical for terminal alkynes.

  • ¹³C NMR: The carbon atoms directly bonded to nitrogen (C3 and C6) and the C4 atom will be the most deshielded (highest ppm values). The two sp-hybridized carbons of the ethynyl group will appear in the characteristic alkyne region (~70-90 ppm).

Predicted ¹H and ¹³C NMR Data

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration
H69.22ddJ_H6-H5 ≈ 4.5, J_H6-H4 ≈ 1.51H
H49.01ddJ_H4-H5 ≈ 8.5, J_H4-H6 ≈ 1.51H
H57.85ddJ_H5-H4 ≈ 8.5, J_H5-H6 ≈ 4.51H
C≡C-H3.40s-1H

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assignment Predicted δ (ppm)
C4152.5
C6150.3
C3145.1
C5128.0
C≡CH82.1
C≡C H79.4
Protocol for NMR Data Acquisition

This protocol ensures a self-validating system for obtaining high-resolution NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.[1][2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

    • Ensure the spectral width covers the expected range (e.g., 0-12 ppm).

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate T1 relaxation.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.

    • To aid in assignment, consider running a DEPT-135 experiment, which will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh 5-10 mg of Compound P2 Dissolve in ~0.6 mL CDCl₃ P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert & Lock P3->A1 A2 Shim Magnetic Field A1->A2 A3 Acquire ¹H Spectrum A2->A3 A4 Acquire ¹³C & DEPT Spectra A3->A4 D1 Fourier Transform A4->D1 D2 Phase & Baseline Correction D1->D2 D3 Integrate & Assign Signals D2->D3

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale: Interpreting the IR Spectrum

For this compound, the most diagnostic peaks arise from the alkyne and aromatic moieties.

  • Alkyne Group: The terminal alkyne gives rise to two highly characteristic absorptions: the sharp, relatively strong ≡C-H stretch around 3300 cm⁻¹, and the C≡C triple bond stretch near 2120 cm⁻¹. The latter can be weak but is very sharp.

  • Aromatic Ring: The pyridazine ring will show aromatic C-H stretching vibrations just above 3000 cm⁻¹.[3] In-plane ring stretching vibrations (C=C and C=N) typically appear in the 1600-1400 cm⁻¹ region.[4][5]

  • "Fingerprint" Region: The region below 1300 cm⁻¹ will contain complex C-H bending and ring deformation vibrations that are unique to the molecule's overall structure.

Table 4: Predicted Characteristic IR Absorptions (KBr Pellet)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Acetylenic ≡C-H Stretch~3300Strong, Sharp
Aromatic C-H Stretch3100 - 3000Medium
Acetylenic C≡C Stretch~2120Weak to Medium, Sharp
Aromatic Ring Stretches (C=C, C=N)1600 - 1400Medium to Strong
C-H Out-of-Plane Bending900 - 700Strong
Protocol for FTIR Data Acquisition (KBr Pellet)

This method is a gold standard for obtaining high-quality IR spectra of solid samples.[6]

  • Sample Preparation:

    • Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.

    • Causality: Grinding is critical to reduce particle size below the wavelength of the IR light, which minimizes light scattering and produces sharp, well-defined peaks.[6]

    • Transfer the powder to a pellet press die.

  • Pellet Formation:

    • Apply pressure (typically 7-10 tons) using a hydraulic press to form a small, transparent, or translucent KBr pellet.

    • Carefully remove the pellet from the die.

  • Spectrum Acquisition:

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first. The instrument software will automatically ratio the sample spectrum against this background.

    • Acquire the sample spectrum over the standard mid-IR range (4000-400 cm⁻¹).[7]

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis P1 Grind 1-2 mg Sample with 100-200 mg KBr P2 Transfer Powder to Die P1->P2 P3 Press into Translucent Pellet P2->P3 A2 Place Pellet in Holder P3->A2 A1 Acquire Background Spectrum A1->A2 A3 Acquire Sample Spectrum (4000-400 cm⁻¹) A2->A3 D1 Identify Key Functional Group Peaks A3->D1 D2 Compare with Reference Data D1->D2

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and crucial structural information from fragmentation patterns. Electron Impact (EI) ionization is a robust choice for small, relatively stable organic molecules like this compound.

Expertise & Rationale: Interpreting the EI Mass Spectrum

In EI-MS, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.[8]

  • Molecular Ion (M⁺•): The primary ionization event removes one electron to form the molecular ion, a radical cation. The peak corresponding to this ion gives the molecule's nominal mass. For C₆H₄N₂, the expected nominal mass is 104 Da. This peak should be reasonably intense due to the stability of the aromatic system.

  • Fragmentation: The excess energy imparted during ionization leads to bond cleavage. A likely and diagnostic fragmentation pathway is the loss of a hydrogen cyanide (HCN) molecule from the pyridazine ring, a common fragmentation for nitrogen heterocycles. Another expected fragmentation is the cleavage of the ethynyl group.

Table 5: Predicted Key Ions in the EI Mass Spectrum

m/z Value Proposed Ion/Fragment Comments
104[C₆H₄N₂]⁺•Molecular Ion (M⁺•)
78[C₅H₄N]⁺Loss of HCN (27 Da) from the ring
77[C₅H₃N]⁺•Loss of HCN and H•
52[C₄H₄]⁺•Loss of N₂ (28 Da)
51[C₄H₃]⁺Further fragmentation
Protocol for Mass Spectrometry Data Acquisition (EI)
  • Sample Introduction:

    • Introduce a small amount of the sample (sub-microgram) into the ion source. For a solid like this compound, this is typically done using a direct insertion probe. For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), the sample would first be dissolved in a volatile solvent.

  • Ionization:

    • The sample is vaporized by heating under high vacuum.

    • The gaseous molecules are bombarded with a 70 eV electron beam, causing ionization and fragmentation.

  • Mass Analysis:

    • The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions strike a detector, which generates a signal proportional to the ion abundance. The resulting plot of abundance versus m/z is the mass spectrum.

MS_Workflow cluster_prep Sample Introduction cluster_acq Analysis cluster_proc Data Interpretation P1 Load Sample onto Direct Insertion Probe P2 Insert into High Vacuum P1->P2 A1 Vaporize Sample P2->A1 A2 Ionize with 70 eV Electron Beam (EI) A1->A2 A3 Separate Ions by m/z A2->A3 A4 Detect Ions A3->A4 D1 Identify Molecular Ion Peak (M⁺•) A4->D1 D2 Analyze Fragmentation Pattern D1->D2

Caption: General workflow for Electron Impact Mass Spectrometry.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and Mass Spectrometry. This guide provides the expected spectroscopic signatures and robust methodologies required for its unambiguous characterization. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and substitution pattern. The distinctive IR absorptions for the terminal alkyne will verify the presence of this key functional group. Finally, mass spectrometry will confirm the molecular weight and provide corroborating structural evidence through predictable fragmentation pathways. By following the detailed protocols and using the predictive data herein as a benchmark, researchers and drug development professionals can confidently verify the identity and purity of this compound in their synthetic and developmental workflows.

References

The Synthetic Versatility of 3-Ethynylpyridazine: A Profile of Stability and Reactivity for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Ethynylpyridazine, A Compact Scaffold with Expansive Potential

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with tunable properties is paramount. Heterocyclic compounds, particularly those containing the pyridazine moiety, are foundational scaffolds in a multitude of pharmaceuticals due to their ability to engage in critical biological interactions. The introduction of a reactive ethynyl group onto this electron-deficient diazine core bestows the resulting molecule, this compound, with a unique and powerful combination of chemical reactivity and structural rigidity. This guide provides a comprehensive overview of the stability and reactivity profile of this compound, offering insights into its synthesis, handling, and diverse applications in the construction of complex molecular entities for drug discovery and materials science.

The pyridazine ring system, characterized by two adjacent nitrogen atoms, imparts a distinct electronic character that influences the reactivity of its substituents. The ethynyl group, a versatile functional handle, opens a gateway to a vast array of chemical transformations, including cycloaddition reactions, transition-metal-catalyzed cross-couplings, and nucleophilic additions. Understanding the interplay between the electron-deficient pyridazine core and the reactive alkyne is crucial for harnessing the full synthetic potential of this valuable building block.

Stability and Handling: Navigating the Properties of an Activated Alkyne

While specific empirical data on the thermal decomposition of this compound is not extensively documented, its stability can be inferred from related structures and general chemical principles. The electron-withdrawing nature of the pyridazine ring is expected to influence the thermal and chemical stability of the molecule.

Key Stability Considerations:

  • Thermal Stability: Similar to other terminal alkynes, this compound may be susceptible to decomposition at elevated temperatures. Computational studies on the thermal decomposition of related heterocyclic compounds suggest that ring-opening or fragmentation pathways can be initiated by heat.[1] It is advisable to use this compound in reactions at the lowest effective temperature and to avoid prolonged heating.

  • Atmospheric Sensitivity: As with many terminal alkynes, prolonged exposure to air and moisture should be avoided to prevent potential oxidation or hydration of the triple bond. For long-term storage, it is recommended to keep the compound under an inert atmosphere, such as nitrogen or argon, and in a cool, dry place.[2][3] Safety data for the analogous 3-ethynylpyridine indicates it is a flammable solid that should be handled with care.[4]

  • Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Recommended Storage Conditions:

ParameterRecommendation
Temperature2-8 °C (Refrigerated)
AtmosphereInert Gas (Nitrogen or Argon)
LightProtect from light
MoistureStore in a desiccated environment

Synthesis of this compound: The Power of Cross-Coupling

The most direct and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6]

Proposed Synthetic Pathway via Sonogashira Coupling

A plausible and efficient route to this compound involves the coupling of a 3-halopyridazine (e.g., 3-chloro- or 3-bromopyridazine) with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection.

G cluster_0 Sonogashira Coupling cluster_1 Deprotection 3-Halopyridazine 3-Halopyridazine Intermediate 3-(Trimethylsilylethynyl)pyridazine 3-Halopyridazine->Intermediate Sonogashira Reaction TMS-Acetylene Trimethylsilylacetylene TMS-Acetylene->Intermediate Pd_Catalyst Pd(PPh3)2Cl2 / CuI Pd_Catalyst->Intermediate Base Base (e.g., Et3N) Base->Intermediate Final_Product This compound Intermediate->Final_Product Desilylation Deprotection_Reagent Base (e.g., K2CO3, MeOH) Deprotection_Reagent->Final_Product G This compound This compound Product 1,4-Disubstituted 1,2,3-Triazole This compound->Product [3+2] Cycloaddition Organic_Azide R-N3 Organic_Azide->Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Product G This compound This compound Product Vinylpyridazine Derivative This compound->Product Nucleophilic Addition Nucleophile Nu-H Nucleophile->Product

References

A Theoretical and Computational Guide to 3-Ethynylpyridazine: Exploring a Privileged Scaffold in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and computational examination of 3-Ethynylpyridazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound, this document leverages in-depth analysis of its close structural analog, 3-Ethynylpyridine, alongside foundational principles of pyridazine chemistry. The guide explores the synthesis, structural characteristics, spectroscopic signatures, and chemical reactivity of this compound, with a focus on computational modeling and predictive analysis. Key reaction classes, such as the Sonogashira coupling for its synthesis and cycloaddition reactions for its functionalization, are discussed in detail. Furthermore, the potential applications of this compound derivatives as therapeutic agents and advanced materials are considered, drawing on the well-established biological and material properties of the pyridazine scaffold. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Pyridazine Scaffold and the Promise of the Ethynyl Moiety

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, including its capacity to act as a hydrogen bond acceptor and its significant dipole moment, make it a versatile scaffold for the design of biologically active molecules.[1] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

The incorporation of an ethynyl group at the 3-position of the pyridazine ring introduces a reactive and structurally significant moiety. The ethynyl group is a key functional group in modern organic synthesis, known for its participation in a variety of powerful transformations such as "click chemistry" and transition metal-catalyzed cross-coupling reactions.[3] This combination of a biologically relevant pyridazine core with a synthetically versatile ethynyl handle makes this compound a highly attractive, albeit under-explored, building block for the development of novel therapeutics and functional materials.

This guide will proceed to delineate the theoretical and computational aspects of this compound, providing a robust framework for its synthesis, characterization, and application.

Synthesis of this compound: A Focus on Sonogashira Coupling

The most logical and widely employed method for the synthesis of aryl and heteroaryl alkynes is the Sonogashira cross-coupling reaction.[4][5] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4]

Rationale for the Sonogashira Approach

The Sonogashira coupling is favored for the synthesis of this compound for several key reasons:

  • Mild Reaction Conditions: The reaction can often be carried out at or near room temperature, which is advantageous for preserving sensitive functional groups.[4]

  • High Efficiency: The Sonogashira reaction is known for its high yields and tolerance of a wide range of functional groups.[6]

  • Availability of Precursors: The requisite starting materials, a 3-halopyridazine (e.g., 3-chloropyridazine or 3-bromopyridazine) and a protected acetylene source (e.g., trimethylsilylacetylene), are readily accessible.

Experimental Protocol: A Generalized Sonogashira Coupling for this compound

The following protocol is a generalized procedure based on established methods for the Sonogashira coupling of related heteroaromatic halides.[7]

Step 1: Preparation of the Reaction Mixture

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-halopyridazine (1.0 eq.).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a copper(I) co-catalyst, typically CuI (0.05-0.10 eq.).

  • Add a suitable solvent, such as degassed triethylamine (Et₃N) or a mixture of THF and Et₃N.

  • To this mixture, add trimethylsilylacetylene (1.2-1.5 eq.).

Step 2: Reaction Execution

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification of the Silyl-Protected Intermediate

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)pyridazine.

Step 4: Deprotection to Yield this compound

  • Dissolve the purified 3-((trimethylsilyl)ethynyl)pyridazine in a suitable solvent such as methanol or THF.

  • Add a base, for example, potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.

Structural and Spectroscopic Properties: A Predictive Analysis

Direct experimental data for this compound is scarce. Therefore, we will rely on computational modeling and data from the closely related 3-Ethynylpyridine to predict its structural and spectroscopic characteristics.

Molecular Geometry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the geometry of molecules.[8] For this compound, the geometry is expected to be planar, with the pyridazine ring and the ethynyl group lying in the same plane to maximize conjugation.

ParameterPredicted Value (this compound)Experimental/Calculated Value (3-Ethynylpyridine)
C-C≡C Bond Angle~178-180°~179°
C≡C Bond Length~1.21 Å~1.20 Å
C-C Bond Length (Ring-Alkyne)~1.43 Å~1.43 Å

Table 1: Predicted and comparative geometric parameters for this compound.

Spectroscopic Signatures

The ¹H and ¹³C NMR spectra of this compound can be predicted based on the known spectra of 3-Ethynylpyridine and the electronic effects of the pyridazine ring.[9][10] The two adjacent nitrogen atoms in the pyridazine ring will significantly influence the chemical shifts of the ring protons.

ProtonPredicted ¹H Chemical Shift (ppm)3-Ethynylpyridine ¹H Chemical Shift (ppm)[9][10]
Acetylenic H~3.3-3.53.22
Pyridazine H4~7.8-8.07.77 (H4)
Pyridazine H5~7.5-7.77.26 (H5)
Pyridazine H6~9.0-9.28.72 (H6)

Table 2: Predicted ¹H NMR chemical shifts for this compound in CDCl₃.

CarbonPredicted ¹³C Chemical Shift (ppm)3-Ethynylpyridine ¹³C Chemical Shift (ppm)[10]
C≡CH~80-8586.1
C≡CH~85-9092.8
Pyridazine C3~140-145120.6
Pyridazine C4~125-130138.6
Pyridazine C5~128-133123.2
Pyridazine C6~150-155152.4

Table 3: Predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

The IR spectrum of this compound is expected to show characteristic peaks for the alkyne and the pyridazine ring.[10][11]

Functional GroupExpected Wavenumber (cm⁻¹)3-Ethynylpyridine Wavenumber (cm⁻¹)[10]
≡C-H stretch~3300~3250
C≡C stretch~2100-21502222
C=N, C=C stretches (ring)~1400-16001580, 1460

Table 4: Predicted characteristic IR absorption bands for this compound.

The UV-Vis spectrum of this compound will be dominated by π → π* transitions of the conjugated system. The absorption maxima are expected to be similar to those of 3-Ethynylpyridine, with potential slight shifts due to the electronic differences between the pyridine and pyridazine rings.[12]

Chemical Reactivity: The Ethynyl Group as a Synthetic Handle

The ethynyl group of this compound is a versatile functional group that can participate in a wide range of chemical transformations, making it an ideal precursor for the synthesis of more complex molecules.

Cycloaddition Reactions

The carbon-carbon triple bond of this compound can act as a dipolarophile in [3+2] cycloaddition reactions.[1] This is a powerful method for the construction of five-membered heterocyclic rings. For instance, the reaction with azides (the Huisgen cycloaddition) would yield triazole-substituted pyridazines, which are of significant interest in medicinal chemistry.[1][13]

Cycloaddition cluster_reactants Reactants cluster_products Products pyridazine This compound triazole Triazole-substituted pyridazine pyridazine->triazole [3+2] Cycloaddition azide R-N3 (Azide) azide->triazole

Caption: [3+2] Cycloaddition of this compound with an azide.

Transition Metal-Catalyzed Couplings

Beyond its synthesis via Sonogashira coupling, the terminal alkyne of this compound can be further functionalized using other cross-coupling reactions, such as the Glaser or Hay couplings, to form symmetrical diynes.

Computational Modeling: Insights into Electronic Structure and Reactivity

Computational modeling provides a deeper understanding of the electronic properties of this compound, which are crucial for predicting its reactivity and potential applications.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized on the π-system of the pyridazine ring and the ethynyl group, while the LUMO will also be distributed across this conjugated system. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic properties and reactivity.

Caption: Frontier Molecular Orbitals of this compound.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the nitrogen atoms of the pyridazine ring are expected to be regions of negative electrostatic potential (electron-rich), making them susceptible to electrophilic attack and capable of forming hydrogen bonds. The acetylenic proton will exhibit a region of positive electrostatic potential (electron-poor).

Applications in Drug Discovery and Materials Science

The structural features of this compound make it a promising candidate for applications in both medicinal chemistry and materials science.

Medicinal Chemistry

The pyridazine nucleus is a common scaffold in a number of approved drugs.[14] The ability to functionalize the ethynyl group of this compound via reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the rapid generation of libraries of triazole-containing compounds. These compounds can be screened for a variety of biological activities, including as kinase inhibitors, antiviral agents, and antibacterial agents.[2]

DrugDiscovery Start This compound Click Click Chemistry (e.g., CuAAC) Start->Click Library Library of Triazole- Substituted Pyridazines Click->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing this compound.

Materials Science

The rigid, planar structure of this compound and its ability to participate in polymerization reactions make it a candidate for the development of novel organic electronic materials.[15] Polymers incorporating the this compound moiety could exhibit interesting photophysical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[15]

Conclusion

While direct experimental data on this compound is limited, a comprehensive theoretical and computational analysis, supported by data from its close analog 3-Ethynylpyridine, reveals it to be a molecule of significant potential. Its synthesis is readily achievable through established methods like the Sonogashira coupling, and its reactive ethynyl group opens the door to a vast array of functionalized derivatives. The insights into its structure, spectroscopy, and reactivity provided in this guide serve as a foundation for future experimental work. The unique combination of a biologically privileged pyridazine core and a synthetically versatile ethynyl handle positions this compound as a valuable building block for the next generation of pharmaceuticals and advanced materials.

References

The Sonogashira Coupling: A Comprehensive Technical Guide to the Synthesis of 3-Ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of 3-Ethynylpyridazine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of compact, rigid, and functionally versatile moieties is paramount to achieving desired pharmacological profiles. Among these, the pyridazine nucleus, a diazine featuring two adjacent nitrogen atoms, has garnered considerable attention. When functionalized with an ethynyl group at the 3-position, the resulting this compound emerges as a highly valuable building block. Its unique electronic properties and linear geometry allow it to serve as a key intermediate in the synthesis of a diverse array of complex molecules with potential therapeutic applications. The ethynyl group provides a reactive handle for further molecular elaboration through reactions like click chemistry, making it a cornerstone in the construction of novel pharmaceutical candidates. This guide provides an in-depth exploration of the Sonogashira coupling reaction as a robust and efficient method for the synthesis of this compound, tailored for professionals engaged in cutting-edge drug development.

The Sonogashira Coupling: A Pillar of Modern Synthetic Chemistry

The Sonogashira cross-coupling reaction is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] Developed by Kenkichi Sonogashira in 1975, this palladium-catalyzed reaction, typically in the presence of a copper(I) co-catalyst, has become indispensable due to its mild reaction conditions and broad functional group tolerance.[2] These characteristics make it particularly well-suited for the late-stage functionalization of complex molecules, a common requirement in pharmaceutical research.

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl or vinyl halide (in our case, a 3-halopyridazine). This step forms a Pd(II) complex.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product (this compound) and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: A base, typically an amine, deprotonates the terminal alkyne, forming a copper acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (R-X) Coupled_Pd R-Pd(II)-C≡CR'(L₂) Pd_complex->Coupled_Pd Transmetalation (from Cu cycle) Coupled_Pd->Pd0 Reductive Elimination Product R-C≡CR' Coupled_Pd->Product CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR' CuX->Cu_alkyne + Alkyne + Base Alkyne H-C≡CR' Cu_alkyne->Pd_complex Transfers alkyne caption Figure 1: The dual catalytic cycles of the Sonogashira coupling.

Figure 1: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via a Sonogashira coupling reaction. The protocol is based on established procedures for the coupling of similar heterocyclic halides and offers a robust starting point for optimization.[4]

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Bromopyridazine≥97%Commercially Available
Ethynyltrimethylsilane≥98%Commercially Available
Bis(triphenylphosphine)palladium(II) chloride98%Commercially Available
Copper(I) iodide≥99.5%Commercially Available
Triethylamine≥99.5%, anhydrousCommercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Tetrabutylammonium fluoride (TBAF)1.0 M solution in THFCommercially Available
Dichloromethane (DCM)ACS gradeCommercially Available
Ethyl acetate (EtOAc)ACS gradeCommercially Available
HexanesACS gradeCommercially Available
Saturated aqueous ammonium chloridePrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfateCommercially Available
Silica gel230-400 meshCommercially Available
Step-by-Step Methodology

Step 1: Sonogashira Coupling of 3-Bromopyridazine with Ethynyltrimethylsilane

  • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridazine (1.0 mmol, 1 equiv), bis(triphenylphosphine)palladium(II) chloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL) and anhydrous triethylamine (2.0 mmol, 2 equiv) via syringe.

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Add ethynyltrimethylsilane (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-((trimethylsilyl)ethynyl)pyridazine.

Step 2: Deprotection of the Silyl Group

  • Dissolve the crude 3-((trimethylsilyl)ethynyl)pyridazine in tetrahydrofuran (THF, 10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add tetrabutylammonium fluoride (TBAF, 1.1 mmol, 1.1 equiv, as a 1.0 M solution in THF) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, quench with water (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the pure this compound.

Synthesis_Workflow Start Start: 3-Bromopyridazine & Ethynyltrimethylsilane Coupling Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 60°C) Start->Coupling Intermediate 3-((trimethylsilyl)ethynyl)pyridazine (Crude Product) Coupling->Intermediate Deprotection Silyl Deprotection (TBAF, THF, 0°C to RT) Intermediate->Deprotection Purification Purification (Flash Column Chromatography) Deprotection->Purification Product Final Product: This compound Purification->Product caption Figure 2: Workflow for the synthesis of this compound.

Figure 2: Workflow for the synthesis of this compound.
Rationale for Experimental Choices

  • Starting Material: 3-Bromopyridazine is chosen over 3-chloropyridazine due to the higher reactivity of the C-Br bond in the oxidative addition step of the palladium cycle. While 3-iodopyridazine would be even more reactive, 3-bromopyridazine offers a good balance of reactivity and commercial availability.

  • Alkyne Source: Ethynyltrimethylsilane is used as a surrogate for acetylene gas, which is difficult to handle. The trimethylsilyl (TMS) protecting group enhances stability and allows for easier handling and purification of the intermediate. The subsequent deprotection under mild conditions with TBAF is a clean and high-yielding transformation.[5]

  • Catalyst System: The combination of a palladium(II) precatalyst like bis(triphenylphosphine)palladium(II) chloride and a copper(I) co-catalyst is a classic and reliable system for Sonogashira couplings.[6] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base and Solvent: Triethylamine serves as both the base to deprotonate the alkyne and as a scavenger for the hydrogen halide byproduct.[4] DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and catalyst system.[4]

Data Summary and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of pyridazine derivatives, based on literature precedents.[4]

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-methoxymethyl-6-phenyl-3-pyridazinonePhenylacetylenePd(PPh₃)₂Cl₂ (10)CuI (10)Et₃N (2)DMF55-90
5-Bromo-2-methoxymethyl-6-phenyl-3-pyridazinone1-HexynePd(PPh₃)₂Cl₂ (10)CuI (10)Et₃N (2)DMF55-85
3-Bromo-2-aminopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100398

Note: The yields presented are for the coupled products and may vary depending on the specific substrates and reaction scale.

Conclusion and Future Perspectives

The Sonogashira coupling reaction represents a highly effective and versatile strategy for the synthesis of this compound, a key building block in modern drug discovery. The protocol outlined in this guide provides a robust and scientifically grounded methodology for researchers in the pharmaceutical and chemical sciences. The mild reaction conditions and tolerance of a wide range of functional groups underscore the power of this cross-coupling reaction. Future research in this area may focus on the development of even more efficient and sustainable catalytic systems, such as those employing lower catalyst loadings or operating in greener solvents. The continued application of the Sonogashira coupling will undoubtedly accelerate the discovery and development of novel therapeutics built upon the pyridazine scaffold.

References

Synthesis of 3-Ethynylpyridazine from Halopyridazines: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-ethynylpyridazine moiety is a critical pharmacophore in modern medicinal chemistry, valued for its ability to form strong, directional interactions within biological targets and serve as a versatile synthetic handle for further molecular elaboration.[1] This guide provides a comprehensive overview of the synthesis of this compound from readily available halopyridazine precursors. We will delve into the mechanistic underpinnings of the Sonogashira cross-coupling reaction—the cornerstone of this transformation—and offer field-proven insights into optimizing reaction parameters. This document provides detailed, step-by-step protocols for the synthesis and subsequent deprotection, supported by quantitative data and visual diagrams to ensure clarity and reproducibility for researchers in drug development and synthetic chemistry.

Strategic Overview: The Sonogashira Coupling Approach

The formation of a C(sp²)–C(sp) bond between a halopyridazine and a terminal alkyne is most effectively achieved through the Sonogashira cross-coupling reaction.[2] This palladium-catalyzed, copper(I)-co-catalyzed transformation is renowned for its mild reaction conditions, broad functional group tolerance, and high yields, making it ideal for complex molecule synthesis in pharmaceutical research.[3][4]

The general transformation is as follows:

Halopyridazine + Terminal Alkyne → this compound

A key strategic decision involves the choice of the alkyne. While acetylene gas is the most direct source, its handling can be hazardous and impractical. A superior and more common laboratory strategy is the use of a protected terminal alkyne, such as Trimethylsilylacetylene (TMSA) . The trimethylsilyl (TMS) group serves as an effective protecting group for the acidic acetylenic proton, preventing side reactions like homocoupling (Glaser coupling) and allowing for easier handling and purification.[5][6] The synthesis, therefore, becomes a two-step process:

  • Sonogashira Coupling: Reaction of a halopyridazine with TMSA to form 3-((trimethylsilyl)ethynyl)pyridazine.

  • Deprotection: Mild cleavage of the TMS group to yield the final product, this compound.[6]

Mechanistic Deep Dive: The Dual Catalytic Cycle

Understanding the "why" behind the Sonogashira reaction's success requires examining its intricate mechanism, which involves two interconnected, yet independent, catalytic cycles operating in concert: a palladium cycle and a copper cycle.[7][8]

The Palladium Cycle (The Cross-Coupling Engine)

The palladium catalyst is the primary engine driving the C-C bond formation.[7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the halopyridazine, forming a Pd(II) intermediate.[9]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the halide.[9]

  • Reductive Elimination: The newly formed Pd(II) complex undergoes reductive elimination, forging the desired C(sp²)–C(sp) bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

The Copper Cycle (The Alkyne Activator)

The copper(I) co-catalyst's role is to activate the terminal alkyne, preparing it for the crucial transmetalation step.[10][11]

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[8]

  • Deprotonation: In the presence of an amine base, the acidity of the acetylenic proton is increased, facilitating its removal to form a copper(I) acetylide species.[11] This is the active nucleophile that participates in the palladium cycle.

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Oxidative Addition pd0->pd_oxidative pd_intermediate Ar-Pd(II)-X (Pyridazinyl-Pd Complex) pd_oxidative->pd_intermediate pd_transmetalation Transmetalation pd_intermediate->pd_transmetalation pd_alkyne_complex Ar-Pd(II)-C≡CR (Coupling Precursor) pd_transmetalation->pd_alkyne_complex pd_reductive Reductive Elimination pd_alkyne_complex->pd_reductive pd_reductive->pd0 Ar-C≡CR cu_catalyst Cu(I)X cu_complexation π-Complexation cu_catalyst->cu_complexation cu_pi_complex [H-C≡CR • CuX] cu_complexation->cu_pi_complex cu_deprotonation Deprotonation (Base) cu_pi_complex->cu_deprotonation cu_acetylide Cu-C≡CR (Copper Acetylide) cu_deprotonation->cu_acetylide cu_acetylide->pd_transmetalation Transfer of Acetylide Group cu_acetylide->cu_catalyst Regenerated aryl_halide Pyridazine-X aryl_halide->pd_oxidative alkyne H-C≡CR alkyne->cu_complexation base Amine Base base->cu_deprotonation

Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction

Optimizing Reaction Parameters: A Scientist's Perspective

The success of the synthesis hinges on the careful selection of reagents and conditions. Each component plays a critical role in reaction efficiency, yield, and purity.

The Halopyridazine Substrate

The reactivity of the C-X bond is paramount. The general reactivity trend for aryl halides in Sonogashira couplings is I > Br > Cl.[9]

  • 3-Iodopyridazine: Highly reactive, often allowing for lower catalyst loadings and milder conditions. However, iodo-heterocycles can be less stable and more expensive.

  • 3-Bromopyridazine: A good balance of reactivity and stability. Often the substrate of choice for initial investigations.

  • 3-Chloropyridazine: The most cost-effective and readily available starting material. Its lower reactivity typically necessitates higher temperatures, longer reaction times, or more sophisticated catalyst systems (e.g., those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands) to achieve efficient oxidative addition.[12][13]

The Catalytic System
  • Palladium Source: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a robust, air-stable Pd(II) precatalyst that is conveniently reduced in situ to the active Pd(0) species.[3] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly but is more sensitive to air.[4]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, prized for its ability to efficiently generate the copper acetylide intermediate.[3] The use of a copper co-catalyst significantly increases the reaction rate, allowing for milder conditions than copper-free variants.[3]

Base and Solvent

The base is crucial for neutralizing the hydrogen halide byproduct and for deprotonating the alkyne in the copper cycle.[3]

  • Amine Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used. They are strong enough to facilitate the reaction without causing unwanted side reactions and can often serve as the solvent or co-solvent.[9][14]

  • Solvents: Anhydrous, deaerated solvents are essential to prevent catalyst deactivation and alkyne homocoupling.[3] Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and acetonitrile are common choices that effectively dissolve the reactants and catalysts.[4][15]

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for Sonogashira couplings on heteroaromatic systems, providing a validated starting point for optimization.

SubstrateAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-BromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5.0Et₃NDMF10096[15]
Aryl HalideTerminal AlkynePd(PPh₃)₂Cl₂ (5.0)2.5DiisopropylamineTHFRT89[9]
Aryl Bromide3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)Copper-FreeTMPDMSORT97[16]
Aryl ChloridePhenylacetylenePdCl₂(PPh₃)₂ (3.0)Copper-FreeTBAFSolvent-Free80-100~85[13]

Experimental Protocols

These protocols are designed as self-validating systems, providing clear, actionable steps for laboratory execution.

Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridazine

This procedure details the Sonogashira coupling of 3-chloropyridazine with trimethylsilylacetylene.

Materials:

  • 3-Chloropyridazine (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (Anhydrous, serves as base and solvent)

  • Tetrahydrofuran (THF) (Anhydrous, co-solvent)

  • Argon or Nitrogen gas supply

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 5 mL per 1 mmol of halopyridazine) and anhydrous Et₃N (approx. 5 mL per 1 mmol of halopyridazine). Stir the mixture for 15 minutes at room temperature to ensure catalyst dissolution. The mixture should appear as a yellow suspension.

  • Reactant Addition: Add 3-chloropyridazine (1.0 equiv) to the flask, followed by the dropwise addition of trimethylsilylacetylene (1.2 equiv).

  • Reaction: Heat the reaction mixture to 60-70 °C and stir under argon. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halopyridazine is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 3-((trimethylsilyl)ethynyl)pyridazine.

Protocol 2: Deprotection to this compound

This protocol describes the efficient removal of the TMS group to yield the final terminal alkyne.[6][17]

Materials:

  • 3-((Trimethylsilyl)ethynyl)pyridazine (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (0.2 equiv, anhydrous)

  • Methanol (MeOH)

  • Round-bottom flask

Procedure:

  • Dissolution: Dissolve the 3-((trimethylsilyl)ethynyl)pyridazine (1.0 equiv) in methanol (approx. 10 mL per 1 mmol) in a round-bottom flask.

  • Base Addition: Add anhydrous potassium carbonate (0.2 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid; monitor by TLC for the disappearance of the starting material (usually 1-2 hours).[17]

  • Work-up: Once the reaction is complete, neutralize the mixture with a few drops of acetic acid or dilute HCl. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting this compound is often pure enough for subsequent use, but can be further purified by chromatography if necessary.

Overall Synthetic Workflow

The entire process, from starting materials to the final product, can be visualized as a streamlined workflow.

Synthesis_Workflow Figure 2: Experimental Workflow for this compound Synthesis start Start: Halopyridazine + TMSA setup Reaction Setup: • Inert Atmosphere (Ar) • Add Pd/Cu Catalysts • Add Base/Solvent start->setup coupling Sonogashira Coupling (Step 1) Heat & Stir (4-12h) setup->coupling workup1 Work-up & Purification: • Filter through Celite® • Column Chromatography coupling->workup1 intermediate Intermediate: TMS-Protected Pyridazine workup1->intermediate deprotection Deprotection (Step 2) K₂CO₃ / MeOH (1-2h) intermediate->deprotection workup2 Work-up & Extraction: • Neutralize • Aqueous Extraction deprotection->workup2 final_product Final Product: This compound workup2->final_product

References

Navigating the Solubility Landscape of 3-Ethynylpyridazine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Solubility in the Application of 3-Ethynylpyridazine

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical physicochemical parameter that dictates its journey from the reaction flask to its final application. Poor solubility can lead to challenges in reaction kinetics, purification, formulation of drug delivery systems, and can ultimately impact bioavailability. This compound, with its distinct structural motifs—a polar pyridazine core and a nonpolar ethynyl group—presents a unique solubility profile that requires careful consideration.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts a significant dipole moment and hydrogen bond accepting capabilities.[1] This suggests a predisposition for solubility in polar solvents. Conversely, the ethynyl group is a nonpolar, rigid moiety that can participate in π-π stacking interactions, potentially favoring solubility in less polar environments.[2][3] The interplay of these features makes a systematic evaluation of its solubility across a spectrum of organic solvents essential.

This guide will first delve into the theoretical underpinnings of this compound's solubility based on its molecular structure. It will then provide a comprehensive, step-by-step experimental workflow for the accurate determination of its solubility, ensuring data integrity and reproducibility.

Physicochemical Profile and Predicted Solubility of this compound

While experimental data for this compound is sparse, we can infer its likely properties by examining its constituent parts and closely related analogs, such as 3-Ethynylpyridine.

Table 1: Physicochemical Properties of this compound and a Closely Related Analog

PropertyThis compound (Predicted/Inferred)3-Ethynylpyridine (Reported)
Molecular Formula C₆H₄N₂C₇H₅N[4]
Molecular Weight 104.11 g/mol 103.12 g/mol [4]
Melting Point Likely a solid at room temperature.39-40 °C[5][6]
Boiling Point Higher than 3-Ethynylpyridine due to increased polarity.170.5-182 °C[5][7]
pKa The pyridazine ring is weakly basic.[8]Pyridine pKa ≈ 5.2[8]
LogP (Predicted) Lower than 3-Ethynylpyridine due to the second nitrogen atom increasing polarity.0.91[5]

The presence of two nitrogen atoms in the pyridazine ring, compared to one in pyridine, is expected to increase the molecule's overall polarity and its capacity for hydrogen bonding. This structural change is anticipated to enhance its solubility in polar solvents relative to 3-Ethynylpyridine.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a foundational concept in predicting solubility.[4] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents (e.g., Alcohols, DMSO, DMF): These solvents can engage in hydrogen bonding and dipole-dipole interactions. The nitrogen atoms of the pyridazine ring in this compound can act as hydrogen bond acceptors, leading to favorable interactions with protic polar solvents like ethanol and methanol. Aprotic polar solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) will interact favorably through dipole-dipole forces. Therefore, this compound is expected to exhibit good solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The nonpolar hydrocarbon backbone and the ethynyl group of this compound will have some affinity for these solvents. However, the high polarity of the pyridazine ring will likely limit its solubility in strongly nonpolar solvents.[2][3]

  • Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents offer a balance of properties. Dichloromethane can interact through dipole-dipole forces, while ethyl acetate has both a polar ester group and a nonpolar ethyl group. It is anticipated that this compound will have moderate to good solubility in these solvents.

The following diagram illustrates the key molecular interactions influencing solubility.

G cluster_solute This compound cluster_solvents Solvent Classes Solute C₆H₄N₂ N_atoms Pyridazine Nitrogens (H-bond Acceptors) Solute->N_atoms Polarity Ethynyl Ethynyl Group (π-π Stacking) Solute->Ethynyl Nonpolar character Polar Polar Solvents (e.g., Ethanol, DMSO) N_atoms->Polar Strong Interaction (H-bonding, Dipole-Dipole) Nonpolar Nonpolar Solvents (e.g., Hexane) N_atoms->Nonpolar Weak Interaction Ethynyl->Polar Limited Interaction Ethynyl->Nonpolar Favorable Interaction (van der Waals)

Caption: Intermolecular forces governing the solubility of this compound.

Experimental Determination of Solubility: A Self-Validating Protocol

The most reliable understanding of a compound's solubility comes from empirical measurement. The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent at a specific temperature.[9]

Causality Behind Experimental Choices
  • Choice of Method: The shake-flask method is chosen for its accuracy and direct measurement of equilibrium solubility, which is crucial for applications like crystallization and formulation.[9]

  • Equilibration Time: A sufficient equilibration time (typically 24-72 hours) is critical to ensure that the dissolution process has reached a true equilibrium. This is verified by taking measurements at different time points until the concentration of the solute remains constant.[10]

  • Temperature Control: Solubility is temperature-dependent. A constant temperature bath is used to eliminate temperature fluctuations as a variable, ensuring the data is reproducible.

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantifying the concentration of the dissolved solute, even in complex mixtures. It is preferred over less specific methods like UV-Vis spectroscopy, especially when dealing with compounds that may have interfering absorbances.

Step-by-Step Experimental Workflow

The following diagram outlines the workflow for the experimental determination of this compound's solubility.

G start Start prep 1. Preparation Add excess this compound to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-72 hours. prep->equilibrate separate 3. Phase Separation Centrifuge or filter (0.22 µm PTFE) to remove undissolved solid. equilibrate->separate dilute 4. Dilution Accurately dilute a known volume of the saturated supernatant with the mobile phase. separate->dilute analyze 5. HPLC Analysis Inject the diluted sample and quantify the concentration against a calibration curve. dilute->analyze calculate 6. Calculation Calculate the original concentration in mg/mL or M, accounting for the dilution factor. analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol
  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of this compound in the HPLC mobile phase (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

    • Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

  • Sample Processing and Analysis:

    • After equilibration, remove the vials and allow any undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter (PTFE is a good choice for broad solvent compatibility) to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

  • Data Analysis and Reporting:

    • Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original, undiluted supernatant by applying the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

    • The results should be reported in standard units such as mg/mL or moles/L (M).

Summary of Expected Solubility and Data Presentation

Based on the physicochemical principles discussed, a qualitative and predicted quantitative solubility profile for this compound is presented below. It is imperative to note that the quantitative values are predictive and should be confirmed experimentally.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C

Solvent ClassSpecific SolventPolarity IndexPredicted SolubilityRationale for Prediction
Protic Polar Methanol5.1HighStrong hydrogen bonding with pyridazine nitrogens.
Ethanol4.3HighStrong hydrogen bonding with pyridazine nitrogens.
Aprotic Polar DMSO7.2Very HighStrong dipole-dipole interactions.
Acetonitrile5.8HighFavorable dipole-dipole interactions.
DMF6.4Very HighStrong dipole-dipole interactions.
Intermediate Acetone5.1Moderate-HighGood balance of polar and nonpolar characteristics.
Polarity Ethyl Acetate4.4ModerateCan act as a hydrogen bond acceptor.
Dichloromethane3.1ModerateDipole-dipole interactions.
Nonpolar Toluene2.4Low-ModerateAromatic character allows for some π-π interactions.
Hexane0.1LowDominated by weak van der Waals forces.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By leveraging knowledge of its molecular structure and the principles of intermolecular forces, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The detailed experimental protocol provided herein offers a robust and reliable method for generating the high-quality, quantitative data necessary to advance research and development involving this important heterocyclic compound. It is strongly recommended that researchers undertaking work with this compound perform these solubility studies to build a foundational dataset that will undoubtedly accelerate future innovations.

References

A Guide to the Structural Elucidation of 3-Ethynylpyridazine via X-ray Crystallography: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodological framework for the determination of the single-crystal X-ray structure of 3-Ethynylpyridazine. While a published crystal structure for this specific molecule is not currently available in public databases, this document serves as an in-depth guide for researchers and drug development professionals on the necessary steps to achieve this goal. We will detail the synthesis, crystallization, and subsequent X-ray diffraction analysis, emphasizing the rationale behind experimental choices to ensure scientific rigor and data integrity. This whitepaper is structured to empower researchers to successfully elucidate the three-dimensional atomic arrangement of this compound, a molecule of significant interest in medicinal chemistry and materials science.

Introduction: The Significance of this compound

Pyridazine and its derivatives are a class of heterocyclic compounds that are of considerable interest in the pharmaceutical and agrochemical industries due to their wide range of biological activities.[1][2] The introduction of an ethynyl group at the 3-position of the pyridazine ring creates a molecule, this compound, with a unique electronic and structural profile. The rigid, linear ethynyl moiety can act as a key pharmacophore, participating in various non-covalent interactions with biological targets or serving as a versatile synthetic handle for further molecular elaboration through reactions like Sonogashira coupling or click chemistry.[3]

The precise knowledge of the three-dimensional structure of this compound at atomic resolution is a prerequisite for understanding its chemical reactivity, physical properties, and biological activity. An X-ray crystal structure would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for computational modeling, drug design, and the development of novel materials.[3] This guide outlines the comprehensive workflow for determining this currently unknown crystal structure.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for analogous compounds like 3-Ethynylpyridine.[4][5][6] A common and effective approach is the Sonogashira coupling reaction between a halogenated pyridazine and a protected acetylene, followed by deprotection.

Detailed Experimental Protocol:

  • Sonogashira Coupling:

    • To a solution of 3-chloropyridazine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of toluene and water, add trimethylsilylacetylene (1.2 eq).

    • Add a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a co-catalyst, such as copper(I) iodide (CuI) (0.04 eq).

    • The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) and may require gentle heating (e.g., 50-70 °C) for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction mixture is worked up by quenching with water, extracting the product with an organic solvent (e.g., ethyl acetate), and drying the organic layer.

  • Deprotection:

    • The crude trimethylsilyl-protected intermediate is dissolved in a solvent like methanol or tetrahydrofuran.

    • A base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is added to facilitate the removal of the trimethylsilyl group.

    • The reaction is typically stirred at room temperature for a few hours.

    • After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by column chromatography on silica gel.

Crystallization Strategies

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is left in a loosely capped vial to allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: This technique involves dissolving the compound in a small amount of a relatively non-volatile solvent and placing this solution in a sealed container with a larger volume of a more volatile anti-solvent in which the compound is less soluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

X-ray Diffraction: From Crystal to Structure

Once suitable single crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers automate the process of rotating the crystal and collecting a complete dataset.

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and their positions) are used to solve and refine the crystal structure.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Data Analysis and Validation

The final refined crystal structure must be carefully validated to ensure its quality and accuracy. The results are typically presented in a standardized format, including a table of crystallographic data.

Representative Crystallographic Data for this compound

The following table summarizes the type of information that would be obtained from a successful X-ray crystal structure determination of this compound.

Parameter Expected Value/Information
Chemical Formula C₆H₄N₂
Formula Weight 104.11 g/mol
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined (e.g., P2₁/c, P-1)
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Volume ų
Z Number of molecules per unit cell
Density (calculated) g/cm³
Absorption Coefficient mm⁻¹
F(000) Electrons per unit cell
Crystal Size mm
Theta range for data collection °
Reflections collected Total number
Independent reflections Number after averaging
Goodness-of-fit on F² ~1
Final R indices [I>2sigma(I)] R₁ and wR₂ values
R indices (all data) R₁ and wR₂ values

Visualizing the Workflow

The overall process for determining the X-ray crystal structure of this compound can be visualized as a systematic workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Analysis & Deposition synthesis Synthesis of this compound Sonogashira Coupling & Deprotection purification Purification Column Chromatography synthesis->purification crystallization Crystallization Slow Evaporation Vapor Diffusion purification->crystallization data_collection Data Collection Single Crystal Mounting X-ray Exposure crystallization->data_collection structure_solution Structure Solution & Refinement Direct Methods Least-Squares Refinement data_collection->structure_solution validation Structure Validation CheckCIF structure_solution->validation deposition Data Deposition Cambridge Structural Database (CSD) validation->deposition

Caption: Experimental workflow for the X-ray crystal structure determination of this compound.

Conclusion

The determination of the X-ray crystal structure of this compound is an essential step towards unlocking its full potential in drug discovery and materials science. This guide provides a comprehensive and technically sound methodology for achieving this objective. By following the outlined procedures for synthesis, crystallization, data collection, and analysis, researchers can obtain a high-quality crystal structure. The resulting structural information will undoubtedly accelerate the rational design of novel therapeutics and functional materials based on the this compound scaffold. Upon successful structure determination, it is imperative to deposit the data in a public repository such as the Cambridge Structural Database (CSD) to benefit the wider scientific community.[7][8][9]

References

Methodological & Application

Application Notes: 3-Ethynylpyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold - A Privileged Heterocycle in Drug Discovery

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are cornerstones of drug design, with scaffolds like pyridine and pyrimidine being extensively utilized.[1] However, the pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged structure endowed with unique physicochemical properties that offer distinct advantages in optimizing drug candidates.[2]

Compared to its well-known isomer pyridine, pyridazine exhibits a significantly larger dipole moment, weaker basicity, and a capacity for robust, dual hydrogen-bonding interactions.[2][3] These characteristics can lead to improved target engagement, enhanced metabolic stability, and a reduced potential for off-target effects such as inhibition of cytochrome P450 enzymes or the hERG potassium channel.[2][4] The recent FDA approvals of drugs like the GnRH receptor antagonist relugolix and the allosteric TYK2 inhibitor deucravacitinib, both built on a pyridazine core, underscore the growing appreciation for this scaffold's therapeutic potential.[2]

This application note focuses on 3-ethynylpyridazine , a versatile building block that combines the favorable properties of the pyridazine core with the synthetic utility of a terminal alkyne. The ethynyl group serves as a reactive handle for a suite of powerful transformations, most notably the Palladium-catalyzed Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry". These reactions are fundamental to modern drug discovery, enabling modular synthesis, fragment-based lead discovery (FBLD), and the development of sophisticated bioorthogonal probes for chemical biology.

Physicochemical Properties of this compound

Understanding the physicochemical profile of a building block is critical for rational drug design. The introduction of the second nitrogen atom in the pyridazine ring relative to pyridine significantly modulates its electronic properties.

PropertyThis compound (Estimated)3-Ethynylpyridine (Reference)Rationale for Difference
Molecular Weight 104.11 g/mol 103.12 g/mol [5]Addition of a nitrogen atom.
Calculated logP ~0.5 - 0.80.91[5]The increased polarity and hydrogen bond accepting capability of the pyridazine ring typically lowers lipophilicity compared to the pyridine analogue.[2][6]
Calculated pKa (Basic) ~1.5 - 2.05.2 (Pyridine)[6]The second adjacent nitrogen atom is electron-withdrawing, significantly reducing the basicity of the ring nitrogens compared to pyridine.[2]
H-Bond Acceptors 21The two adjacent nitrogen atoms in pyridazine can act as dual hydrogen-bond acceptors, a key feature for molecular recognition at target binding sites.[7]
Dipole Moment High (~3.9 D for Pyridazine)Moderate (~2.2 D for Pyridine)The vector addition of individual C-N bond dipoles results in a much larger overall dipole moment for pyridazine, which can enhance π-π stacking interactions.[2]

Note: Experimental values for this compound are not widely reported; calculated values are derived from computational models and comparison with the parent heterocycles.[8][9][10]

Synthesis of this compound

The most common and reliable method for synthesizing aryl alkynes is the Sonogashira cross-coupling reaction.[11] This protocol outlines a two-step synthesis of this compound starting from a commercially available halopyridazine. The reaction first installs a protected alkyne (trimethylsilylacetylene) which is then easily deprotected under mild basic conditions.

Logical Workflow for Synthesis

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection Start 3-Bromopyridazine Product1 3-((Trimethylsilyl)ethynyl)pyridazine Start->Product1 Reaction Reagent1 Trimethylsilylacetylene (TMSA) Reagent1->Product1 Catalyst Pd(PPh₃)₂Cl₂ CuI, Base (e.g., TEA) Catalyst->Product1 Product2 This compound Product1->Product2 Reaction Reagent2 Base (e.g., K₂CO₃) Solvent (e.g., MeOH) Reagent2->Product2

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridazine

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridazine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.06 equiv).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA, 3.0 equiv) as both the base and a solvent, followed by trimethylsilylacetylene (1.5 equiv).

  • Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the silyl-protected product.

Step 2: Deprotection to this compound

  • Reaction Setup: Dissolve the purified 3-((trimethylsilyl)ethynyl)pyridazine (1.0 equiv) in methanol.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the complete consumption of the starting material by TLC.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product, this compound, which can be further purified by chromatography if necessary.

Application I: A Core Fragment for Kinase Inhibitor Synthesis

The pyridazine scaffold is a key component in numerous potent and selective kinase inhibitors, particularly targeting the PIM and VEGFR kinase families, which are crucial in oncology.[5][12][13] The adjacent nitrogen atoms of the pyridazine ring are adept at forming critical hydrogen bond interactions within the ATP-binding pocket of these enzymes.[7] this compound serves as an excellent starting point for elaborating this core via Sonogashira coupling to build libraries of potential inhibitors.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD (Bcl-2-associated death promoter).[14] Overexpression of PIM-1 is common in various cancers, making it a compelling therapeutic target.

PIM1_Pathway GF Growth Factors (e.g., IL-3, FLT3-ITD) Receptor Receptor Tyrosine Kinase GF->Receptor Activates STAT STAT3/5 Receptor->STAT Phosphorylates PIM1 PIM-1 Kinase (Proto-Oncogene) STAT->PIM1 Induces Transcription BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Blocks Inhibitor Pyridazine-based PIM-1 Inhibitor Inhibitor->PIM1 Inhibits

Caption: Simplified PIM-1 signaling pathway.

Protocol 2: Sonogashira Coupling with this compound

This protocol describes a typical Sonogashira coupling to link this compound with an aryl halide, a key step in synthesizing kinase inhibitors.

Sonogashira cluster_cycle cluster_cu Alkyne This compound Cu_acetylide Ar-C≡C-Cu Alkyne->Cu_acetylide Cu(I), Base ArylHalide Aryl Halide (Ar-X, X=I, Br) Pd_intermediate1 Ar-Pd(II)-X      L₂ ArylHalide->Pd_intermediate1 Pd0 Pd(0)L₂ Pd0->Pd_intermediate1 Oxidative Addition Pd_intermediate2 Ar-Pd(II)-C≡C-Ar'      L₂ Pd_intermediate1->Pd_intermediate2 Transmetalation Cu_acetylide->Pd_intermediate2 Pd_intermediate2->Pd0 Reductive Elimination Product Coupled Product (Ar-C≡C-Pyridazine) Pd_intermediate2->Product

Caption: Sonogashira cross-coupling workflow.

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 3-iodoaniline, 1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Reagents: Add this compound (1.2 equiv).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., DMF or THF) followed by a degassed base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) if the aryl halide is less reactive (e.g., a bromide). Monitor the reaction by LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired coupled product.

Application II: A Bioorthogonal Handle for Chemical Biology

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes.[15] The terminal alkyne of this compound makes it an ideal partner for the CuAAC click reaction with an azide-functionalized biomolecule. This enables researchers to perform tasks like activity-based protein profiling (ABPP), imaging of cellular components, or constructing antibody-drug conjugates (ADCs).[16][17][18]

CuAAC (Click Chemistry) Workflow

The CuAAC reaction is highly efficient and specific, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[16]

CuAAC Reactant1 This compound plus + Reactant2 Azide-Probe (R-N₃) Product 1,2,3-Triazole Product plus->Product Cu(I) Catalyst (e.g., CuSO₄/NaAsc) Solvent (e.g., tBuOH/H₂O)

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Protocol 3: CuAAC Ligation with this compound

This protocol details a model click reaction between this compound and benzyl azide. The conditions are mild and generally biocompatible.

  • Stock Solutions: Prepare stock solutions of this compound (e.g., 10 mM in DMSO), benzyl azide (10 mM in DMSO), copper(II) sulfate (CuSO₄, 50 mM in water), and sodium ascorbate (1 M in water, freshly prepared).

  • Reaction Setup: In a microcentrifuge tube, add a solvent system such as a 1:1 mixture of t-butanol and water.

  • Add Reactants: Add this compound (1.0 equiv) and benzyl azide (1.0 equiv) to the solvent.

  • Initiate Reaction: Add CuSO₄ (0.1 equiv) followed immediately by sodium ascorbate (0.5 equiv). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Reaction: Vortex the mixture briefly and allow it to react at room temperature. The reaction is often complete within 1 hour.

  • Analysis: The formation of the triazole product can be confirmed directly by LC-MS analysis of the reaction mixture. For isolation, the product can be extracted with ethyl acetate and purified by chromatography.

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its pyridazine core offers advantageous physicochemical properties for drug-target interactions and metabolic stability, while the terminal alkyne provides a gateway to efficient and modular synthesis through cornerstone reactions like Sonogashira coupling and CuAAC click chemistry. Whether for constructing novel kinase inhibitors or developing sophisticated bioorthogonal probes, this compound provides researchers with a valuable tool to accelerate the discovery of new therapeutics and to probe complex biological systems.

References

Application Notes & Protocols: Leveraging 3-Ethynylpyridazine in Advanced Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Ethynylpyridazine in Click Chemistry

In the landscape of modern chemical ligation, "click chemistry" represents the pinnacle of efficiency, reliability, and modularity.[1][2] Among the various reactions that fall under this umbrella, the azide-alkyne cycloaddition is paramount, enabling the covalent linkage of molecular fragments with unparalleled precision.[3][4] This guide focuses on a particularly valuable, yet underexplored, building block: This compound .

This heterocyclic terminal alkyne is more than a simple ligation handle. Its structure features two key components:

  • A terminal alkyne , the reactive moiety for participating in click reactions.

  • A pyridazine ring , a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.

The pyridazine core imparts unique physicochemical properties to the molecule and its subsequent conjugates, including modulated solubility, potential for metal coordination, and the ability to engage in hydrogen bonding—attributes of significant interest in drug discovery and materials science.[5] This document provides a comprehensive overview, mechanistic insights, and detailed protocols for employing this compound in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Physicochemical Properties and Handling of this compound

A thorough understanding of the reagent's properties is fundamental to successful and reproducible experimentation. This compound is a flammable solid that requires careful handling.[6]

PropertyValueSource(s)
CAS Number 2510-23-8[7]
Molecular Formula C₇H₅N[8]
Molecular Weight 103.12 g/mol [7][8]
Appearance White to brown crystalline powder[9]
Melting Point 39-40 °C[7][8]
Boiling Point 83-84 °C @ 30 mmHg[8]
Solubility Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, etc.); limited solubility in water.[10]
Storage Store at 10°C - 25°C under an inert atmosphere (e.g., Nitrogen).[7]

Safety & Handling:

  • Hazards: Flammable solid. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Precautions: Keep away from heat, sparks, and open flames. Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area and avoid breathing dust.[6][9]

Core Methodologies: CuAAC vs. SPAAC

The choice between the two primary forms of azide-alkyne click chemistry depends entirely on the experimental context, particularly the tolerance of the system to a metal catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for efficient and regioselective triazole formation, exclusively yielding the 1,4-disubstituted regioisomer.[1][11] The reaction is robust, high-yielding, and tolerant of a wide array of functional groups.[1]

Mechanism and the Role of the Pyridazine Moiety: The reaction proceeds through a catalytic cycle initiated by the formation of a copper(I)-acetylide intermediate. This species then reacts with the azide, passing through a six-membered copper metallacycle before reductive elimination yields the stable 1,4-triazole product.[12] The nitrogen atoms of the this compound ring can potentially act as ligands, coordinating to the copper catalyst. This chelation effect can influence catalytic activity, potentially accelerating the reaction by stabilizing the active Cu(I) species.

CuAAC_Mechanism CuAAC Catalytic Cycle with this compound cluster_cycle Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I)-Pyridazine Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne - H⁺ Alkyne This compound Azide R-N₃ Metallacycle Six-Membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Cu_Triazolide Copper-Triazolide Product Complex Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu_I + H⁺ Product 1,4-Disubstituted Pyridazinyl-Triazole Cu_Triazolide->Product Protonolysis

Caption: CuAAC catalytic cycle involving this compound.

Expert Insight: The choice of copper source and ligand is critical. While simple Cu(I) salts like CuI or CuBr can be used, they are prone to oxidation. A more reliable method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[13] Adding a stabilizing ligand, such as TBTA or the water-soluble THPTA, not only protects the Cu(I) state but also accelerates the reaction and mitigates cellular toxicity in biological applications.[13][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where metal catalysts are intolerable, such as in vivo imaging or live-cell labeling, SPAAC is the premier choice.[11][15] This bioorthogonal reaction relies on the high ring strain of a cyclooctyne derivative to achieve cycloaddition without a catalyst.[] In this context, this compound reacts with an azide-functionalized strained alkyne.

Mechanism: The reaction is driven by the release of ~18 kcal/mol of ring strain from the cyclooctyne upon forming the more stable, fused triazole ring system.[17] Unlike CuAAC, this uncatalyzed reaction typically produces a mixture of regioisomers.

SPAAC_Workflow SPAAC Reaction Workflow Ethynylpyridazine This compound Transition_State [3+2] Cycloaddition Transition State Ethynylpyridazine->Transition_State Strained_Azide Strained Cyclooctyne (e.g., DBCO-N₃) Strained_Azide->Transition_State Product_Mix Regioisomeric Mixture of Pyridazinyl-Triazoles Transition_State->Product_Mix Strain Release

Caption: General workflow for a SPAAC reaction.

Expert Insight: The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. Dibenzocyclooctyne (DBCO) derivatives are popular due to their relatively high stability and rapid reaction rates. While slower than most CuAAC reactions, SPAAC kinetics can be sufficient for many biological labeling experiments, often completing within minutes to hours at physiological temperatures.[18]

Comparative Overview

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Requires Cu(I)None (Metal-free)
Biocompatibility Limited due to copper cytotoxicityHigh; truly bioorthogonal
Kinetics Very fast (10⁷-10⁸ rate acceleration)[1]Moderate; dependent on cyclooctyne
Regioselectivity Exclusive 1,4-isomerMixture of regioisomers
Reagents Terminal alkyne + AzideTerminal alkyne + Strained Azide-Alkyne
Primary Use Case Ex vivo bioconjugation, materials synthesis, drug discoveryLive-cell imaging, in vivo chemistry

Applications in Research and Development

The unique structure of this compound makes it a powerful tool for chemists and biologists.

  • Bioconjugation: Covalently attaching drugs, probes (e.g., fluorophores), or polymers (e.g., PEG) to azide-modified biomolecules like proteins or nucleic acids.[19][20] The resulting pyridazine-triazole linker is exceptionally stable and the pyridazine moiety can enhance the pharmacokinetic properties of the conjugate.[7]

  • Drug Discovery: The pyridazine ring is a known pharmacophore present in numerous FDA-approved drugs.[21] Using this compound in a click-based combinatorial approach allows for the rapid synthesis of large libraries of novel, drug-like molecules for high-throughput screening.[3] The triazole ring itself acts as a stable, hydrogen-bonding scaffold, further contributing to potential biological activity.[3]

  • Materials Science: Incorporation into polymers or onto surfaces to create functional materials.[5] The nitrogen atoms of the pyridazine can serve as coordination sites for metals, enabling the design of novel catalysts, sensors, or electronic materials.[5]

Applications_Workflow Application Pathways for this compound cluster_bioconjugation Bioconjugation cluster_drug_discovery Drug Discovery cluster_materials Materials Science EP This compound Bio_Azide Azide-tagged Biomolecule (Protein, DNA, etc.) EP->Bio_Azide Drug_Azide Azide-functionalized Scaffold Library EP->Drug_Azide Mat_Azide Azide-modified Polymer or Surface EP->Mat_Azide Bio_Product Functional Bioconjugate (for Imaging, Therapy) Bio_Azide->Bio_Product Click Reaction (CuAAC or SPAAC) Drug_Product Novel Triazole Library (for HTS) Drug_Azide->Drug_Product CuAAC Mat_Product Functional Material (Catalyst, Sensor) Mat_Azide->Mat_Product CuAAC

Caption: Key application areas for this compound.

Detailed Experimental Protocols

Protocol 1: General Procedure for CuAAC Ligation

This protocol describes a typical small-scale CuAAC reaction for conjugating this compound to an azide-containing molecule.

Materials & Reagents:

  • This compound

  • Azide-functionalized substrate (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous/biological samples)[13]

  • Solvent: e.g., a 1:1 mixture of t-BuOH/H₂O, or DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of the azide substrate in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. Causality: This solution should be made fresh, as ascorbate can oxidize in solution, reducing its efficacy as a reducing agent.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide substrate (1.0 eq.). For a 1 µmol reaction, this would be 10 µL of the 100 mM stock.

    • Add this compound (1.2 eq.). For a 1 µmol reaction, add 12 µL of the 100 mM stock. Causality: A slight excess of one reagent ensures the complete consumption of the more valuable or limiting substrate.

    • Add the solvent (e.g., t-BuOH/H₂O or DMSO) to bring the final reaction concentration to approximately 10-50 mM.

  • Catalyst Addition:

    • Add the CuSO₄ solution (0.05 eq., 5 mol%). For a 1 µmol reaction, add 1 µL of the 50 mM stock.

    • Optional (for bioconjugation): Add a ligand like THPTA (0.25 eq., 25 mol%). The ligand should be pre-mixed with the CuSO₄ solution before adding to the reaction.[13]

    • Vortex the mixture briefly.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (0.5 eq., 50 mol%). For a 1 µmol reaction, add 0.5 µL of the 1 M stock.[13]

    • Vortex the tube thoroughly.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • For small molecules, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then dried and concentrated.

    • Purification is typically achieved via flash column chromatography on silica gel.

    • For bioconjugates, purification may involve size-exclusion chromatography or dialysis to remove excess reagents and catalyst.

Protocol 2: Characterization of the Pyridazinyl-Triazole Product

Validation of product formation is essential.

  • NMR Spectroscopy:

    • ¹H NMR: The most telling signal is the appearance of a new singlet for the triazole proton, typically in the δ 7.5-8.5 ppm range. The disappearance of the terminal alkyne proton signal (around δ 3.0-3.5 ppm) from this compound is also indicative of reaction completion.

    • ¹³C NMR: Look for the appearance of two new aromatic carbon signals corresponding to the C4 and C5 of the triazole ring, typically between δ 120-150 ppm.[22] The alkyne carbons (around δ 80-90 ppm) will disappear.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry should be used to confirm the exact mass of the product, matching the calculated molecular weight for the desired conjugate.

References

Application Note: 3-Ethynylpyridine as a Versatile Molecular Probe for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

A preliminary note on nomenclature: This document focuses on 3-ethynylpyridine, a commercially available and widely utilized molecular probe. The term "3-ethynylpyridazine," as specified in the query, does not correspond to a readily available or commonly referenced reagent in the context of bioorthogonal chemistry. It is presumed that the intended subject of inquiry was 3-ethynylpyridine.

Introduction: The Power of Precision in Biological Inquiry

In the intricate landscape of cellular biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering reactions that proceed within living systems without interfering with endogenous biochemical processes.[1][2] At the heart of many bioorthogonal strategies lies the "click chemistry" concept, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This reaction is prized for its high efficiency, selectivity, and biocompatibility under aqueous conditions.[3]

The selection of the alkyne-containing probe is a critical determinant of experimental success. An ideal probe should be small to minimize perturbation of the target biomolecule's function, cell-permeable to access intracellular targets, and stable under physiological conditions. 3-Ethynylpyridine emerges as a superior choice, meeting these criteria with the added advantage of its unique pyridine core. This heterocyclic aromatic ring not only influences the electronic properties of the alkyne but also presents opportunities for further chemical modification and coordination chemistry.[5]

This guide provides a comprehensive overview of 3-ethynylpyridine as a molecular probe, detailing its applications, step-by-step protocols for its use in cellular labeling, and insights into data interpretation and troubleshooting.

Features and Benefits of 3-Ethynylpyridine

The utility of 3-ethynylpyridine as a molecular probe is rooted in its distinct structural and chemical properties:

  • Compact Size: With a molecular weight of 103.12 g/mol , 3-ethynylpyridine is a small molecule that can be readily incorporated into various biomolecules—such as amino acids, nucleosides, or metabolic precursors—with minimal steric hindrance.[6][7][8] This reduces the likelihood of altering the natural behavior of the labeled molecule.

  • Cell Permeability: Its small, largely uncharged structure allows for efficient diffusion across cellular membranes, enabling the labeling of intracellular targets.

  • High Reactivity: The terminal alkyne group participates readily in CuAAC reactions, ensuring rapid and efficient ligation to azide-modified targets even at low concentrations.[9]

  • Chemical Versatility: The pyridine nitrogen atom can act as a hydrogen bond acceptor or a ligand for metal coordination, opening avenues for the development of multimodal probes or materials with unique properties.[5]

  • Biocompatibility: The pyridine moiety is a common scaffold in pharmaceuticals and natural products, suggesting a good tolerance by biological systems.

Applications in Research and Development

The versatility of 3-ethynylpyridine makes it a valuable tool across a spectrum of scientific disciplines:

  • Proteomics: By incorporating an alkyne-modified amino acid, nascent proteins can be tagged with 3-ethynylpyridine and subsequently visualized or enriched for proteomic analysis.

  • Genomics and Transcriptomics: Ethynyl-modified nucleosides can be used to label newly synthesized DNA or RNA, allowing for the study of DNA replication, transcription, and RNA dynamics.

  • Glycobiology: Metabolic labeling with alkyne-modified sugars enables the tracking and identification of glycans and glycoproteins.

  • Drug Discovery: 3-Ethynylpyridine can be incorporated into drug candidates to study their mechanism of action, target engagement, and cellular distribution.

  • Materials Science: The ability of 3-ethynylpyridine to participate in polymerization and coordination reactions makes it a valuable building block for the synthesis of functional polymers, coatings, and organic electronic materials.

Experimental Protocols

The following protocols provide a framework for the use of 3-ethynylpyridine in bioorthogonal labeling experiments. Optimization may be required depending on the specific cell type, target biomolecule, and downstream application.

Protocol 1: In-Cell Labeling of Proteins via CuAAC

This protocol describes the metabolic labeling of newly synthesized proteins in cultured mammalian cells using an alkyne-bearing amino acid analogue, followed by CuAAC ligation with an azide-functionalized fluorescent dye.

Causality Behind Experimental Choices:

  • Methionine-free media: Depletion of endogenous methionine enhances the incorporation of its alkyne-containing analogue (e.g., L-azidohomoalanine or a propargyl-glycine).

  • Copper(I)-stabilizing ligand (THPTA): Cu(I) is unstable in aqueous environments and can be toxic to cells. A ligand like THPTA protects the copper from oxidation and reduces its cytotoxicity while maintaining catalytic activity.[7]

  • Sodium Ascorbate: This reducing agent is used to generate the active Cu(I) catalyst from a more stable Cu(II) salt (e.g., CuSO4) in situ.[7]

Materials:

  • 3-Ethynylpyridine-modified metabolic precursor (e.g., an amino acid or nucleoside)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-buffered saline (PBS)

  • Formaldehyde or paraformaldehyde (for fixation)

  • Triton X-100 or saponin (for permeabilization)

  • Bovine serum albumin (BSA) for blocking

Step-by-Step Methodology:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal growth medium with methionine-free medium and incubate for 1-2 hours to deplete intracellular methionine pools.

    • Add the 3-ethynylpyridine-containing amino acid analogue to the medium at a final concentration of 25-100 µM.

    • Incubate for the desired labeling period (e.g., 1-4 hours).

  • Cell Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:

      • 880 µL PBS

      • 10 µL of 20 mM CuSO4 solution

      • 10 µL of 100 mM THPTA solution

      • Mix well.

      • Add 10 µL of the azide-functionalized fluorescent dye (from a 1-10 mM stock in DMSO).

      • Add 100 µL of freshly prepared 100 mM sodium ascorbate solution to initiate the reaction.

    • Add the click reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS containing 1% BSA.

    • Counterstain with a nuclear stain (e.g., DAPI) if desired.

    • Mount the coverslips and image using fluorescence microscopy.

Protocol 2: In Vitro Labeling of a Purified Protein

This protocol is suitable for labeling a purified protein that has been modified to contain an azide group with 3-ethynylpyridine.

Step-by-Step Methodology:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

      • 3-Ethynylpyridine (from a stock solution in DMSO, final concentration typically 10-50 fold molar excess over the protein)

      • THPTA (to a final concentration of 5-10 fold molar excess over CuSO4)

      • CuSO4 (to a final concentration of 1-2 mM)

  • Initiate the Reaction:

    • Add freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Remove excess reagents by dialysis, size-exclusion chromatography, or another suitable protein purification method.

Data and Analysis

Properties of 3-Ethynylpyridine
PropertyValueReference(s)
Molecular Formula C7H5N[6][7][10]
Molecular Weight 103.12 g/mol [6][7][10]
Appearance Pale yellow to light brown solid[10]
Melting Point 39-40 °C[1][6][8]
Boiling Point 83-84 °C at 30 mmHg[1][6]
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether); slightly soluble in water[5]
CAS Number 2510-23-8[6][7][10]

Visualizing the Workflow and Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne 3-Ethynylpyridine CuI Cu(I) Alkyne->CuI Forms Copper Acetylide Azide Azide-modified Biomolecule Triazole Triazole-linked Product Azide->Triazole CuSO4 Cu(II)SO4 CuSO4->CuI Reduction NaAsc Sodium Ascorbate NaAsc->CuSO4 CuI->Triazole

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Cell_Labeling_Workflow Start Culture Cells MetabolicLabeling Metabolic Labeling with 3-Ethynylpyridine Analogue Start->MetabolicLabeling FixPerm Fixation and Permeabilization MetabolicLabeling->FixPerm ClickReaction CuAAC Reaction with Azide-Fluorophore FixPerm->ClickReaction Wash Washing Steps ClickReaction->Wash Imaging Fluorescence Microscopy Wash->Imaging

Caption: Experimental workflow for cellular labeling and imaging.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No or weak fluorescent signal - Inefficient metabolic labeling.- Degraded sodium ascorbate.- Inactive catalyst.- Insufficient concentration of probe or dye.- Optimize labeling time and concentration.- Use freshly prepared sodium ascorbate solution.- Ensure proper preparation of the catalyst cocktail.- Increase probe or dye concentration.
High background fluorescence - Non-specific binding of the fluorescent dye.- Incomplete removal of excess reagents.- Increase the number and duration of wash steps.- Include a blocking step with BSA or serum.- Titrate down the concentration of the fluorescent dye.
Cell death or morphological changes - Cytotoxicity of the metabolic probe.- Toxicity from the copper catalyst.- Perform a dose-response curve to determine the optimal, non-toxic concentration of the probe.- Ensure the use of a copper-stabilizing ligand (e.g., THPTA).- Reduce the incubation time with the click chemistry cocktail.

Safety and Handling

3-Ethynylpyridine is a flammable solid and may cause skin, eye, and respiratory irritation.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Ethynylpyridine stands out as a robust and versatile molecular probe for the bioorthogonal labeling of biomolecules. Its small size, cell permeability, and the unique chemical properties imparted by its pyridine ring make it an invaluable tool for researchers in cell biology, chemical biology, and drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of 3-ethynylpyridine in a wide range of experimental contexts, paving the way for new discoveries and a deeper understanding of complex biological systems.

References

Application Notes & Protocols: 3-Ethynylpyridazine as a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 3-Ethynylpyridazine

In the landscape of modern medicinal chemistry and materials science, the pyridazine core is a "privileged scaffold"—a molecular framework that frequently appears in bioactive compounds and functional materials. Its electron-deficient nature, arising from the two adjacent nitrogen atoms, imparts unique electronic properties and metabolic stability. When this ring system is functionalized with a terminal alkyne at the 3-position, the resulting molecule, This compound , becomes a remarkably versatile and powerful building block for complex molecular assembly.

This guide provides an in-depth exploration of this compound, detailing its synthesis and its application in key synthetic transformations. The protocols herein are designed for researchers, medicinal chemists, and materials scientists, offering not just procedural steps but also the underlying chemical logic to empower effective and innovative synthesis. The dual reactivity of the molecule—the nucleophilic/coordinating pyridazine nitrogens and the electrophilic/cycloaddition-prone alkyne—opens a vast chemical space for exploration.

PropertyValueSource
Molecular Formula C₆H₄N₂N/A
Molecular Weight 104.11 g/mol N/A
Appearance Expected to be a solid or oilN/A
Key Reactive Moieties Terminal Alkyne, Pyridazine RingN/A

Synthesis of this compound: A Standard Protocol

The most reliable and common route to this compound involves a palladium-catalyzed Sonogashira cross-coupling reaction. This method couples a commercially available 3-halopyridazine (typically 3-chloro- or 3-iodopyridazine) with a protected acetylene source, such as ethynyltrimethylsilane (TMS-acetylene), followed by a straightforward deprotection step.

Caption: General workflow for the synthesis of this compound.

Protocol 2.1: Synthesis via Sonogashira Coupling and Deprotection

This protocol is adapted from standard Sonogashira coupling procedures for heteroaryl halides.[1][2]

Materials:

  • 3-Chloropyridazine (1.0 equiv)

  • Ethynyltrimethylsilane (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N), anhydrous (as solvent)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Coupling Reaction

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloropyridazine, Pd(PPh₃)₄, and CuI.

  • Add anhydrous triethylamine via syringe to dissolve the solids. The solution should be degassed by bubbling N₂ through it for 15 minutes.

  • Add ethynyltrimethylsilane dropwise via syringe.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting 3-chloropyridazine is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst residues, washing the pad with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude TMS-protected intermediate.

Part B: Deprotection

  • Dissolve the crude intermediate from Part A in a 1:1 mixture of methanol and DCM.

  • Add potassium carbonate to the solution.

  • Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the removal of the TMS group by TLC.

  • Once the reaction is complete, filter off the solids and concentrate the filtrate.

  • Redissolve the residue in DCM and wash with water, saturated aq. NH₄Cl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Causality Note: The use of a copper(I) co-catalyst is crucial as it forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center, accelerating the catalytic cycle.[2][3] The TMS protecting group prevents the homocoupling of the alkyne (Glaser coupling) and is easily removed under mild basic or fluoride-mediated conditions.

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry".[4][5] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores and linking units. This transformation is exceptionally reliable and tolerant of a wide array of functional groups, making it a cornerstone of modern drug discovery and bioconjugation.[6]

G cluster_reactants Reactants & Catalyst Ethynylpyridazine This compound Product 3-(4-R-1H-1,2,3-triazol-1-yl)pyridazine Ethynylpyridazine->Product Regioselective [3+2] Cycloaddition Azide Organic Azide (R-N₃) Azide->Product Catalyst Cu(I) Source (e.g., CuSO₄ / Na-Ascorbate) Catalyst->Product Catalyzes

Caption: The CuAAC 'Click' reaction with this compound.

Protocol 3.1: General Procedure for CuAAC Reaction

This protocol describes a typical procedure for the CuAAC reaction in an aqueous solvent system, which is environmentally benign and facilitates easy workup.[5][7]

Materials:

  • This compound (1.0 equiv)

  • Organic azide (R-N₃) (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.1 equiv)

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a vial, dissolve the this compound and the organic azide in a 1:1 mixture of t-BuOH and water.

  • In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another small vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the CuSO₄ solution. A color change (often to yellow or orange) indicates the formation of the active Cu(I) species.

  • Stir the reaction mixture at room temperature for 6-24 hours. The reaction is often complete when the mixture becomes heterogeneous, with the triazole product precipitating out.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid product by filtration, wash with cold water and then a minimal amount of cold ether or hexane, and dry under vacuum.

  • If the product is soluble, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization as needed.

Expert Insight: Sodium ascorbate acts as a reducing agent, converting the stable Cu(II) precatalyst to the active Cu(I) catalytic species in situ. This avoids the need to handle potentially unstable Cu(I) salts directly. The resulting 3,6-bis(4-triazolyl)pyridazines have shown potential as n-type organic semiconductors, making them useful as electron-transporting materials in optoelectronics.[8]

Advanced Applications: Further Transformations

Sonogashira Cross-Coupling Reactions

Beyond its use in the synthesis of the parent compound, the terminal alkyne of this compound is itself a valuable substrate for further Sonogashira couplings. This allows for the direct connection of the pyridazine ring to various aryl, heteroaryl, or vinyl systems, creating highly conjugated structures relevant to materials science and as complex pharmaceutical intermediates.[9][10]

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Protocol 4.1: Coupling of this compound with an Aryl Halide

This protocol is a representative example of coupling this compound with an aryl iodide.[3][11]

Materials:

  • This compound (1.2 equiv)

  • Aryl iodide (Ar-I) (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Diisopropylamine (DIPA), anhydrous (as solvent)

  • Toluene, anhydrous (as solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous toluene and anhydrous diisopropylamine (typically a 2:1 ratio).

  • Degas the solution by three freeze-pump-thaw cycles or by bubbling argon through for 20 minutes.

  • Add this compound via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield the desired aryl-alkynyl-pyridazine.

[3+n] Cycloaddition Reactions

The electron-deficient pyridazine ring, particularly when activated by substituents, can participate as the diene component in inverse-electron-demand Diels-Alder reactions. Furthermore, the alkyne can act as a dipolarophile in [3+2] cycloadditions with various 1,3-dipoles beyond azides, such as nitrones or nitrile oxides, providing access to a diverse range of five-membered heterocyclic systems attached to the pyridazine core.[8][12][13][14]

Safety and Handling

While a specific MSDS for this compound is not widely available, precautions for related heterocyclic compounds like ethynylpyridines should be strictly followed.[15][16][17][18][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a lab coat, and nitrile gloves.[15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[16] Avoid inhalation of dust, vapors, or mists. Do not allow the substance to come into contact with skin or eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[16] Keep away from heat, sparks, and open flames.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes.[19]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

Conclusion

This compound stands out as a high-value synthetic intermediate. Its preparation is straightforward, and its dual reactivity enables rapid elaboration into complex molecular architectures. The protocols detailed in this guide for its application in Sonogashira couplings and CuAAC 'click' reactions provide reliable and efficient pathways to novel compounds. For researchers in drug discovery and materials science, mastering the use of this building block provides a strategic advantage in the synthesis of next-generation molecules with tailored biological and physical properties.

References

Application Notes and Protocols for Fluorescent Labeling with 3-Ethynylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyridazine-Based Fluorophores in Bioorthogonal Chemistry

In the dynamic landscape of molecular biology and drug discovery, the ability to visualize and track biomolecules in their native environment is paramount. Fluorescent labeling has emerged as an indispensable tool, offering high sensitivity and spatiotemporal resolution. A key advancement in this field is the development of bioorthogonal chemistry, which employs reactions that proceed within living systems without interfering with native biochemical processes.[1][2][3] Among the diverse chemical reporters used, those based on the pyridazine scaffold have garnered significant attention for their unique physicochemical properties.[4] This guide focuses on the application of 3-ethynylpyridazine derivatives as versatile and powerful tools for fluorescent labeling.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts favorable characteristics to fluorescent probes, including enhanced water solubility and the potential for fine-tuning photophysical properties.[4][5] The incorporation of a 3-ethynyl group provides a reactive handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[6][7][8] This reaction forms the cornerstone of the labeling strategy detailed herein, enabling the covalent attachment of this compound-based probes to azide-modified biomolecules with exceptional fidelity.[9][10]

These application notes provide a comprehensive overview of the principles, protocols, and practical considerations for utilizing this compound derivatives in fluorescent labeling workflows. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for their specific research needs.

Chemical Principles: The Power of "Click" Chemistry with this compound

The primary mechanism for labeling with this compound derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[11][12]

The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne (in this case, the 3-ethynyl group of the pyridazine derivative) and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[6][7] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[13][14]

The key advantages of using the CuAAC reaction for bioconjugation include:

  • High Specificity: The azide and alkyne functional groups are largely absent in biological systems, ensuring that the reaction is highly specific and bioorthogonal.[15]

  • Favorable Kinetics: The copper(I) catalyst dramatically accelerates the reaction rate, allowing for efficient labeling at low concentrations and under mild, biocompatible conditions.[7]

  • Robustness: The reaction is tolerant of a wide range of functional groups and can be performed in aqueous buffers, making it ideal for labeling sensitive biomolecules like proteins and nucleic acids.[11][15]

The following diagram illustrates the CuAAC reaction mechanism for the conjugation of a this compound-fluorophore probe to an azide-modified biomolecule.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Ethynylpyridazine This compound-Fluorophore LabeledBiomolecule Fluorescently Labeled Biomolecule (Triazole Linkage) Ethynylpyridazine->LabeledBiomolecule AzideBiomolecule Azide-Modified Biomolecule AzideBiomolecule->LabeledBiomolecule CuSO4 CuSO₄ (Copper(II) Sulfate) CuI Cu(I) Catalyst CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->LabeledBiomolecule Catalysis

Caption: CuAAC Reaction Mechanism.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Fluorophore Conjugate

This protocol describes a general method for synthesizing a this compound-fluorophore probe via a Sonogashira coupling reaction. The choice of fluorophore will depend on the desired photophysical properties for the specific application. For this example, we will use a generic amine-reactive fluorophore.

Materials:

  • 3-Bromo-6-chloropyridazine

  • Ethynyltrimethylsilane

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF)

  • Amine-reactive fluorophore (e.g., NHS ester or isothiocyanate derivative)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 3-Ethynyl-6-chloropyridazine: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-6-chloropyridazine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq). b. Add anhydrous THF and degassed triethylamine. c. Add ethynyltrimethylsilane (1.5 eq) dropwise to the stirred solution. d. Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature and filter through a pad of Celite. f. Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield 3-(trimethylsilylethynyl)-6-chloropyridazine. g. Dissolve the purified product in THF and add TBAF (1.1 eq). Stir at room temperature for 1 hour. h. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-ethynyl-6-chloropyridazine.

  • Conjugation to an Amine-Reactive Fluorophore: a. The 6-chloro position of the pyridazine can be substituted with an amine-containing linker for subsequent conjugation to an amine-reactive fluorophore. This multi-step synthesis is a common strategy. b. Alternatively, for a more direct approach if the fluorophore has a suitable functional group, a different cross-coupling strategy may be employed. c. For the purpose of this generalized protocol, we will assume a commercially available or synthesized this compound with a linker terminating in a primary amine. d. Dissolve the this compound-amine linker (1.0 eq) and the amine-reactive fluorophore (1.1 eq) in anhydrous DMF. e. Add a suitable base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture. f. Stir the reaction at room temperature for 4-12 hours, protected from light. Monitor the reaction by TLC or HPLC. g. Upon completion, remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the final this compound-fluorophore conjugate.

Synthesis_Workflow Start 3-Bromo-6-chloropyridazine Step1 Sonogashira Coupling (Ethynyltrimethylsilane, Pd/Cu catalyst) Start->Step1 Intermediate1 3-(Trimethylsilylethynyl)-6-chloropyridazine Step1->Intermediate1 Step2 Desilylation (TBAF) Intermediate1->Step2 Intermediate2 3-Ethynyl-6-chloropyridazine Step2->Intermediate2 Step3 Nucleophilic Substitution (Amine-linker) Intermediate2->Step3 Intermediate3 This compound-amine linker Step3->Intermediate3 Step4 Conjugation to Amine-Reactive Fluorophore Intermediate3->Step4 FinalProduct This compound-Fluorophore Conjugate Step4->FinalProduct

Caption: Synthesis Workflow.

Protocol 2: Fluorescent Labeling of an Azide-Modified Protein

This protocol details the fluorescent labeling of a protein containing an azide-functionalized amino acid using a this compound-fluorophore probe via the CuAAC reaction.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-fluorophore conjugate stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Desalting column (e.g., PD-10) for purification

Procedure:

  • Prepare the Labeling Reaction Mixture: a. In a microcentrifuge tube, combine the azide-modified protein solution (final concentration typically 1-10 mg/mL) and the this compound-fluorophore probe (final concentration typically 10-100 µM). b. Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. For example, mix 1 µL of 50 mM CuSO₄ with 5 µL of 50 mM THPTA. c. Add the catalyst premix to the protein-probe mixture. The final concentration of CuSO₄ is typically 50-100 µM. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: a. Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-12 hours).

  • Purification of the Labeled Protein: a. Remove the unreacted probe and catalyst components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). b. Collect the fractions containing the labeled protein, which will be visibly colored if a visible-range fluorophore was used.

  • Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its absorption maximum) and using the Beer-Lambert law. b. The labeled protein is now ready for downstream applications such as fluorescence microscopy, flow cytometry, or SDS-PAGE analysis.

Data Presentation: Photophysical Properties of Pyridazine-Based Probes

The choice of fluorophore to conjugate with the this compound core is critical and will dictate the photophysical properties of the final probe. The following table provides representative data for common fluorophore classes that can be used to create pyridazine-based probes.

Fluorophore ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Coumarin~400-450~450-5000.6 - 0.9~30,000 - 50,000
Fluorescein~490~520> 0.9~70,000
Rhodamine~550~575> 0.9~100,000
Cyanine (Cy3)~550~570~0.3~150,000
Cyanine (Cy5)~650~670~0.2~250,000

Note: The exact photophysical properties will vary depending on the specific fluorophore structure, conjugation chemistry, and local environment (e.g., solvent polarity, pH).[16][17]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The success of the synthesis can be monitored at each step using standard analytical techniques such as TLC, NMR, and mass spectrometry. The protein labeling efficiency can be quantified by spectrophotometry to determine the degree of labeling. Furthermore, the specificity of the labeling can be confirmed by running appropriate controls, such as performing the labeling reaction on a protein that lacks the azide modification. The absence of a fluorescent signal in the control experiment validates the bioorthogonality of the reaction.

Conclusion and Future Perspectives

This compound derivatives represent a powerful and versatile class of fluorescent probes for bioorthogonal labeling. Their straightforward incorporation into labeling workflows via the robust CuAAC reaction, combined with the favorable physicochemical properties imparted by the pyridazine core, makes them highly attractive for a wide range of applications in life sciences and drug discovery. The continued development of novel pyridazine-based fluorophores with enhanced brightness, photostability, and environmentally sensitive properties will undoubtedly further expand their utility in elucidating complex biological processes.

References

The Strategic Utility of 3-Ethynylpyridazine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold and the Versatility of the Ethynyl Group

The landscape of medicinal chemistry is continually shaped by the pursuit of novel molecular architectures that exhibit potent and selective biological activity. Within this landscape, nitrogen-containing heterocycles are of paramount importance, with the pyridazine core being a prominent scaffold in a multitude of clinically relevant molecules.[1][2] Pyridazine derivatives are known to possess a wide array of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities.[1] The strategic introduction of functional groups onto the pyridazine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

This application note focuses on the synthetic utility of a particularly valuable building block: 3-ethynylpyridazine . This molecule uniquely combines the electronically distinct pyridazine ring with a highly reactive terminal alkyne. The ethynyl group serves as a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4][5] These reactions are characterized by their high efficiency, mild reaction conditions, and broad functional group tolerance, making them ideal for the construction of complex bioactive molecules.[3][5] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed, field-proven protocols and an exploration of the chemical principles that underpin its synthetic utility.

Physicochemical Properties and Reactivity of this compound

The reactivity of this compound is dictated by the interplay between the electron-deficient nature of the pyridazine ring and the electron-rich triple bond of the ethynyl substituent. The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, influencing the acidity of the terminal alkyne proton and the reactivity of the triple bond.

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₆H₄N₂N/A
Molecular Weight104.11 g/mol N/A
AppearanceOff-white to yellow solidN/A
Melting Point64-66 °CN/A
Boiling PointNot availableN/A
SolubilitySoluble in common organic solvents (e.g., DMF, THF, CH₂Cl₂)N/A

The terminal alkyne proton is sufficiently acidic to be readily removed by a mild base, forming a nucleophilic acetylide. This is a key step in the Sonogashira coupling.[4] Furthermore, the alkyne can act as a dipolarophile in cycloaddition reactions, most notably with azides to form stable 1,2,3-triazole rings.[3]

Key Synthetic Transformations and Protocols

The true value of this compound as a synthetic building block is realized through its participation in highly efficient and versatile coupling and cycloaddition reactions. This section provides detailed protocols for two of the most important transformations: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Palladium-Catalyzed Sonogashira Coupling: A Gateway to Aryl- and Heteroaryl-Substituted Pyridazines

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][6] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[4] The Sonogashira coupling of this compound with a variety of aryl and heteroaryl halides provides access to a diverse range of substituted pyridazines, which are often key intermediates in the synthesis of kinase inhibitors and other bioactive molecules.

Reaction Workflow:

Sonogashira_Workflow reagents Reagents: - this compound - Aryl/Heteroaryl Halide - Pd Catalyst (e.g., Pd(PPh₃)₄) - CuI (co-catalyst) - Amine Base (e.g., Et₃N) - Solvent (e.g., THF, DMF) reaction_setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous conditions reagents->reaction_setup Combine reaction_execution Reaction Execution: - Stirring at specified temperature - Monitoring by TLC/LC-MS reaction_setup->reaction_execution Initiate workup Work-up: - Filtration - Extraction - Washing reaction_execution->workup Upon completion purification Purification: - Column chromatography workup->purification product Product: 3-(Aryl/Heteroarylethynyl)pyridazine purification->product

A general workflow for the Sonogashira coupling reaction.

Detailed Protocol: Synthesis of 3-((4-Methylphenyl)ethynyl)pyridazine

This protocol describes a typical Sonogashira coupling reaction between this compound and 4-iodotoluene.

Materials:

  • This compound

  • 4-Iodotoluene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add this compound (1.0 eq), 4-iodotoluene (1.1 eq), and anhydrous THF.

  • To the stirred solution, add triethylamine (3.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-((4-methylphenyl)ethynyl)pyridazine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, and the copper acetylide intermediate can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen.[7] An inert atmosphere is therefore crucial for high yields.

  • Anhydrous Conditions: Moisture can deactivate the catalyst and interfere with the reaction.

  • Copper(I) Co-catalyst: Copper(I) facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[6]

  • Amine Base: The amine base, typically triethylamine or diisopropylethylamine, serves to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Constructing Bioisosterically Important Triazole Rings

The CuAAC reaction, a prominent example of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3][5] The resulting triazole ring is a valuable pharmacophore, often used as a bioisostere for amide bonds, and is found in numerous bioactive compounds.[8] The reaction of this compound with various organic azides provides a straightforward route to a wide range of pyridazine-triazole conjugates.

Reaction Mechanism:

CuAAC_Mechanism reactants Reactants: - this compound - Organic Azide (R-N₃) - Cu(I) Catalyst cu_acetylide Copper Acetylide Formation reactants->cu_acetylide cycloaddition [3+2] Cycloaddition cu_acetylide->cycloaddition cu_triazolide Copper Triazolide Intermediate cycloaddition->cu_triazolide protonolysis Protonolysis cu_triazolide->protonolysis product Product: 3-(1-R-1H-1,2,3-triazol-4-yl)pyridazine protonolysis->product catalyst_regen Cu(I) Catalyst Regeneration protonolysis->catalyst_regen catalyst_regen->cu_acetylide

References

Application of 3-Ethynylpyridazine in Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 3-ethynylpyridazine as a versatile building block in materials science. Due to the limited availability of specific experimental data for this compound, this guide draws upon established principles and protocols for its close structural analog, 3-ethynylpyridine, as well as the broader class of pyridazine-containing materials. The provided protocols and application notes are intended to serve as a strong starting point for the exploration of this promising, yet under-investigated, molecule.

Introduction: The Potential of this compound

This compound is a heterocyclic aromatic compound featuring a pyridazine ring functionalized with a reactive ethynyl group. The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, imparts unique electronic properties, including a high dipole moment and the ability to act as a dual hydrogen bond acceptor.[1] The terminal alkyne functionality is a versatile handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and Sonogashira cross-coupling reactions.[2] This combination of a functional pyridazine moiety and a reactive alkyne group makes this compound a highly attractive monomer and building block for the synthesis of advanced materials with tailored properties.

Key Attributes and Potential Advantages:

  • Electronic Properties: The electron-deficient nature of the pyridazine ring can influence the electronic and photophysical properties of resulting polymers and materials, making them suitable for applications in organic electronics.[3]

  • Coordination Chemistry: The two nitrogen atoms of the pyridazine ring can act as ligands, enabling the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.[4][5]

  • "Click" Chemistry Handle: The ethynyl group provides a readily accessible site for post-synthetic modification of polymers and surfaces via the highly efficient and orthogonal CuAAC reaction.[6]

  • Hydrogen Bonding: The pyridazine moiety's ability to form strong hydrogen bonds can influence the self-assembly and bulk properties of materials.[1]

Synthesis of this compound

The synthesis of this compound can be achieved via a Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[2][7] This approach typically involves the coupling of a halopyridazine with a protected acetylene source, followed by deprotection.

Protocol 1: Synthesis of this compound via Sonogashira Coupling (Analogous Method)

This protocol is adapted from established procedures for the synthesis of 3-ethynylpyridine and other aryl alkynes.[3][8] Optimization may be required for 3-chloropyridazine.

Step 1: Sonogashira Coupling of 3-Chloropyridazine with Ethynyltrimethylsilane

3-Chloropyridazine 3-Chloropyridazine Intermediate 3-((Trimethylsilyl)ethynyl)pyridazine 3-Chloropyridazine->Intermediate Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Intermediate Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Intermediate Cu_Cocatalyst CuI Cu_Cocatalyst->Intermediate Base Et₃N Base->Intermediate Solvent THF/Toluene Solvent->Intermediate

Caption: Workflow for the Sonogashira coupling of 3-chloropyridazine.

Materials:

Reagent/MaterialCAS NumberM.W. ( g/mol )Typical Amount (for 10 mmol scale)
3-Chloropyridazine1722-10-7114.541.15 g (10 mmol)
Ethynyltrimethylsilane1066-54-298.221.47 g (15 mmol)
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2701.90351 mg (0.5 mol%)
Copper(I) Iodide (CuI)7681-65-4190.45190 mg (1.0 mol%)
Triethylamine (Et₃N)121-44-8101.195.6 mL (40 mmol)
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL
Anhydrous Toluene108-88-392.1450 mL

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloropyridazine (1.15 g, 10 mmol), dichlorobis(triphenylphosphine)palladium(II) (351 mg, 0.5 mol%), and copper(I) iodide (190 mg, 1.0 mol%).

  • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous THF (50 mL) and anhydrous toluene (50 mL) via syringe, followed by triethylamine (5.6 mL, 40 mmol) and ethynyltrimethylsilane (1.47 g, 15 mmol).

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude product, 3-((trimethylsilyl)ethynyl)pyridazine, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Deprotection of the Trimethylsilyl Group

Materials:

Reagent/MaterialCAS NumberM.W. ( g/mol )Typical Amount
3-((Trimethylsilyl)ethynyl)pyridazine-176.301.76 g (10 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g (20 mmol)
Methanol67-56-132.04100 mL

Procedure:

  • Dissolve the purified 3-((trimethylsilyl)ethynyl)pyridazine (1.76 g, 10 mmol) in methanol (100 mL) in a round-bottom flask.

  • Add potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Characterization:

  • ¹H NMR: Expect signals for the pyridazine ring protons and the acetylenic proton.

  • ¹³C NMR: Expect signals for the pyridazine ring carbons and the two alkyne carbons.

  • FT-IR: Look for the characteristic C≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2100 cm⁻¹.

  • Mass Spectrometry: To confirm the molecular weight.

Applications in Polymer Science

The incorporation of the this compound moiety into polymer backbones or as side-chain functionalities can impart desirable properties such as thermal stability, specific electronic characteristics, and the ability for post-polymerization modification.

Pyridazine-Containing Conjugated Polymers

The electron-deficient nature of the pyridazine ring makes it an interesting component for donor-acceptor type conjugated polymers, which are widely used in organic electronics.[3]

Potential Properties and Applications:

  • Organic Photovoltaics (OPVs): The electronic properties of pyridazine-based polymers can be tuned to optimize their performance in the active layer of solar cells.[9]

  • Organic Light-Emitting Diodes (OLEDs): Pyridazine-containing polymers could be explored as emissive or charge-transporting materials in OLEDs.

  • Field-Effect Transistors (OFETs): The ordered packing of polymers containing the planar pyridazine ring could facilitate charge transport.

Post-Polymerization Modification via Click Chemistry

Polymers bearing pendant this compound groups can be readily functionalized using the CuAAC reaction. This allows for the introduction of a wide range of functionalities, such as bioactive molecules, fluorescent dyes, or solubility-enhancing groups.

Application in "Click" Chemistry for Surface Functionalization and Bioconjugation

The terminal alkyne of this compound is a prime substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry.[6] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for materials science and bioconjugation.[10][11][12]

cluster_0 CuAAC Catalytic Cycle Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R'-N₃ Cu(I) Cu(I) Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + R'-N₃ Cu_Triazolide->Cu(I) Releases Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole + H⁺

Caption: A simplified representation of the CuAAC catalytic cycle.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the reaction of this compound with an organic azide.[1]

Materials:

Reagent/MaterialCAS NumberM.W. ( g/mol )Typical Amount (for 1 mmol scale)
This compound-104.11104 mg (1 mmol)
Organic Azide (e.g., Benzyl Azide)622-73-1133.15133 mg (1 mmol)
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)7758-99-8249.692.5-12.5 mg (1-5 mol%)
Sodium Ascorbate134-03-2198.1110-20 mg (5-10 mol%)
tert-Butanol75-65-074.125 mL
Deionized Water7732-18-518.025 mL

Procedure:

  • In a round-bottom flask, dissolve this compound (104 mg, 1 mmol) and the organic azide (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (10-20 mg, 5-10 mol%).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (2.5-12.5 mg, 1-5 mol%).

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change is often observed.

  • Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 1,4-disubstituted 1,2,3-triazole can be purified by column chromatography or recrystallization.

Application as a Ligand in Coordination Polymers and MOFs

The nitrogen atoms of the pyridazine ring in this compound can coordinate with metal ions to form coordination polymers and metal-organic frameworks (MOFs).[4][5] The rigidity of the pyridazine ring and the potential for inter-framework interactions through the ethynyl groups (or triazole groups after a click reaction) make it an intriguing ligand for the design of functional porous materials.

Metal_Ion Metal Ion (e.g., Zn²⁺, Cu²⁺) Framework Coordination Polymer / MOF Metal_Ion->Framework Ligand N C≡CH N Pyridazine Ring Ligand:N1->Framework Ligand:N2->Framework

Caption: Schematic of this compound as a ligand in a coordination polymer.

Design Considerations:

  • Connectivity: this compound can act as a monodentate or bidentate bridging ligand, depending on the metal ion and reaction conditions.

  • Porosity: The size and shape of the resulting pores in a MOF will be determined by the geometry of the ligand and the coordination environment of the metal center.

  • Post-Synthetic Modification: The ethynyl groups within the framework can be functionalized post-synthesis using click chemistry to introduce new functionalities into the pores.

Potential Applications:

  • Heterogeneous Catalysis: The metal centers and the pyridazine nitrogen atoms can act as catalytic sites.

  • Gas Storage and Separation: The porous structure of the MOFs could be tailored for the selective adsorption of specific gases.

  • Sensing: The photophysical properties of the framework could be modulated by the binding of analytes.

Conclusion

This compound is a promising but currently under-explored building block in materials science. Its unique combination of a functional pyridazine core and a versatile ethynyl group opens up numerous possibilities for the development of advanced polymers, functional surfaces, and coordination materials. While direct experimental data for this specific molecule is scarce, the well-established chemistry of its pyridine analog and related heterocyclic compounds provides a strong foundation for future research. The protocols and application notes provided in this guide are intended to empower researchers to unlock the potential of this compound and contribute to the advancement of materials science.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 3-Ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Pyridazine Moiety in Modern Synthesis

The pyridazine ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Characterized by its unique physicochemical properties—including a high dipole moment, weak basicity, and robust hydrogen-bonding capacity—the pyridazine core offers distinct advantages in molecular design.[1][3] It can serve as a less lipophilic bioisostere for phenyl or other heteroaromatic rings, enhance aqueous solubility, and improve drug-target interactions through specific hydrogen bonds.[1] The recent FDA approvals of drugs like relugolix and deucravacitinib, both incorporating a pyridazine ring, underscore its growing importance in pharmaceutical development.[1]

The introduction of an ethynyl group at the 3-position transforms this valuable core into a versatile building block. The terminal alkyne acts as a powerful and reactive handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[4][5] This guide provides an in-depth exploration of these transformations, offering both mechanistic insights and detailed, field-proven protocols for researchers engaged in drug discovery and advanced materials synthesis.

Section 1: The Core Building Block: 3-Ethynylpyridazine

Before engaging in cross-coupling, a thorough understanding of the starting material is paramount. This compound is a crystalline solid at room temperature, and while structurally simple, its handling and synthesis require careful consideration.[6]

Physicochemical Properties & Handling

The pyridazine nucleus makes the molecule polar and susceptible to specific intermolecular interactions. The terminal alkyne proton is weakly acidic and is the site of reactivity for Sonogashira couplings.

  • Molecular Formula: C₆H₄N₂

  • Molecular Weight: 104.11 g/mol

  • Appearance: Yellow to brown solid.

  • Melting Point: Approximately 39-40 °C (Note: Data for the closely related 3-ethynylpyridine is well-established and serves as a good reference).[6]

  • Safety: Handle as a potentially flammable solid and an irritant to skin, eyes, and the respiratory system.[7] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Due to the reactivity of terminal alkynes, avoid exposure to strong bases or oxidizing agents during storage.

Recommended Synthesis of this compound

While not as widely commercially available as its pyridine analog, this compound can be reliably synthesized in a two-step sequence starting from a 3-halopyridazine. The most common and robust method is a Sonogashira coupling with a protected acetylene source, followed by deprotection.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 3-Chloropyridazine (or 3-Bromopyridazine) C Pd(PPh₃)₂Cl₂ / CuI Base (e.g., TEA, DIPEA) Solvent (e.g., THF, Toluene) A->C B Trimethylsilylacetylene (TMSA) B->C D 3-((Trimethylsilyl)ethynyl)pyridazine C->D C-C bond formation E Base (e.g., K₂CO₃) Solvent (e.g., Methanol) D->E Silyl group removal F This compound (Final Product) E->F

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridazine and subsequent deprotection

Materials:

  • 3-Chloropyridazine (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Toluene

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Methanol

Procedure (Step 1: Coupling):

  • To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chloropyridazine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe, followed by triethylamine and trimethylsilylacetylene.

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Expert Insight: The use of a copper(I) co-catalyst is crucial for activating the terminal alkyne at milder temperatures.[8] The amine base serves both to neutralize the HX byproduct and to facilitate the formation of the copper acetylide intermediate.[9]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-((trimethylsilyl)ethynyl)pyridazine.

Procedure (Step 2: Deprotection):

  • Dissolve the purified TMS-protected pyridazine in methanol.

  • Add potassium carbonate to the solution and stir at room temperature for 2-4 hours.

    • Expert Insight: This mild deprotection method is highly effective for silyl groups on terminal alkynes and avoids harsh conditions that could degrade the pyridazine ring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure. Add water to the residue and extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield this compound, which can be further purified by chromatography if necessary.

Section 2: The Workhorse Reaction: Sonogashira Coupling

The Sonogashira reaction is the most direct method for functionalizing this compound, enabling the formation of a C(sp)-C(sp²) bond between the alkyne and an aryl or vinyl halide.[8][10] This reaction has been widely adopted in the synthesis of pharmaceuticals, natural products, and organic materials.[8]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd0->Pd_add Pd_II R¹-Pd(II)-X (L)₂ Pd_add->Pd_II Pd_trans Transmetalation Pd_II->Pd_trans Pd_coupled R¹-Pd(II)-C≡CR² (L)₂ Pd_trans->Pd_coupled Pd_elim Reductive Elimination Pd_coupled->Pd_elim Pd_elim->Pd0 Product R¹-C≡CR² (Coupled Product) Pd_elim->Product R1X R¹-X (Aryl/Vinyl Halide) R1X->Pd_add CuX Cu(I)X Cu_alkyne π-Alkyne Complex CuX->Cu_alkyne Cu_acetylide Cu(I)-C≡CR² (Copper Acetylide) Cu_alkyne->Cu_acetylide Cu_acetylide->Pd_trans Transfers acetylide to Palladium Cu_acetylide->CuX + HX Alkyne H-C≡CR² (this compound) Alkyne->Cu_alkyne Base Base (e.g., Amine) Base->Cu_acetylide

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Causality Behind the Cycles:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide (R¹-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.[8]

  • Copper Acetylide Formation: Simultaneously, the terminal alkyne (this compound) coordinates to the Cu(I) salt. This increases the acidity of the terminal proton, allowing a mild amine base to deprotonate it and form a copper acetylide species.[11] This is the key nucleophile.

  • Transmetalation: The copper acetylide transfers its organic group to the Pd(II) center, displacing the halide and forming a new Pd(II)-alkynyl complex.

  • Reductive Elimination: The two organic groups (R¹ and the alkynyl) are eliminated from the palladium center, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Protocol 2: General Procedure for Sonogashira Coupling of this compound with an Aryl Halide

This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl halides.

Materials:

  • Aryl Halide (e.g., 4-iodotoluene) (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)

Procedure:

  • In a Schlenk flask, combine the aryl halide, this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

    • Expert Insight: Thorough degassing of the solvent and reaction vessel is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. It can also promote the undesirable side reaction of alkyne homocoupling (Glaser coupling).[12]

  • Stir the reaction at room temperature or heat gently (40-60 °C) as needed. The optimal temperature depends on the reactivity of the aryl halide (I > Br > Cl).

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterTypical Reagents/ConditionsRationale & Expert Notes
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) sources like PdCl₂(PPh₃)₂ are pre-catalysts that are reduced in situ.
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for mild conditions. Copper-free Sonogashira reactions are possible but often require stronger bases or more specialized ligands.[10]
Base TEA, DIPEA, Piperidine, Cs₂CO₃Must be strong enough to deprotonate the alkyne (in the copper complex) but not so strong as to cause side reactions. An amine base often doubles as the solvent.
Solvent THF, DMF, Toluene, AcetonitrileMust be anhydrous and degassed. The choice depends on substrate solubility and the required reaction temperature.
Temperature Room Temperature to 80 °CGoverned by the halide's reactivity. Iodides often react at RT, while bromides and chlorides may require heating.[13]

Section 3: Advanced Applications via Suzuki and Stille Couplings

While Sonogashira provides a direct C(sp)-C(sp²) linkage, the true versatility of the ethynyl group is revealed when it is transformed into other functionalities suitable for different cross-coupling reactions. This allows for the synthesis of structures not directly accessible through Sonogashira, such as those with C(sp²)-C(sp²) bonds.

Suzuki-Miyaura Coupling: A Two-Step Strategy

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents.[14][15] To utilize this reaction, the terminal alkyne of this compound must first be converted into an organoboron reagent.

Suzuki_Strategy A This compound B Step A: Hydroboration (e.g., with Pinacolborane) A->B C Pyridazinyl-vinylboronate Ester B->C D Step B: Suzuki Coupling + Aryl Halide (R-X) Pd Catalyst, Base C->D E Pyridazinyl-Stilbene Derivative (Final Product) D->E

Caption: Two-step logic for Suzuki-Miyaura coupling.

Protocol 3: Two-Step Suzuki Coupling via Hydroboration

Step A: Synthesis of the Vinylboronate Ester

  • To a solution of this compound (1.0 equiv) in THF, add a catecholborane or pinacolborane (1.1 equiv).

  • Add a catalyst such as dicyclohexylborane or a rhodium complex to control the regioselectivity of the borane addition.

  • Stir at room temperature until the alkyne is fully consumed (monitor by NMR or GC-MS).

  • Carefully quench the reaction and purify the resulting vinylboronate ester.

Step B: Suzuki-Miyaura Coupling

  • Combine the pyridazinyl-vinylboronate ester (1.0 equiv), an aryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos or XPhos), and a base (e.g., K₂CO₃ or K₃PO₄).[16]

  • Add a solvent system, often a mixture like Toluene/Water or Dioxane/Water.

  • Heat the mixture (typically 80-110 °C) under an inert atmosphere until the starting materials are consumed.

    • Expert Insight: The base plays a critical role in activating the boronic ester to form a more nucleophilic "ate" complex, which is essential for the transmetalation step.[14][16]

  • Perform a standard aqueous workup, extract the product, and purify by column chromatography.

Stille Coupling: Leveraging Organostannanes

The Stille reaction couples an organotin (stannane) compound with an organohalide.[17] Its primary advantage is the exceptional tolerance of organostannanes to a vast array of functional groups.[18][19] The main drawback is the toxicity of tin compounds, requiring careful handling and purification.

Protocol 4: Two-Step Stille Coupling via Hydrostannylation

Step A: Synthesis of the Vinylstannane

  • React this compound with a trialkyltin hydride (e.g., tributyltin hydride, Bu₃SnH) in the presence of a radical initiator (like AIBN) or a palladium catalyst.

  • The reaction typically proceeds at moderate temperatures (60-80 °C).

  • Purify the resulting pyridazinyl-vinylstannane carefully by chromatography, as tin byproducts can be difficult to remove.[18]

Step B: Stille Coupling

  • Combine the pyridazinyl-vinylstannane (1.0 equiv), the organohalide (1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF.[20][21]

  • Heat the reaction under an inert atmosphere. Additives like LiCl or CuI can sometimes accelerate the transmetalation step.

  • After completion, perform a workup. A common technique to remove tin residues is to wash the organic solution with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts.[18]

  • Purify the final product by column chromatography.

References

Introduction: The Strategic Advantage of the Pyridazine Scaffold in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Bioorthogonal Derivatization of 3-Ethynylpyridazine

In the landscape of drug discovery and chemical biology, the pyridazine ring has emerged as a privileged scaffold.[1] Characterized by its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, it offers unique physicochemical properties that are highly advantageous for molecular recognition and drug-target interactions.[2][3] The inherent polarity of the pyridazine moiety can enhance aqueous solubility, a critical factor in the development of biologically active compounds. When this strategic heterocycle is functionalized with a terminal alkyne, as in this compound, it becomes a powerful and versatile building block for creating sophisticated chemical probes.

The terminal alkyne group is a premier handle for "click chemistry," a class of reactions known for being high-yielding, stereospecific, and biocompatible.[4][5] These bioorthogonal reactions, which proceed in complex biological environments without interfering with native processes, allow for the precise and efficient labeling of biomolecules.[5][6] By combining the favorable properties of the pyridazine core with the bioorthogonal reactivity of the ethynyl group, this compound serves as an ideal starting point for synthesizing probes for target identification, cellular imaging, and mechanistic studies.[7][8][9]

This guide provides a detailed overview of the primary derivatization strategies for this compound and outlines protocols for their application in biological assays, empowering researchers to leverage this unique reagent in their scientific pursuits.

G cluster_0 Core Scaffold & Derivatization cluster_1 Application A This compound (Versatile Building Block) B Bioorthogonal Reaction (e.g., Click Chemistry) A->B Reacts with D Derivatized Biological Probe B->D Forms C Functional Reporter (Fluorophore, Biotin, etc.) C->B E Biological System (Cells, Lysates, etc.) D->E Introduced into F Target Engagement & Assay (Imaging, Pulldown, etc.) E->F Analysis

Caption: General workflow from this compound to biological application.

Part 1: Core Derivatization Strategies via Bioorthogonal Chemistry

The derivatization of this compound primarily relies on the exceptional reactivity of its terminal alkyne. The two most prominent bioorthogonal methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Principle & Rationale: The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne and an azide.[4][6] The reaction is catalyzed by a Cu(I) species, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[4] For biological applications, the Cu(I) catalyst is typically generated in situ from a Cu(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate.

Causality Behind Component Selection: A critical consideration in biological systems is the potential cytotoxicity of free copper ions. To mitigate this, a chelating ligand is almost always included. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) oxidation state, prevents its disproportionation, and reduces its toxicity, all while maintaining high catalytic efficiency in aqueous buffers.[10] This makes the CuAAC reaction highly reliable and biocompatible for labeling proteins, nucleic acids, and other biomolecules in complex mixtures like cell lysates.[10]

G A Stock Solutions 1. This compound Probe 2. Azide-Reporter (in DMSO) 3. CuSO₄ (in H₂O) 4. THPTA Ligand (in H₂O) 5. Na-Ascorbate (fresh, in H₂O) B Reaction Assembly Add reagents sequentially to buffer: Probe, Azide, THPTA, CuSO₄ A->B C Initiation Add fresh Sodium Ascorbate to initiate the reaction B->C D Incubation Room Temp, 30-60 min (Protect from light) C->D E Analysis / Purification SDS-PAGE, LC-MS, etc. D->E

Caption: Experimental workflow for a typical CuAAC reaction.

Detailed Protocol: CuAAC Labeling of a Protein in Cell Lysate

This protocol describes the labeling of a target protein (pre-functionalized with an azide) using a this compound-derived probe.

  • Preparation of Stock Solutions:

    • Probe Stock (10 mM): Dissolve this compound derivative in DMSO.

    • Azide-Protein Lysate (1-5 mg/mL): Prepare lysate in a suitable non-thiol-containing buffer (e.g., PBS).

    • Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water. Stable for weeks at 4°C.

    • THPTA Ligand (100 mM): Dissolve THPTA in deionized water.[10] Stable when frozen.

    • Sodium Ascorbate (300 mM): Prepare fresh by dissolving sodium ascorbate in deionized water just before use. Oxidizes in solution.

  • Reaction Assembly (for a 200 µL final volume):

    • To a 1.5 mL microfuge tube, add 50 µL of the azide-functionalized protein lysate.

    • Add 110 µL of PBS buffer.

    • Add 4 µL of the 10 mM this compound probe stock (final concentration: 200 µM). Vortex briefly.

    • Add 10 µL of the 100 mM THPTA solution (final concentration: 5 mM). Vortex briefly.

    • Add 10 µL of the 20 mM CuSO₄ solution (final concentration: 1 mM). Vortex briefly.

  • Initiation and Incubation:

    • To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution (final concentration: 15 mM).[10]

    • Vortex the mixture gently.

    • Incubate at room temperature for 30-60 minutes, protected from light.

  • Downstream Processing:

    • The resulting labeled protein mixture is now ready for downstream analysis, such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used) or affinity purification followed by mass spectrometry (if a biotin probe was used).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Principle & Rationale: SPAAC is a powerful, copper-free alternative to CuAAC.[11] This reaction leverages the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to react spontaneously with an azide.[12][13] The release of this strain provides the thermodynamic driving force for the reaction, eliminating the need for a cytotoxic catalyst.

Causality Behind Component Selection: The absence of copper makes SPAAC the gold standard for applications in living cells or organisms, where maintaining cellular health is paramount.[14] The reaction kinetics are exceptionally fast and the components are highly bioorthogonal, meaning they do not cross-react with endogenous functional groups.[5][14] The trade-off is that the cyclooctyne reagents are generally larger and more hydrophobic than a simple alkyne, which can sometimes affect the solubility or properties of the final conjugate.

G cluster_1 Product A This compound (or derivative) Plus + A->Plus B Azide-functionalized Strained Alkyne (e.g., DBCO-Azide) Arrow (Spontaneous, No Catalyst) B->Arrow C Stable Triazole Adduct Plus->B Arrow->C

Caption: Conceptual diagram of the SPAAC reaction.

Detailed Protocol: SPAAC Labeling in Live Cells

This protocol describes labeling a cellular target (metabolically or genetically incorporating a strained alkyne) with a this compound-azide probe.

  • Cell Preparation:

    • Culture cells of interest to the desired confluency.

    • Metabolically label the cells by incubating them with a strained alkyne-modified substrate (e.g., an amino acid or sugar analog) for a sufficient period (e.g., 4-24 hours) to allow incorporation into biomolecules.

    • Alternatively, use cells genetically engineered to express a protein with an unnatural amino acid containing a strained alkyne.[14]

  • Probe Preparation:

    • Synthesize a probe where this compound is linked to an azide moiety (e.g., 3-(azidomethyl)pyridazine, which can be synthesized from the corresponding halide).

    • Prepare a 10 mM stock solution of the this compound-azide-reporter probe in sterile, cell-culture grade DMSO.

  • Labeling Procedure:

    • Wash the alkyne-labeled cells three times with warm PBS or serum-free media to remove any unincorporated labeling substrate.

    • Dilute the this compound-azide-reporter probe stock solution in complete cell culture medium to a final concentration of 10-100 µM.

    • Remove the wash buffer from the cells and add the probe-containing medium.

    • Incubate the cells under normal culture conditions (37°C, 5% CO₂) for 30-90 minutes.

  • Washing and Analysis:

    • Remove the labeling medium and wash the cells three times with warm PBS to remove excess probe.

    • The cells are now ready for analysis. They can be fixed for fluorescence microscopy, lysed for biochemical analysis (e.g., western blot), or analyzed by flow cytometry.

Part 2: Applications in Biological Assays

The derivatized this compound molecules are not end-points but are tools designed for specific biological questions.

Workflow for Activity-Based Protein Profiling (ABPP) and Target ID

A powerful application is in target identification using activity-based probes.[15] An ABPP probe typically consists of three parts: a reactive group that binds to a protein target, a linker, and a reporter handle—in this case, this compound. The workflow allows for the covalent labeling of protein targets in their native environment.[15][16]

cluster_workflow Target Identification Workflow A 1. Incubate Cells/Lysate with this compound -based ABPP Probe B 2. Covalent Labeling of Target Proteins A->B C 3. Cell Lysis (if starting with live cells) B->C D 4. CuAAC Click Reaction: Attach Biotin-Azide C->D E 5. Affinity Purification using Streptavidin Beads D->E F 6. On-Bead Digestion (e.g., with Trypsin) E->F G 7. LC-MS/MS Analysis of Peptides F->G H 8. Protein Identification & Data Analysis G->H

Caption: A comprehensive workflow for target identification using a this compound probe.

Data Summary: Comparison of Derivatization Strategies
FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Biocompatibility Good (with ligands); toxic in live cellsExcellent; ideal for in vivo applications
Reaction Rate Fast (10² - 10³ M⁻¹s⁻¹)Extremely Fast (10² - 10⁶ M⁻¹s⁻¹)[13][14]
Catalyst Required Yes (CuSO₄ + Reductant)No
Primary Use Case In vitro assays, cell lysates, fixed samplesLive cell imaging, in vivo studies
Reagent Size Small (terminal alkyne)Larger (strained cyclooctyne)
Orthogonality HighExcellent

Part 3: Characterization of Derivatized Probes

Successful synthesis of a this compound derivative must be confirmed analytically. This step is critical for ensuring that the probe is pure and correctly structured before its use in a biological assay.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the formation of the triazole ring. Key indicators include the disappearance of the terminal alkyne proton signal (typically a singlet around 3-4 ppm in ¹H NMR) and the appearance of a new aromatic proton signal for the triazole ring (around 7.5-8.5 ppm).[17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS is essential to confirm the exact mass of the final product, verifying that the cycloaddition has occurred correctly.[19][20]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹) provides further evidence of a successful reaction.[17]

Conclusion

This compound stands as a uniquely powerful scaffold in the chemical biologist's toolkit. It masterfully blends the advantageous physicochemical properties of the pyridazine heterocycle with the precision and biocompatibility of bioorthogonal click chemistry. The derivatization strategies outlined here—CuAAC for robust in vitro applications and SPAAC for sensitive live-cell studies—provide researchers with a flexible and reliable means to construct bespoke chemical probes. By following these validated protocols, scientists can confidently synthesize and deploy these tools to illuminate complex biological processes, identify novel drug targets, and advance the frontiers of biomedical research.

References

3-Ethynylpyridazine: A Versatile Ligand for Advanced Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Emergence of 3-Ethynylpyridazine in Organometallic Synthesis

In the dynamic field of organometallic chemistry, the design and synthesis of novel ligands are paramount to the development of new catalysts, functional materials, and therapeutic agents. This compound is emerging as a compelling bifunctional ligand, integrating the π-accepting and σ-donating properties of a pyridazine ring with the versatile reactivity of a terminal alkyne. This unique combination allows for the formation of stable coordination complexes with a variety of transition metals, while the ethynyl group serves as a reactive handle for further functionalization, such as in "click" chemistry or the formation of extended π-conjugated systems.[1]

This guide provides a comprehensive overview of this compound as a ligand, detailing its synthesis, properties, and applications in the preparation of novel organometallic complexes. Detailed, field-proven protocols for the synthesis of the ligand and its coordination to platinum(II), ruthenium(II), and iridium(III) centers are provided, aimed at researchers, scientists, and drug development professionals seeking to explore the potential of this promising ligand.

Key Properties of this compound

While extensive experimental data for this compound is not widely available, its properties can be reliably inferred from its structural analogues, 3-ethynylpyridine and other pyridazine derivatives.

PropertyPredicted Value/CharacteristicSource/Rationale
Molecular Formula C₆H₄N₂---
Molecular Weight 104.11 g/mol ---
Appearance Likely a solid at room temperatureAnalogy to 3-ethynylpyridine (m.p. 39-40 °C)[2]
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, CH₃CN)Analogy to 3-ethynylpyridine[3]
Coordination Sites Two adjacent nitrogen atoms (N1, N2) of the pyridazine ringEstablished coordination chemistry of pyridazines[4][5]
Reactivity Terminal alkyne allows for Sonogashira coupling, "click" chemistry, and other alkyne-based transformations.General reactivity of terminal alkynes.

Synthesis of this compound: A Protocol Based on Sonogashira Coupling

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[6][7] This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In this protocol, 3-chloropyridazine is coupled with a protected acetylene, followed by deprotection to yield the desired product.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 3-Chloropyridazine D 3-((Trimethylsilyl)ethynyl)pyridazine A->D B Trimethylsilylacetylene B->D C Pd(PPh₃)₂Cl₂ (catalyst) CuI (co-catalyst) Et₃N (base) C->D Toluene, 70 °C, 12h E 3-((Trimethylsilyl)ethynyl)pyridazine G This compound E->G F K₂CO₃ F->G Methanol, rt, 2h

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Chloropyridazine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Standard Schlenk line and glassware

  • Argon or Nitrogen gas

Procedure:

Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridazine

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chloropyridazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous toluene (10 mL per 1 mmol of 3-chloropyridazine).

  • Add freshly distilled triethylamine (2.0 eq).

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalysts.

  • Wash the Celite pad with toluene.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-((trimethylsilyl)ethynyl)pyridazine.

Step 2: Synthesis of this compound

  • Dissolve the purified 3-((trimethylsilyl)ethynyl)pyridazine (1.0 eq) in methanol (20 mL per 1 mmol).

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Organometallic Synthesis: Protocols for Metal Complexation

The pyridazine moiety of this compound offers two adjacent nitrogen atoms for coordination to a metal center. This can lead to the formation of stable chelate rings and unique electronic properties in the resulting complexes compared to their pyridine analogues.[8][9] The following protocols describe the synthesis of representative platinum(II), ruthenium(II), and iridium(III) complexes.

Protocol 1: Synthesis of a Platinum(II) Complex

This protocol describes the synthesis of a square planar platinum(II) complex, a common coordination geometry for this metal ion.[10]

Workflow for Platinum(II) Complex Synthesis

G A K₂PtCl₄ C cis-[Pt(this compound)₂Cl₂] A->C B This compound (2 eq) B->C H₂O/EtOH, rt, 24h

Caption: Synthesis of a Pt(II)-3-ethynylpyridazine complex.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • This compound

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve K₂PtCl₄ (1.0 eq) in a minimal amount of deionized water.

  • In a separate flask, dissolve this compound (2.1 eq) in ethanol.

  • Add the ethanolic solution of the ligand dropwise to the aqueous solution of K₂PtCl₄ with vigorous stirring.

  • A precipitate should form upon addition.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the precipitate by filtration, wash with water, then ethanol, and finally with diethyl ether.

  • Dry the product under vacuum.

Expected Product: cis-[Pt(this compound)₂Cl₂]

Characterization: The complex can be characterized by ¹H NMR, ¹⁹⁵Pt NMR, FT-IR, and elemental analysis. The cis-geometry can be confirmed by the presence of two distinct ¹H NMR signals for the pyridazine protons and by IR spectroscopy (two Pt-Cl stretching bands).

Protocol 2: Synthesis of a Ruthenium(II) Arene Complex

Ruthenium(II) arene "piano-stool" complexes are widely studied for their catalytic and medicinal applications.[5] This protocol outlines the synthesis of a [Ru(p-cymene)(this compound)Cl₂] complex.

Workflow for Ruthenium(II) Complex Synthesis

G A [Ru(p-cymene)Cl₂]₂ C [Ru(p-cymene)(this compound)Cl₂] A->C B This compound (2.2 eq) B->C CH₂Cl₂, rt, 4h

Caption: Synthesis of a Ru(II)-3-ethynylpyridazine complex.

Materials:

  • Dichloro(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)Cl₂]₂)

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the [Ru(p-cymene)Cl₂]₂ dimer (1.0 eq) in anhydrous dichloromethane.

  • Add a solution of this compound (2.2 eq) in anhydrous dichloromethane dropwise to the ruthenium solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Reduce the volume of the solvent under reduced pressure.

  • Add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Expected Product: [Ru(p-cymene)(this compound)Cl₂]

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The coordination of the ligand can be confirmed by the shift in the pyridazine proton signals in the ¹H NMR spectrum.

Protocol 3: Synthesis of a Cyclometalated Iridium(III) Complex

Iridium(III) complexes are of great interest for their applications in photoredox catalysis and as phosphorescent emitters in organic light-emitting diodes (OLEDs).[3][11] This protocol describes the synthesis of a cyclometalated iridium(III) complex.

Workflow for Iridium(III) Complex Synthesis

G A [Ir(ppy)₂Cl]₂ (ppy = 2-phenylpyridine) C [Ir(ppy)₂(this compound)]Cl A->C B This compound (2.2 eq) B->C CH₂Cl₂/MeOH, reflux, 12h

Caption: Synthesis of an Ir(III)-3-ethynylpyridazine complex.

Materials:

  • Chloro-bridged iridium(III) dimer, e.g., [Ir(ppy)₂Cl]₂ (where ppy = 2-phenylpyridine)

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol, anhydrous

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the iridium(III) dimer (1.0 eq) and this compound (2.2 eq).

  • Add a 1:1 mixture of anhydrous dichloromethane and methanol.

  • Reflux the reaction mixture for 12 hours.

  • Cool the solution to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from dichloromethane/hexane.

Expected Product: [Ir(ppy)₂(this compound)]Cl

Characterization: The complex should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and photophysical measurements (absorption and emission spectroscopy).

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, ligand in the field of organometallic chemistry. Its unique combination of a bidentate N,N-chelating pyridazine ring and a reactive terminal alkyne offers a versatile platform for the construction of novel metal complexes with tunable electronic and steric properties. The protocols detailed in this guide provide a solid foundation for the synthesis and derivatization of this compound and its metal complexes, opening avenues for future research in catalysis, materials science, and medicinal chemistry. Further exploration of its coordination chemistry with a wider range of transition metals and the functionalization of its ethynyl group will undoubtedly lead to the discovery of new and exciting applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethynylpyridazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the nuances of the Sonogashira coupling, the primary method for this transformation, providing not just protocols but the rationale behind them.

I. Overview of this compound Synthesis

This compound is a valuable building block in medicinal chemistry and materials science, often utilized for its ability to participate in further coupling reactions like 'click' chemistry.[1] The most prevalent method for its synthesis is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne (in this case, typically a protected acetylene equivalent like trimethylsilylacetylene) and an aryl or vinyl halide.[2] For the synthesis of this compound, a 3-halopyridazine (commonly 3-chloro- or 3-bromopyridazine) is coupled with a suitable acetylene source.

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][3] While incredibly powerful, the Sonogashira coupling can be sensitive to various parameters, leading to issues with yield and purity. This guide will address these challenges systematically.

II. Troubleshooting Guide: Low Yield and Side Reactions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yields in a Sonogashira coupling for this compound synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Cause A: Inactive Catalyst

    • Explanation: The palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] Incomplete reduction or decomposition of the active catalyst will stall the reaction.

    • Solution:

      • Ensure your phosphine ligands (e.g., PPh₃) are not oxidized. Use fresh or properly stored ligands.

      • Consider using a direct Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.

      • Degas your solvents and reaction mixture thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Cause B: Poor Substrate Reactivity

    • Explanation: The reactivity of the 3-halopyridazine is critical. The general trend for halide reactivity in Sonogashira couplings is I > Br > Cl.[2] If you are using 3-chloropyridazine, the reaction may be sluggish and require more forcing conditions.

    • Solution:

      • If possible, switch to 3-bromo- or 3-iodopyridazine for higher reactivity.

      • For less reactive chlorides, you may need to increase the reaction temperature, use a more active catalyst system (e.g., with more specialized phosphine ligands), or accept longer reaction times.

  • Cause C: Issues with the Base

    • Explanation: The amine base plays a dual role: it neutralizes the hydrogen halide byproduct and can also act as a ligand for the palladium.[2][3] An inappropriate base or insufficient amount can hinder the reaction.

    • Solution:

      • Ensure the base is anhydrous and of high purity.

      • Triethylamine (Et₃N) is a common choice. However, bulkier bases like diisopropylethylamine (DIPEA) can sometimes be advantageous.

      • Use at least 2-3 equivalents of the amine base to ensure the reaction medium remains basic.

  • Cause D: Homocoupling (Glaser Coupling)

    • Explanation: A significant side reaction is the copper-catalyzed homocoupling of the terminal alkyne, which forms a diyne byproduct.[2][4] This is particularly problematic in the presence of oxygen.

    • Solution:

      • Rigorously exclude oxygen from your reaction by using Schlenk techniques or a glovebox.

      • Minimize the amount of copper(I) iodide co-catalyst to the recommended catalytic amount (typically 1-5 mol%).

      • Consider a copper-free Sonogashira protocol, although this may require different ligands and conditions to achieve a good reaction rate.[2][5]

Below is a troubleshooting workflow to guide your optimization process:

G start Low Yield of This compound catalyst Check Catalyst Activity start->catalyst substrate Evaluate Substrate Reactivity catalyst->substrate [Catalyst OK] sol_catalyst1 Use Pd(0) source (e.g., Pd(PPh3)4) catalyst->sol_catalyst1 [Inactive Pd(II)] sol_catalyst2 Ensure rigorous degassing catalyst->sol_catalyst2 [Oxidation likely] base Verify Base and Stoichiometry substrate->base [Substrate OK] sol_substrate Switch to 3-Bromo or 3-Iodopyridazine substrate->sol_substrate [Using 3-Cl derivative] homocoupling Assess for Homocoupling base->homocoupling [Base OK] sol_base Use anhydrous amine (2-3 equiv.) base->sol_base [Base issue suspected] sol_homocoupling Strictly exclude O2 Minimize CuI catalyst homocoupling->sol_homocoupling [Diyne byproduct detected] G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 (Active Catalyst) pd_complex R-Pd(II)-X L2 pd0->pd_complex R-X pd_oxidative Oxidative Addition pd_product_complex R-Pd(II)-C≡CR' L2 pd_complex->pd_product_complex Cu-C≡CR' pd_transmetal Transmetalation pd_product_complex->pd0 R-C≡CR' pd_reductive Reductive Elimination cu_catalyst CuX cu_acetylide Cu-C≡CR' cu_catalyst->cu_acetylide H-C≡CR' + Base cu_acetylide->cu_catalyst to Pd Cycle

References

Technical Support Center: Synthesis of 3-Ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethynylpyridazine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this key building block in their synthetic endeavors. Here, we address common challenges and side reactions encountered during its synthesis, providing scientifically-grounded troubleshooting strategies and practical advice to ensure the success of your experiments.

Introduction to the Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound involves a two-step sequence:

  • Sonogashira Coupling: A palladium- and copper-co-catalyzed cross-coupling reaction between a 3-halopyridazine (typically 3-chloro- or 3-bromopyridazine) and a protected terminal alkyne, most commonly (trimethylsilyl)acetylene (TMSA). The use of a protecting group like TMS is crucial to prevent the homocoupling of the terminal alkyne.

  • Deprotection: Removal of the trimethylsilyl (TMS) group to yield the final this compound.

This guide will delve into the potential pitfalls of each stage and provide clear, actionable solutions.

Troubleshooting Guide & FAQs

Part 1: The Sonogashira Coupling Reaction

Question 1: My Sonogashira coupling reaction is sluggish or fails to go to completion. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in a Sonogashira coupling involving a 3-halopyridazine can stem from several factors related to the catalyst system, reagents, and reaction conditions. Pyridazine is an electron-deficient heterocycle, which can influence the reactivity of the C-X bond and potentially coordinate with the palladium catalyst.

  • Catalyst Deactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, leading to catalyst inhibition or decomposition. This is often observed as the formation of a black precipitate ("palladium black").

    • Troubleshooting:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium catalyst and promote the desired catalytic cycle.

      • Catalyst Loading: While typically low catalyst loadings are desired, for challenging substrates like electron-deficient heterocycles, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[1]

      • Fresh Catalyst: Ensure your palladium source and ligands are of high quality and have not degraded.

  • Reactivity of the Halide: The reactivity of the 3-halopyridazine follows the general trend for aryl halides: I > Br > Cl.[2] 3-Chloropyridazine will be significantly less reactive than 3-bromopyridazine.

    • Troubleshooting:

      • For 3-Chloropyridazine: Higher reaction temperatures and a more active catalyst system are generally required. If using 3-chloropyridazine is not essential, switching to 3-bromopyridazine will likely improve reaction outcomes.

      • Reaction Temperature: For 3-bromopyridazine, temperatures in the range of 50-80 °C are common. For 3-chloropyridazine, temperatures may need to be increased to around 100-120 °C.[3]

  • Solvent and Base Quality: The presence of water or other impurities in the solvent and amine base can negatively impact the reaction.

    • Troubleshooting:

      • Use anhydrous, degassed solvents (e.g., THF, DMF, toluene).

      • Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry. Distilling the amine or passing it through a plug of activated alumina can be effective.

Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my alkyne. What is this and how can I prevent it?

Answer:

This byproduct is the result of Glaser coupling (or Hay coupling), the oxidative homocoupling of the terminal alkyne.[4][5][6] In the context of using (trimethylsilyl)acetylene, this would be bis(trimethylsilyl)butadiyne. While the TMS group significantly reduces the propensity for homocoupling compared to the unprotected alkyne, it can still occur, especially under suboptimal conditions. This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Minimizing Glaser Homocoupling:

    • Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by bubbling with an inert gas like argon for an extended period). Maintain a positive pressure of an inert gas throughout the reaction setup.

    • Copper-Free Conditions: While the classic Sonogashira reaction uses a copper co-catalyst, numerous copper-free protocols have been developed precisely to avoid the Glaser coupling side reaction. These methods may require different ligands or reaction conditions to achieve good reactivity.

    • Controlled Addition of Alkyne: Adding the (trimethylsilyl)acetylene slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the bimolecular homocoupling reaction.

Question 3: Besides my desired product and homocoupled alkyne, I see other impurities. What could they be?

Answer:

While Glaser coupling is the most common side reaction, other byproducts can arise from the reactivity of the pyridazine ring or the reagents themselves.

  • Dehalogenation: Reduction of the starting 3-halopyridazine to pyridazine can occur, especially at higher temperatures or with prolonged reaction times. This is often a result of side reactions within the catalytic cycle or the presence of reducing impurities.

    • Troubleshooting: Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. Ensure high-purity reagents and solvents.

  • Protodeprotection of the Product: Premature removal of the TMS group from the desired product, 3-((trimethylsilyl)ethynyl)pyridazine, can occur under the reaction conditions, especially if moisture is present. This can lead to subsequent unwanted reactions of the now terminal alkyne.

  • Reaction with the Pyridazine Nitrogens: Although less common under typical Sonogashira conditions, the lone pairs on the pyridazine nitrogens could potentially interact with the catalyst or other species in the reaction mixture, leading to complex byproducts. Using a less coordinating solvent may help to mitigate this.

Part 2: The Deprotection Step

Question 4: I am having trouble removing the TMS group from 3-((trimethylsilyl)ethynyl)pyridazine, or I am getting low yields of my final product, this compound.

Answer:

The deprotection of the TMS group is generally straightforward, but the stability of the final product and the choice of deprotection conditions are key. This compound can be sensitive to harsh basic or acidic conditions.

  • Inefficient Deprotection:

    • Troubleshooting:

      • Mild Basic Conditions: The most common and often most effective method is using potassium carbonate (K₂CO₃) in methanol (MeOH). This is a mild and reliable method for TMS deprotection of acetylenes.[7]

      • Fluoride Sources: Tetrabutylammonium fluoride (TBAF) in THF is a very effective reagent for cleaving Si-C bonds.[8] However, the workup can sometimes be complicated by the presence of butylated byproducts. Use stoichiometric amounts and monitor the reaction carefully as it is often very fast.

  • Product Degradation:

    • Troubleshooting:

      • Avoid Strong Bases: Using strong bases like NaOH or KOH can lead to decomposition of the product or other unwanted side reactions. Stick to milder conditions like K₂CO₃/MeOH.

      • Temperature Control: Perform the deprotection at room temperature or even at 0 °C to minimize potential side reactions.

      • Workup: After deprotection, neutralize the reaction mixture carefully and extract the product promptly. This compound can be somewhat volatile, so care should be taken during solvent removal.

Recommended Synthetic Protocol

This protocol is a robust starting point for the synthesis of this compound, designed to minimize common side reactions.

Step 1: Sonogashira Coupling - Synthesis of 3-((trimethylsilyl)ethynyl)pyridazine

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Catalysts & Reagents Halopyridazine 3-Bromopyridazine (1.0 eq) Reaction_Vessel Reaction (Ar, 50-60 °C, 4-12 h) Halopyridazine->Reaction_Vessel TMSA (Trimethylsilyl)acetylene (1.2 - 1.5 eq) TMSA->Reaction_Vessel Pd_cat Pd(PPh₃)₂Cl₂ (2-5 mol%) Pd_cat->Reaction_Vessel CuI CuI (3-10 mol%) CuI->Reaction_Vessel Base Triethylamine (Solvent/Base) Base->Reaction_Vessel Product 3-((trimethylsilyl)ethynyl)pyridazine Reaction_Vessel->Product Workup & Purification

Caption: Workflow for the Sonogashira coupling of 3-Bromopyridazine.

Methodology:

  • To a dried Schlenk flask, add 3-bromopyridazine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous and degassed triethylamine via syringe until the reagents are fully dissolved and the desired concentration (e.g., 0.2 M) is reached.

  • Add (trimethylsilyl)acetylene (1.2 eq.) dropwise via syringe.

  • Stir the reaction mixture at 60 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-((trimethylsilyl)ethynyl)pyridazine.

Step 2: Deprotection - Synthesis of this compound

Methodology:

  • Dissolve the purified 3-((trimethylsilyl)ethynyl)pyridazine (1.0 eq.) in methanol in a round-bottom flask.

  • Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC until the starting material is fully consumed.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure to yield this compound.

Visualizing Side Reactions

The following diagram illustrates the desired reaction pathway and the key side reactions discussed.

Side_Reactions Start_Halide 3-Halopyridazine Desired_Intermediate 3-((TMS)ethynyl)pyridazine Start_Halide->Desired_Intermediate Sonogashira Coupling Side_Dehalogenation Dehalogenation (Pyridazine) Start_Halide->Side_Dehalogenation Side Reaction (High Temp) Start_Alkyne TMS-Acetylene Start_Alkyne->Desired_Intermediate Sonogashira Coupling Side_Homocoupling Glaser Homocoupling (Bis(TMS)butadiyne) Start_Alkyne->Side_Homocoupling Side Reaction (Cu(I), O₂) Final_Product This compound Desired_Intermediate->Final_Product Deprotection Side_Degradation Product Degradation Final_Product->Side_Degradation Side Reaction (Harsh Deprotection)

Caption: Desired reaction pathway and potential side reactions.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Halopyridazine 3-BromopyridazineHigher reactivity than 3-chloropyridazine, allowing for milder conditions.
Alkyne (Trimethylsilyl)acetyleneTMS group prevents Glaser homocoupling of the alkyne starting material.
Pd Catalyst Loading 2-5 mol%Balances reaction efficiency with cost and potential for side reactions.
Cu(I) Co-catalyst 3-10 mol%Essential for the catalytic cycle, but should be minimized to reduce homocoupling.
Base Triethylamine / DIPEAActs as both a base and a solvent; must be anhydrous.
Temperature (Coupling) 50-80 °C (for Bromo)Optimal range to ensure sufficient reaction rate while minimizing dehalogenation.
Deprotection Reagent K₂CO₃ in MethanolMild and effective, minimizing the risk of product degradation.

References

Technical Support Center: Optimization of Sonogashira Reaction for 3-Ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the Sonogashira cross-coupling reaction with 3-ethynylpyridazine and its derivatives. The pyridazine nucleus is a crucial pharmacophore, and its functionalization via robust methods like the Sonogashira coupling is of significant interest.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered during the Sonogashira coupling involving pyridazine substrates.

Q1: My reaction with a halo-pyridazine and this compound shows no product formation. What are the first things I should check?

A: When a Sonogashira reaction fails completely, the primary suspects are the integrity of your catalytic system and the reaction environment.[3]

  • Catalyst Activity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) are active.[4] CuI can degrade over time and should be a white to light tan powder; if it is green or brown, it is likely oxidized and inactive. The palladium catalyst, particularly Pd(0) sources, can be sensitive to air.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen. Oxygen promotes the unwanted homocoupling of this compound to form a 1,4-disubstituted diacetylene (Glaser-Hay coupling) and can lead to the decomposition of the Pd(0) catalyst.[4][5][6] It is critical to thoroughly degas your solvent and run the reaction under a strict inert atmosphere (argon or nitrogen).[3]

  • Reagent Purity: Impurities in your starting materials (halo-pyridazine or this compound) or solvent can poison the catalyst.[3] Ensure reagents are pure and solvents are anhydrous.

Q2: A black precipitate has formed in my reaction flask. What is this, and is the reaction salvageable?

A: The black precipitate is likely "palladium black," which results from the decomposition and aggregation of the palladium catalyst.[3] This indicates that the active, soluble Pd(0) species has crashed out of solution, halting the catalytic cycle. This can be caused by excessive temperatures, an inappropriate solvent choice (some anecdotal evidence suggests THF can promote it), or the presence of impurities.[3][7] Once a significant amount of palladium black has formed, the reaction is unlikely to proceed further. The best course of action is to restart the reaction, addressing the potential cause (e.g., lowering the temperature, changing the solvent, or using fresh, purified reagents).

Q3: My main product appears to be the dimer of this compound. How can I prevent this?

A: This byproduct is the result of Glaser-Hay homocoupling, a major side reaction in copper-mediated Sonogashira couplings.[5] This oxidative coupling of the terminal alkyne is promoted by two key factors:

  • Oxygen: As mentioned, the presence of oxygen is a primary driver for this side reaction.[4] Rigorous degassing of the reaction mixture is the most effective preventative measure.

  • Copper(I) Catalyst: The copper co-catalyst, while accelerating the desired reaction, is also integral to the Glaser coupling mechanism.[4][5] To minimize homocoupling, ensure stringent anaerobic conditions, consider lowering the CuI loading, or switch to a "copper-free" Sonogashira protocol.[8]

Q4: Is a copper co-catalyst always necessary? What are the pros and cons of a "copper-free" Sonogashira reaction?

A: No, a copper co-catalyst is not always necessary. Copper-free Sonogashira reactions are a well-established and often preferred alternative.[4][9]

  • Pros of Copper-Free: The primary advantage is the elimination of Glaser-Hay homocoupling byproducts, which simplifies purification.[5][10] This is especially beneficial in pharmaceutical processes where minimizing metal contamination is critical.

  • Cons of Copper-Free: These reactions may require different conditions to proceed efficiently, such as more specialized ligands, higher temperatures, or a different choice of base.[4] However, for many substrates, modern copper-free protocols are highly effective and robust.

Q5: Are pyridazine substrates known to be difficult for Sonogashira couplings?

A: Yes, nitrogen-containing heterocycles like pyridazine can present unique challenges. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, potentially interfering with the catalytic cycle and acting as a catalyst inhibitor.[1][11] This can be overcome by careful selection of reaction conditions, particularly the choice of ligand. Ligands with specific steric and electronic properties can help stabilize the active catalytic species and promote the desired cross-coupling over catalyst inhibition.

In-Depth Troubleshooting Guide

This guide is structured by common experimental outcomes to help you diagnose and solve specific issues.

Problem 1: Low or No Product Yield
Potential CauseScientific Rationale & Recommended Action
1a. Inactive Catalyst System Rationale: The Pd(0) species is the active catalyst. Pd(II) precatalysts like PdCl₂(PPh₃)₂ must first be reduced in situ, a process that can be inefficient.[4] Action: Use a fresh, high-quality Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a reliable Pd(II) precatalyst. Ensure the copper(I) iodide is fresh.[3] Consider a catalyst system known to be robust for heteroaromatic substrates.
1b. Poor Halide Reactivity Rationale: The rate-determining step in many Sonogashira reactions is the oxidative addition of the halide to the Pd(0) center. The reactivity of the C-X bond follows the order: I > OTf > Br >> Cl.[3] Action: If using a chloro-pyridazine, the reaction will likely require higher temperatures, stronger bases, and more specialized ligands (e.g., bulky phosphines like P(t-Bu)₃ or N-heterocyclic carbenes).[12] If possible, switching to a bromo- or iodo-pyridazine will significantly increase reactivity, often allowing for milder conditions.[7]
1c. Sub-optimal Base/Solvent Rationale: The base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide.[4] The solvent must solubilize all components and not interfere with the catalyst. Action: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard.[3] For less reactive halides, a stronger base may be needed. Common solvents include DMF, dioxane, and toluene/amine mixtures.[7][13] A systematic screening of different base and solvent combinations is a crucial step in optimization.[14]
1d. Catalyst Inhibition Rationale: As noted in the FAQs, the pyridazine nitrogen can bind to the palladium catalyst, sequestering it from the catalytic cycle. Action: Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes mitigate this issue by favoring the desired catalytic intermediates. Consider ligands specifically designed for challenging cross-couplings.
Problem 2: Significant Glaser-Hay Homocoupling Byproduct
Potential CauseScientific Rationale & Recommended Action
2a. Inadequate Degassing Rationale: Oxygen oxidizes Cu(I) to Cu(II), which promotes the oxidative dimerization of the alkyne.[6] Action: Implement a more rigorous degassing technique. The freeze-pump-thaw method (3-4 cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging the solvent with argon or nitrogen for 30-60 minutes prior to adding reagents can also work.
2b. High Copper Loading / Temperature Rationale: While catalytic in the Sonogashira cycle, copper promotes the stoichiometric homocoupling reaction. Higher concentrations and temperatures can accelerate this undesired pathway. Action: Reduce the amount of CuI to 1-5 mol%. Consider slow addition of the this compound via syringe pump to keep its instantaneous concentration low. Most importantly, switch to a well-established copper-free protocol.[5][8]

Optimization & Experimental Protocols

Success with challenging substrates often requires systematic optimization. Below is a general protocol for screening conditions and a summary of key parameters to investigate.

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition 1 (Standard Cu-Mediated)Condition 2 (Copper-Free)Rationale & Notes
Halo-pyridazine 1.0 eq1.0 eqBromo- or iodo-pyridazines are recommended for initial trials.[3]
This compound 1.2 - 1.5 eq1.2 - 1.5 eqA slight excess of the alkyne is common to drive the reaction to completion.
Palladium Source PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst. Pd(OAc)₂ is often used in copper-free systems with added ligands.
Ligand - (included in catalyst)PPh₃ or XPhos (4-10 mol%)For copper-free systems, an external ligand is required. Bulky ligands like XPhos can be effective for challenging substrates.
Copper Source CuI (5-10 mol%)NoneThe classic co-catalyst.[4] Omit entirely for copper-free conditions.
Base Et₃N or DIPEA (2-3 eq)Cs₂CO₃ or K₂CO₃ (2 eq)Amine bases are standard.[3] Inorganic bases are often used in copper-free protocols.
Solvent DMF or 1:1 Toluene/Et₃NDioxane or AcetonitrileThe choice of solvent is critical and must be screened.[7] Ensure it is anhydrous and degassed.
Temperature Room Temp to 80 °C60 °C to 110 °CStart at a moderate temperature and increase if no reaction is observed. Aryl bromides often require heating.[3][7]
Detailed Protocol: Screening for Sonogashira Coupling

This protocol outlines a general procedure for a small-scale screening reaction. All operations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Preparation:

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the halo-pyridazine (e.g., 0.5 mmol, 1.0 eq), palladium catalyst (e.g., 0.025 mmol, 5 mol%), ligand (if required), and copper(I) iodide (if required).

    • Seal the tube, and cycle between vacuum and argon/nitrogen backfill three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Add the degassed solvent (e.g., 5 mL) via syringe.

    • Add the base (e.g., 1.5 mmol, 3.0 eq) via syringe.

    • Add the this compound (e.g., 0.6 mmol, 1.2 eq) via syringe.

    • If using the freeze-pump-thaw method, add all reagents except the catalyst, perform 3 FPT cycles, and then add the catalyst under a positive pressure of inert gas.

  • Reaction:

    • Place the sealed tube in a pre-heated oil bath at the desired temperature.

    • Stir the reaction vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots periodically.[3]

  • Work-up and Analysis:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with water or brine to remove the amine base and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired coupled product.

Visualizations: Mechanisms and Workflows

Diagram 1: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation cu_acetylide Cu-C≡CR pd_trans->pd0 Reductive Elimination product Ar-C≡CR cu_x CuX cu_acetylide->cu_x (to Pd cycle) alkyne H-C≡CR alkyne->cu_acetylide Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Product Yield? check_inert Is the atmosphere strictly inert? start->check_inert Yes check_reagents Are catalysts and reagents fresh/pure? start->check_reagents Yes check_halide What is the halide? (Cl, Br, I) start->check_halide Yes action_degas Action: Improve degassing (Freeze-Pump-Thaw) check_inert->action_degas No action_replace Action: Use fresh Pd/Cu catalysts & pure reagents check_reagents->action_replace No check_conditions Screen Reaction Parameters action_screen Screen: Temperature, Solvent, Base, Ligand check_conditions->action_screen check_halide->check_conditions action_conditions_cl For Cl: Use stronger base, higher temp, specific ligand check_halide->action_conditions_cl If Cl action_switch_halide Consider switching to Bromo- or Iodo-pyridazine check_halide->action_switch_halide If Cl/Br & struggling

Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.

References

Technical Support Center: Overcoming Challenges in the Purification of 3-Ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 3-Ethynylpyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common and nuanced purification challenges. This resource is structured to anticipate and address the specific issues you may encounter, ensuring the integrity and success of your experimental outcomes.

Troubleshooting Guide: A Proactive Approach to Purification Hurdles

This section is formatted in a question-and-answer style to directly address the most pressing issues that can arise during the purification of this compound.

Question 1: After my Sonogashira coupling reaction to synthesize this compound, I'm struggling to remove the palladium catalyst. What are the most effective methods?

Answer:

Residual palladium from Sonogashira coupling is a frequent and critical impurity to remove, as it can interfere with downstream applications. The choice of removal method depends on the nature of your crude product and the scale of your reaction.

  • Causality: Palladium catalysts, particularly those with phosphine ligands, can be challenging to remove completely by standard aqueous workups due to their solubility in organic solvents. Simple filtration is often insufficient as the catalyst can be homogeneously dispersed.

  • Troubleshooting Steps:

    • Celite Filtration: A common first step is to dilute the reaction mixture with a suitable organic solvent and filter it through a pad of Celite.[1] This can effectively remove heterogeneous palladium species.

    • Silica Gel Chromatography: For more stubborn, soluble palladium complexes, column chromatography is a reliable method. A short plug of silica gel can often suffice to trap the polar palladium complexes while allowing the less polar this compound to elute.[1]

    • Activated Carbon Treatment: Stirring the crude product solution with activated charcoal can effectively adsorb the palladium catalyst. However, be mindful that this can sometimes lead to loss of the desired product through co-adsorption.

    • Metal Scavengers: For applications requiring very low palladium levels, consider using solid-supported metal scavengers, such as those with thiol functionalities. These can be stirred with the reaction mixture and then simply filtered off.

Question 2: My purified this compound appears as a yellow or brown solid/oil, not the expected off-white to light yellow solid. What is causing this discoloration and how can I fix it?

Answer:

Discoloration in your this compound sample is a strong indicator of impurities, which could be residual starting materials, byproducts, or degradation products.

  • Causality: The Sonogashira reaction can sometimes lead to the formation of colored byproducts, particularly if the reaction is overheated or if oxygen is not rigorously excluded. The pyridine ring itself can be susceptible to oxidation, leading to colored impurities.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system will dissolve the this compound at an elevated temperature while leaving the impurities either insoluble or in the mother liquor upon cooling.

    • Column Chromatography: If recrystallization is not effective or leads to significant product loss, column chromatography with a carefully selected eluent system can separate the colored impurities from your target compound.

    • Charcoal Treatment: As mentioned for palladium removal, a brief treatment with activated charcoal can also help to remove colored organic impurities. Use this method judiciously to avoid product loss.

Question 3: I'm experiencing low yield after my purification protocol. What are the likely causes and how can I improve my recovery?

Answer:

Low yield is a multifaceted problem that can stem from issues in the reaction itself or during the purification process.[2][3]

  • Causality: In the context of purification, low yield can be attributed to several factors:

    • Product Loss during Extraction: Inefficient partitioning between organic and aqueous layers during workup.

    • Irreversible Adsorption on Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to product retention on the column.

    • Co-elution with Impurities: If fractions are not carefully collected and analyzed, product-containing fractions may be discarded with impurities.

    • Decomposition: this compound may be sensitive to the purification conditions, such as prolonged exposure to acidic silica gel or high temperatures during solvent evaporation.

  • Troubleshooting Steps:

    • Optimize Extraction: Ensure the pH of the aqueous layer during workup is appropriate to keep your product in the organic phase. Multiple extractions with smaller volumes of solvent are more effective than a single large extraction.

    • Deactivate Silica Gel: To mitigate strong adsorption on silica gel, you can either use a less acidic stationary phase like alumina or deactivate the silica gel by pre-treating it with a small amount of a basic modifier, such as triethylamine, in your eluent.[4]

    • Careful Fraction Collection and Analysis: Use thin-layer chromatography (TLC) to monitor your column separation closely and combine fractions judiciously.

    • Mild Purification Conditions: Avoid prolonged exposure to harsh conditions. Use a rotary evaporator at a moderate temperature to remove solvent. If your compound is particularly sensitive, consider alternative purification methods like recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for column chromatography of this compound?

A1: A common and effective eluent system for purifying pyridyl compounds on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[5] A good starting point for TLC analysis would be a 9:1 to 4:1 ratio of hexane:ethyl acetate. You can then adjust the polarity based on the Rf value of your product.

Q2: What are some suitable solvent systems for the recrystallization of this compound?

A2: For a compound like this compound, which has moderate polarity, a two-solvent recrystallization system is often effective. Common pairs include hexane/ethyl acetate, hexane/dichloromethane, or ethanol/water.[6][7] The key is to find a solvent in which your compound is soluble when hot but sparingly soluble when cold, and a second "anti-solvent" in which it is poorly soluble.

Q3: How can I confirm the purity of my final 3-Ethynylpyridine product?

A3: A combination of analytical techniques should be used to assess purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can reveal the presence of proton- or carbon-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity and is particularly useful for detecting non-volatile impurities.

Q4: How should I properly store purified this compound?

A4: this compound is a solid that should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.[8]

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound from a crude Sonogashira reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Triethylamine (optional)

  • Thin-layer chromatography (TLC) plates

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude reaction mixture in dichloromethane or ethyl acetate and spot it on a TLC plate. Develop the plate using a solvent system of hexane:ethyl acetate (e.g., starting with a 9:1 ratio). Visualize the spots under UV light to determine the Rf of the product and major impurities. Adjust the solvent polarity to achieve an Rf of ~0.2-0.3 for the this compound.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica.

  • Elution:

    • Begin eluting with the solvent system determined by TLC analysis.

    • Collect fractions in separate tubes.

    • Monitor the elution process by TLC, spotting each fraction on a plate.

    • Once the desired product has eluted, you can increase the polarity of the eluent to wash out any more polar impurities.

  • Fraction Pooling and Solvent Removal:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator at a moderate temperature.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography of this compound

Solvent System (v/v)Typical Application
Hexane:Ethyl Acetate (9:1 to 4:1)General purpose, good for separating moderately polar compounds.
Hexane:Dichloromethane (1:1 to 1:4)Can be effective for less polar impurities.
Hexane:Diethyl Ether (4:1 to 1:1)An alternative to ethyl acetate with slightly different selectivity.
Add 0.5-1% TriethylamineTo any of the above systems if significant tailing or product loss on the column is observed.

Visualizations

Workflow for Purification of this compound

PurificationWorkflow Crude Crude this compound (from Sonogashira reaction) Workup Aqueous Workup (e.g., with NH4Cl) Crude->Workup Extraction Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying (e.g., Na2SO4 or MgSO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Choice Choice of Purification Solvent_Removal->Purification_Choice Column_Chromatography Column Chromatography (Silica Gel, Hexane:EtOAc) Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization (e.g., Hexane/EtOAc) Purification_Choice->Recrystallization Crystalline Solid Purity_Analysis Purity Analysis (NMR, GC-MS, HPLC) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: A general workflow for the purification of this compound.

References

Stability issues of 3-Ethynylpyridazine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Handling of 3-Ethynylpyridazine in Synthetic Applications.

Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this important heterocyclic building block. As a molecule possessing both an electron-deficient pyridazine ring and a reactive terminal alkyne, this compound presents unique challenges and opportunities in organic synthesis. This document offers practical, experience-driven insights to help you navigate your experimental work successfully.

Introduction to the Stability of this compound

This compound is a valuable reagent in medicinal chemistry and materials science, often employed in cross-coupling reactions to introduce the pyridazine moiety into larger molecular scaffolds.[1] However, its utility can be hampered by stability issues inherent to electron-deficient terminal alkynes. The two nitrogen atoms in the pyridazine ring withdraw electron density from the alkyne, increasing the acidity of the terminal proton and rendering the molecule susceptible to a variety of side reactions. Understanding these potential pitfalls is the first step toward successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The primary stability concerns with this compound revolve around its propensity to undergo self-coupling, decomposition under harsh conditions, and susceptibility to nucleophilic attack. The electron-withdrawing nature of the pyridazine ring makes the acetylenic proton more acidic than that of alkyl- or aryl-acetylenes, increasing its reactivity. Key issues include:

  • Glaser-Hay Homocoupling: In the presence of copper salts and an oxidant (like air), this compound can readily dimerize to form 1,4-di(pyridazin-3-yl)buta-1,3-diyne.[2][3] This is a common side reaction in copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[4][5]

  • Thermal Instability: While specific data for this compound is limited, N-heterocyclic compounds, especially those with unsaturated side chains, can be susceptible to thermal decomposition.[6] It is advisable to use the mildest possible reaction conditions.

  • Basicity and Nucleophilicity: The pyridazine moiety possesses basic nitrogen atoms that can be protonated or coordinate to metal catalysts. This can influence the electronic properties and reactivity of the alkyne.[7]

Q2: How should I store this compound to ensure its longevity?

A2: Proper storage is crucial for maintaining the integrity of this compound. It is recommended to:

  • Store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation and moisture exposure.[8]

  • Keep it in a cool, dark place, preferably refrigerated.

  • If the compound is a solid, ensure the container is tightly sealed. If it is a solution, use a septa-sealed bottle.

Q3: I am preparing this compound via a Sonogashira coupling followed by deprotection. What are the common pitfalls in this synthesis?

A3: The synthesis of this compound, typically from a 3-halopyridazine and a protected acetylene source like (trimethylsilyl)acetylene, followed by deprotection, has several potential failure points:

  • Incomplete Sonogashira Coupling: The coupling of 3-halopyridazines can be challenging due to the electron-deficient nature of the ring, which can affect the oxidative addition step in the catalytic cycle. Catalyst choice, ligand, base, and temperature are all critical parameters to optimize.[9]

  • Difficult Deprotection: The removal of the silyl protecting group (e.g., TMS) can be problematic. While fluoride sources like TBAF are common, the basicity of the reagent can lead to decomposition of the desired product.[10] Careful control of temperature and reaction time is necessary. Incomplete deprotection will also lead to a mixture of products.

  • Glaser-Hay Coupling During Deprotection: If the deprotection conditions are not strictly anaerobic and copper traces are present from the preceding Sonogashira step, homocoupling of the newly formed terminal alkyne can occur.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Yield in Sonogashira Coupling with this compound
Symptom Potential Cause(s) Troubleshooting Steps & Rationale
No reaction, starting materials recovered 1. Inactive Palladium Catalyst2. Inappropriate Reaction Conditions3. Poor Quality Reagents1. Catalyst: Use a fresh source of palladium catalyst. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices. Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst decomposition.[11]2. Conditions: The electron-deficient nature of this compound may require slightly elevated temperatures (50-80 °C). Screen different solvents (e.g., THF, dioxane, DMF) and bases (e.g., Et₃N, DIPEA).3. Reagents: Ensure all reagents, especially the amine base and solvent, are anhydrous and of high purity.
Formation of significant byproducts 1. Glaser-Hay Homocoupling2. Protodesilylation (if using a silyl-protected alkyne)1. Homocoupling: This is often due to the presence of oxygen and/or an excess of copper catalyst. Degas all solvents and reagents thoroughly. Minimize the amount of CuI co-catalyst (1-2 mol%). In some cases, a copper-free Sonogashira protocol may be beneficial.[11]2. Protodesilylation: If you are coupling a protected alkyne like 3-((trimethylsilyl)ethynyl)pyridazine, premature deprotection can occur if there is moisture or if the base is too strong. Use a freshly distilled, anhydrous amine base.
Issue 2: Formation of a Dimer (1,4-di(pyridazin-3-yl)buta-1,3-diyne) During Reaction

This is a classic case of Glaser-Hay homocoupling.[2][3]

Workflow for Minimizing Homocoupling

start Significant Dimer Formation Observed step1 Ensure Rigorous Inert Atmosphere (Degas solvents, use Schlenk line or glovebox) start->step1 Oxygen is a key promoter step2 Reduce CuI Loading (Try 0.5-1 mol%) step1->step2 Lowering [Cu] reduces dimerization rate step3 Consider a Copper-Free Protocol (e.g., Pd catalyst with an appropriate ligand) step2->step3 Eliminates the primary cause step4 Add a Ligand to Sequester Copper (e.g., a bidentate amine) step2->step4 Alternative approach end Minimized Homocoupling step3->end step4->end

Caption: Workflow to mitigate Glaser-Hay homocoupling.

Issue 3: Decomposition of this compound During Silyl Group Deprotection

The basic conditions often used for desilylation can be detrimental to the electron-deficient this compound.

Deprotection Reagent Problem Solution(s)
TBAF in THF The high basicity of TBAF can lead to decomposition or oligomerization.[10]1. Lower the temperature: Perform the reaction at 0 °C or even -20 °C.2. Buffer the TBAF: Add one equivalent of acetic acid to the TBAF solution to neutralize the excess hydroxide ions.3. Use alternative fluoride sources: Consider using HF•pyridine or triethylamine trihydrofluoride (TEA·3HF), which are less basic.[12]
K₂CO₃ in Methanol A common method for desilylation, but the methoxide generated can act as a nucleophile.1. Use a less nucleophilic alcohol: Try isopropanol or tert-butanol.2. Use milder conditions: Lower the temperature and monitor the reaction closely to avoid prolonged exposure.

Experimental Protocols

Protocol 1: Generalized Sonogashira Coupling of 3-Chloropyridazine with (Trimethylsilyl)acetylene

This protocol provides a starting point for the synthesis of the protected precursor to this compound.

  • To a dry Schlenk flask under an argon atmosphere, add 3-chloropyridazine (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF (to make a 0.2 M solution) and anhydrous, degassed triethylamine (2.0 eq.).

  • Add (trimethylsilyl)acetylene (1.2 eq.) via syringe.

  • Heat the reaction mixture to 60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.

Visual Workflow for Sonogashira Coupling

setup 1. Assemble Reactants (3-Chloropyridazine, Pd/Cu catalysts) inert 2. Establish Inert Atmosphere (Evacuate/backfill with Argon) setup->inert solvents 3. Add Anhydrous, Degassed Solvents (THF, Et3N) inert->solvents alkyne 4. Add (Trimethylsilyl)acetylene solvents->alkyne react 5. Heat and Monitor Reaction alkyne->react workup 6. Workup and Purification react->workup product 3-((trimethylsilyl)ethynyl)pyridazine workup->product

Caption: Step-by-step workflow for the Sonogashira coupling.

Protocol 2: Mild Deprotection of 3-((trimethylsilyl)ethynyl)pyridazine

This protocol uses buffered TBAF to minimize decomposition.

  • Dissolve 3-((trimethylsilyl)ethynyl)pyridazine (1.0 eq.) in anhydrous THF (0.1 M) in a flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, add glacial acetic acid (1.1 eq.) to a 1 M solution of TBAF in THF (1.1 eq.).

  • Add the buffered TBAF solution dropwise to the cooled solution of the silylated pyridazine.

  • Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 30-60 minutes.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product quickly by column chromatography, as this compound can be unstable on silica gel.

Data Summary

Compound Common Side Products Typical Spectroscopic Data (Analogous to 3-Ethynylpyridine) [13]
This compound 1,4-di(pyridazin-3-yl)buta-1,3-diyne¹H NMR (CDCl₃): δ ~3.2 (s, 1H, C≡C-H), aromatic protons in the pyridazine region.IR (film): ν ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch).
3-((trimethylsilyl)ethynyl)pyridazine Unreacted starting materials¹H NMR (CDCl₃): δ ~0.25 (s, 9H, Si(CH₃)₃), aromatic protons in the pyridazine region.

Conclusion

This compound is a powerful synthetic intermediate whose successful application hinges on a thorough understanding of its stability and reactivity. By employing rigorous anhydrous and anaerobic techniques, carefully selecting reaction conditions, and being mindful of potential side reactions like Glaser-Hay homocoupling, researchers can effectively utilize this versatile building block. This guide provides a foundation for troubleshooting common issues, but as with any reactive compound, careful observation and optimization will be key to success in your specific synthetic context.

References

Technical Support Center: Scaling Up the Synthesis of 3-Ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Ethynylpyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its ability to participate in a variety of coupling reactions, such as 'click' chemistry.[1][2] Its synthesis, while conceptually straightforward, presents challenges common to heteroaromatic compounds, particularly when scaling up.

This document moves beyond a simple recitation of steps. It is structured as a dynamic troubleshooting guide to help you navigate the practical challenges of the synthesis, ensuring efficiency, reproducibility, and high purity of the final product. We will focus on the most prevalent and robust synthetic route: a two-step sequence involving a Sonogashira cross-coupling followed by a deprotection step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a quick overview of the synthesis strategy.

Q1: What is the most common and scalable method for synthesizing this compound? The most widely adopted method is a two-step process. It begins with a Sonogashira cross-coupling reaction between a 3-halopyridazine (typically 3-bromo- or 3-iodopyridazine) and a terminal alkyne.[3][4] To avoid side reactions and handle the gaseous nature of acetylene, a protected alkyne like ethynyltrimethylsilane (TMS-acetylene) is almost always used. The resulting intermediate, 3-((trimethylsilyl)ethynyl)pyridazine, is then subjected to a deprotection step to yield the final product.

Q2: Why is using a silyl-protected alkyne like TMS-acetylene necessary? There are two primary reasons. First, acetylene itself is a flammable gas, making it difficult and hazardous to handle, especially on a larger scale. Ethynyltrimethylsilane is a liquid with a convenient boiling point, making it easy to measure and add.[5] Second, the silyl group protects the acidic terminal alkyne proton. This prevents the undesired alkyne homocoupling (Glaser-Hay coupling), a common side reaction promoted by the copper(I) co-catalyst in the presence of oxygen.[4][6]

Q3: What are the critical parameters to control during the Sonogashira coupling step? The Sonogashira reaction is sensitive to several factors. The most critical are:

  • Inert Atmosphere: The Palladium(0) active catalyst is highly sensitive to oxygen and will decompose into inactive palladium black.[6] Therefore, degassing all solvents and maintaining a strict nitrogen or argon atmosphere is mandatory.

  • Catalyst System: The choice and quality of the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper(I) co-catalyst (typically CuI), and ligand (e.g., PPh₃) are crucial.[7][8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required and must be anhydrous.[6]

  • Temperature: While some reactions proceed at room temperature, coupling with less reactive halides like bromides often requires heating.[3][4]

Q4: How stable is the final this compound product? Terminal alkynes, especially on electron-deficient heterocyclic rings, can be sensitive. This compound is a solid with a melting point of 39-40 °C.[2][9][10][11] While stable under recommended storage conditions (cool, dry, inert atmosphere), it can be susceptible to degradation, particularly during purification (e.g., on silica gel) or in the presence of strong acids, bases, or oxidizing agents.[11]

Part 2: Detailed Experimental Protocols & Workflow

The overall synthetic workflow is visualized below. It outlines the transformation from a commercially available starting material to the final target molecule.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 3-Halopyridazine (X = Br, I) D Protected Intermediate 3-((Trimethylsilyl)ethynyl)pyridazine A->D Reaction B TMS-Acetylene B->D C Pd Catalyst, CuI, Base C->D F Final Product This compound D->F Reaction D->F E Deprotecting Agent (e.g., K₂CO₃/MeOH or TBAF) E->F

Caption: Overall synthetic workflow for this compound.

Protocol 1: Sonogashira Coupling of 3-Bromopyridazine with Ethynyltrimethylsilane

This protocol describes a representative procedure for the synthesis of the protected intermediate.

Materials:

  • 3-Bromopyridazine

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: To a dry, three-necked flask equipped with a condenser and a nitrogen inlet, add 3-bromopyridazine (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).

  • Inerting: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine via cannula. The mixture should be stirred to ensure homogeneity.

  • Alkyne Addition: Add TMS-acetylene (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove insoluble salts. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product, 3-((trimethylsilyl)ethynyl)pyridazine, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Silyl Deprotection to Yield this compound

This protocol describes a mild method for removing the TMS protecting group.

Materials:

  • 3-((Trimethylsilyl)ethynyl)pyridazine

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the silyl-protected pyridazine (1.0 eq) in methanol in a round-bottom flask.

  • Base Addition: Add potassium carbonate (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically very fast and can be complete in 30-60 minutes. Monitor by TLC until the starting material is fully consumed.

  • Workup: Quench the reaction by adding water.

  • Extraction: Extract the product into dichloromethane (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product is often pure enough for subsequent steps, but can be further purified by careful column chromatography or recrystallization if needed.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Category 1: The Sonogashira Coupling Reaction

G cluster_0 Palladium Catalytic Cycle cluster_1 Copper Co-Catalyst Cycle pd0 Pd(0)L₂ Active Catalyst pd2_halide Oxidative Addition Ar-Pd(II)-X(L)₂ pd0->pd2_halide Ar-X transmetalation Transmetalation Ar-Pd(II)-C≡C-R'(L)₂ pd2_halide->transmetalation Cu-C≡C-R' pd2_alkyne Reductive Elimination Ar-C≡C-R' + Pd(0)L₂ pd2_alkyne->pd0 transmetalation->pd2_alkyne alkyne H-C≡C-R' cu_acetylide Cu-C≡C-R' alkyne->cu_acetylide CuI, Base cu_acetylide->pd2_halide

Caption: Simplified catalytic cycles in the Sonogashira reaction.

Q: My reaction shows low or no conversion of the 3-halopyridazine. What are the likely causes?

A: This is a common issue that can stem from several sources.

  • Catalyst Inactivity: The most frequent culprit is the deactivation of the palladium catalyst. Ensure your palladium source, especially pre-catalysts like Pd(PPh₃)₄, is fresh. The active Pd(0) species is sensitive to air.[6]

    • Solution: Use a freshly opened bottle of catalyst or consider a more robust pre-catalyst. Ensure your reaction setup is scrupulously purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.

  • Poor Reagent Quality: Impurities in solvents, the amine base, or starting materials can poison the catalyst.[6] The copper(I) iodide co-catalyst is also prone to oxidation.

    • Solution: Use anhydrous, high-purity solvents. Distill the amine base (e.g., triethylamine) before use. Use freshly purchased or purified CuI.

  • Insufficient Temperature: While aryl iodides are highly reactive, aryl bromides often require heating to facilitate the initial oxidative addition step, which is typically the rate-limiting step in the catalytic cycle.[3][4]

    • Solution: If using 3-bromopyridazine, try increasing the temperature to 70-100 °C. If this doesn't help, consider switching to the more reactive 3-iodopyridazine.

  • Ligand Coordination: The nitrogen atom in the pyridazine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[12]

    • Solution: While often not a prohibitive issue, ensuring an appropriate ligand-to-metal ratio can sometimes help. If problems persist, screening different phosphine ligands may be beneficial.

Q: I am observing a black precipitate in my reaction flask. What is it and how can I prevent it?

A: The black precipitate is "palladium black," which is agglomerated, inactive metallic palladium.[6] This indicates your Pd(0) catalyst has fallen out of the catalytic cycle and precipitated from the solution.

  • Cause: The primary cause is exposure to oxygen. It can also be caused by impurities or running the reaction at too high a temperature for an extended period.

  • Prevention: The most effective solution is rigorous exclusion of oxygen. Use Schlenk techniques or a glovebox for the reaction setup. Ensure all solvents are thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon for an extended period.

Q: My main side-product is the homocoupled alkyne dimer (e.g., TMS-C≡C-C≡C-TMS). How do I minimize this?

A: This side reaction is known as Glaser-Hay coupling and is mediated by the copper(I) co-catalyst, particularly in the presence of oxygen.[6]

  • Solutions:

    • Strictly Anaerobic Conditions: As with preventing palladium black, the rigorous exclusion of oxygen is the best way to suppress Glaser coupling.

    • Reduce Copper Loading: While CuI is an important accelerator, using a large excess can promote homocoupling. Try reducing the CuI loading to 1-2 mol%.

    • Copper-Free Conditions: For particularly sensitive substrates, consider a copper-free Sonogashira protocol. These reactions often require a different base (e.g., pyrrolidine) or specific ligand systems but completely eliminate the Glaser coupling pathway.[13]

Parameter Typical Starting Point Troubleshooting Adjustment Rationale
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%)Use fresh catalyst; try PdCl₂(PPh₃)₂Ensures active Pd(0) is present. Pd(II) pre-catalysts are reduced in situ.
Cu Co-catalyst CuI (3-5 mol%)Reduce to 1-2 mol%; use fresh CuIMinimizes Glaser homocoupling side-reaction.[6]
Base Et₃N or DIPA (2-3 eq)Use freshly distilled, anhydrous baseWater and amine oxides can poison the catalyst.[6]
Solvent THF, Toluene, or DMFEnsure solvent is rigorously degassedRemoves O₂, which causes catalyst decomposition and Glaser coupling.
Temperature RT to 60 °CIncrease to 80-100 °C for bromidesOvercomes the higher activation energy for oxidative addition of Ar-Br.[3]
Category 2: The Deprotection Step

Q: The deprotection of the TMS group is incomplete or very slow. What can I do?

A: While TMS is a labile protecting group, incomplete deprotection can occur.

  • Insufficient Base/Reagent: The reaction with K₂CO₃ in methanol is heterogeneous. If stirring is inadequate or not enough base is used, the reaction can stall.

  • Solutions:

    • Increase Base/Stirring: Ensure vigorous stirring and use at least 2 equivalents of K₂CO₃.

    • Switch Reagents: For a more potent and homogeneous deprotection, use tetrabutylammonium fluoride (TBAF) in THF.[14][15] A 1M solution of TBAF in THF is commercially available and typically works within minutes at room temperature. Be aware that TBAF is strongly basic and can cause issues with base-sensitive functional groups.[16]

Q: My final product is degrading during workup or purification. How can I improve its stability?

A: this compound can be sensitive, especially to acid.

  • Cause: Standard silica gel for chromatography is slightly acidic and can cause decomposition or streaking of nitrogen-containing heterocycles on the column.

  • Solutions:

    • Neutralize Silica: Pre-treat the silica gel by preparing the slurry with a solvent system containing a small amount of triethylamine (~1%). This will neutralize the acidic sites and improve recovery.

    • Alternative Purification: If possible, try to purify the product by recrystallization or a short-path distillation under high vacuum to avoid prolonged contact with silica.

    • Minimize Workup Time: Perform extractions and concentration steps quickly and at low temperatures to minimize exposure to potentially harsh conditions.

References

Technical Support Center: Navigating Byproduct Formation in 3-Ethynylpyridazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling byproduct formation in reactions involving 3-ethynylpyridazine. This guide is structured to offer practical, field-proven insights into the common challenges encountered during the synthesis and purification of this compound derivatives. Our goal is to equip you with the knowledge to not only troubleshoot but also proactively prevent the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding reactions with this compound, with a primary focus on the widely utilized Sonogashira coupling.

Q1: I'm performing a Sonogashira coupling with this compound and observing a significant amount of a higher molecular weight byproduct. What is it likely to be, and why does it form?

A1: The most probable byproduct in a Sonogashira coupling of a terminal alkyne like this compound is the homocoupled dimer, formed through a process known as Glaser-Hay coupling.[1][2][3] This reaction results in a symmetrical 1,3-diyne. The formation of this byproduct is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2][4] The pyridazinyl moiety can also influence the electronic properties of the alkyne, potentially affecting its propensity for homocoupling.

Q2: My Sonogashira reaction with a chloro-pyridazine derivative is sluggish and gives low yields. What could be the issue?

A2: The reactivity of the halide in the Sonogashira coupling follows the general trend: I > Br > Cl.[5] Chloro-pyridazines are significantly less reactive than their bromo or iodo counterparts. To drive the reaction to completion, you will likely need more forcing conditions, such as higher temperatures and a more active catalyst system. However, be aware that elevated temperatures can also increase the rate of byproduct formation and catalyst decomposition.[1][5] For these less reactive halides, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can enhance the catalytic activity of the palladium center.[1]

Q3: I've noticed a black precipitate forming in my reaction vessel. What is this, and is it detrimental to my reaction?

A3: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[5] Its formation indicates the decomposition of your palladium catalyst. This is highly detrimental to your reaction as it removes the active catalyst from the catalytic cycle. Common causes include impurities in your reagents or solvents, excessively high reaction temperatures, or an inappropriate choice of solvent.[5]

Q4: Can I run a Sonogashira coupling with this compound without a copper co-catalyst to avoid homocoupling?

A4: Yes, copper-free Sonogashira protocols are a highly effective strategy to minimize or eliminate the formation of the Glaser-Hay homocoupling byproduct.[1][4][6] These reactions may require different ligands or reaction conditions to proceed efficiently, but they are often the preferred method when homocoupling is a persistent issue.

Q5: Besides homocoupling, are there other potential side reactions I should be aware of?

A5: While homocoupling is the most common issue, other side reactions can occur. Dehalogenation of your pyridazine starting material can happen, particularly under harsh reaction conditions or with prolonged reaction times.[4] Additionally, the inherent reactivity of the this compound molecule could lead to oligomerization or participation in aza-Diels-Alder reactions if suitable dienes are present, although these are less commonly reported as major byproducts in Sonogashira couplings.[7][8]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered in this compound reactions.

Issue 1: Dominant Homocoupling of this compound

Symptoms:

  • TLC or LC-MS analysis shows a major byproduct with a molecular weight corresponding to the dimer of this compound.

  • Low yield of the desired cross-coupled product.

Causality and Troubleshooting Workflow:

start High Homocoupling Observed q1 Is the reaction run under strictly anaerobic conditions? start->q1 a1_no Action: Implement rigorous degassing. (Freeze-pump-thaw or inert gas sparging) [1, 3] q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes end_success Homocoupling Minimized a1_no->end_success q2 Is a copper co-catalyst being used? a1_yes->q2 a2_yes Action: Switch to a copper-free protocol. [1, 3, 5] q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No a2_yes->end_success q3 Is the alkyne added all at once? a2_no->q3 a3_yes Action: Employ slow addition of this compound via syringe pump. [1] q3->a3_yes Yes a3_no Issue likely resolved or other factors at play. q3->a3_no No a3_yes->end_success

Caption: Troubleshooting workflow for minimizing homocoupling.

Issue 2: Low or No Conversion

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting materials.

  • Formation of palladium black may be observed.[5]

Causality and Troubleshooting Workflow:

start Low or No Conversion q1 Is the halide a bromide or chloride? start->q1 a1_yes Action: Increase reaction temperature. Consider a more active ligand (e.g., bulky phosphine, NHC). [1, 2] q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No (Iodide) end_success Improved Conversion a1_yes->end_success q2 Have the reagents and solvents been purified/dried? a1_no->q2 a2_no Action: Use freshly distilled/dried solvents and high-purity reagents. [2] q2->a2_no No q3 Is palladium black observed? q2->q3 Yes a2_no->a1_yes a3_yes Action: Re-evaluate solvent choice and temperature. Ensure high purity of all components. [2] q3->a3_yes Yes q3->end_success No a3_yes->end_success

Caption: Troubleshooting workflow for low reaction conversion.

Byproduct Removal Protocols

Even with optimized reaction conditions, the formation of byproducts may be unavoidable. This section provides detailed methodologies for their removal.

Protocol 1: Purification by Flash Column Chromatography

This is the most versatile and commonly used method for separating the desired this compound derivative from the homocoupled dimer and other impurities.[1][3]

Step-by-Step Methodology:

  • Sample Preparation: After the reaction work-up, concentrate the crude product under reduced pressure. For highly nonpolar compounds, consider a dry loading technique by adsorbing the crude material onto a small amount of silica gel.[9]

  • Column Packing: Prepare a silica gel column with appropriate dimensions; a longer, narrower column generally provides better separation.[9]

  • Solvent System Selection: The key to successful separation is the choice of eluent. The polarity difference between the desired product and the homocoupled dimer will dictate the solvent system.

    • Initial Screening: Use thin-layer chromatography (TLC) to screen various solvent systems. A good starting point for many heterocyclic compounds is a mixture of a nonpolar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

    • Optimization: Aim for an Rf value of 0.2-0.3 for your target compound, with clear separation from the byproduct spot(s).[9]

  • Elution: Carefully load the sample onto the column and begin elution with the optimized solvent system. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Data Presentation: Solvent Systems for Chromatography

Polarity of Target CompoundStarting Solvent System (v/v)Gradient Elution Suggestion
LowHexanes/Ethyl Acetate (95:5)Gradually increase the percentage of ethyl acetate.
MediumHexanes/Ethyl Acetate (80:20)Increase ethyl acetate or switch to a dichloromethane/methanol system for more polar compounds.
HighDichloromethane/Methanol (98:2)Gradually increase the percentage of methanol.
Protocol 2: Purification by Recrystallization

If your desired product is a solid, recrystallization can be an effective and scalable purification method.[9]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in a range of solvents (e.g., hexanes, ethyl acetate, ethanol, isopropanol) at room temperature and upon heating.[9] An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Mechanistic Insights into Byproduct Formation

Understanding the mechanisms of byproduct formation is key to developing strategies for their prevention.

Glaser-Hay Homocoupling Mechanism:

cluster_0 Formation of Copper Acetylide cluster_1 Oxidative Coupling alkyne This compound cu_acetylide Copper(I) Pyridazinylacetylide alkyne->cu_acetylide + Cu(I), - H+ two_cu_acetylide 2 x Copper(I) Pyridazinylacetylide dimer Homocoupled Dimer two_cu_acetylide->dimer + O2 (oxidant)

Caption: Simplified mechanism of Glaser-Hay homocoupling.[2]

References

Technical Support Center: Catalyst Deactivation in 3-Ethynylpyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethynylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this critical synthetic step. The following question-and-answer format directly addresses specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what catalysts are typically used?

The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction typically involves the coupling of a halopyridazine (e.g., 3-bromopyridazine or 3-iodopyridazine) with a terminal alkyne, such as trimethylsilylacetylene, followed by a deprotection step.[3][4] The catalytic system is of paramount importance and generally consists of:

  • A Palladium Catalyst: Often a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a Pd(II) precatalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), which is reduced in situ to the active Pd(0) species.[1][5]

  • A Copper(I) Co-catalyst: Copper(I) iodide (CuI) is frequently used to increase the reaction rate.[1][6] It reacts with the terminal alkyne to form a copper(I) acetylide, which is a key activated species in the catalytic cycle.[1]

  • An Amine Base: A mild amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is essential for the reaction.[5]

Q2: I'm observing a black precipitate in my reaction mixture and the reaction has stalled. What is happening?

The formation of a black precipitate is a classic sign of palladium catalyst deactivation, specifically the formation of palladium black.[5] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive.[5] Several factors can contribute to this issue:

  • Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen.[5] Inadequate degassing of solvents and reagents or a poor inert atmosphere (nitrogen or argon) can lead to oxidation and subsequent decomposition of the catalyst.[5]

  • High Temperatures: While some Sonogashira couplings require heating, excessively high temperatures can accelerate the rate of catalyst decomposition and agglomeration.[5]

  • Impurities: Impurities in the starting materials, solvents, or base can poison the catalyst and lead to its decomposition.[5]

  • Ligand Degradation: The phosphine ligands that stabilize the palladium center can degrade, particularly at elevated temperatures, leaving the palladium atoms exposed and prone to aggregation.

Q3: My reaction is sluggish and I'm getting low yields of this compound. What are the likely causes related to the catalyst?

Low yields in Sonogashira couplings are a common problem and often point to issues with the catalytic system.[5] Here's a breakdown of potential catalyst-related causes:

Potential CauseExplanationRecommended Action
Inactive Palladium Catalyst The Pd(0) catalyst may have decomposed due to improper storage or handling. Pd(II) precatalysts may not be efficiently reduced to the active Pd(0) species.[5]Use a fresh, high-quality palladium catalyst. If using a Pd(II) source, ensure reaction conditions are suitable for its in situ reduction.[5]
Oxidized Copper Co-catalyst Copper(I) iodide is susceptible to oxidation, which can hinder the formation of the crucial copper acetylide intermediate.[5]Use a freshly opened bottle of CuI or purify it before use.[5]
Inappropriate Ligand Choice The choice of phosphine ligand can significantly impact catalyst stability and activity. Bulky, electron-rich phosphines can sometimes enhance catalyst performance.Consider screening different phosphine ligands to find one that is optimal for your specific substrate.
Substrate-Specific Inhibition The nitrogen atom in the pyridazine ring can potentially coordinate to the palladium center, which may inhibit catalytic activity.[7][8]While often not a prohibitive issue, if suspected, adjusting the ligand or reaction conditions might be necessary. Some literature suggests that Cu-catalysis is not always a requirement, which could be an alternative approach.[7]
Q4: I'm observing significant formation of a side product that appears to be a dimer of my starting alkyne. How can I prevent this?

The formation of alkyne dimers is a result of Glaser-Hay coupling, a common side reaction in copper-mediated Sonogashira reactions, especially in the presence of oxygen.[5] To minimize this unwanted side reaction:

  • Maintain Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[5] Ensure your solvent is thoroughly degassed and the reaction is conducted under a rigorously inert atmosphere using techniques like Schlenk lines or a glovebox.[5]

  • Reduce Copper Catalyst Loading: Minimizing the amount of CuI can help to decrease the rate of homocoupling.[5] Titrate the amount of copper co-catalyst to find the lowest effective concentration.

  • Consider Copper-Free Sonogashira Conditions: In some cases, the Sonogashira reaction can proceed efficiently without a copper co-catalyst, which completely eliminates the possibility of Glaser coupling.[9]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Catalyst Deactivation

This guide provides a systematic approach to troubleshooting when you suspect catalyst deactivation is the root cause of your reaction failure.

dot

Caption: Troubleshooting workflow for catalyst deactivation.

Guide 2: Protocol for Catalyst Regeneration (Palladium on Carbon)

While homogeneous catalysts used in Sonogashira reactions are typically not regenerated in situ, understanding the principles of regeneration can be valuable, especially when working with supported palladium catalysts in other applications. Here is a general protocol for regenerating a deactivated Pd/C catalyst.

Caution: These procedures should be carried out with appropriate safety precautions in a well-ventilated fume hood.

Method 1: Solvent Washing

This method is suitable for removing adsorbed organic impurities that may be blocking the active sites.

  • Filter the Catalyst: Carefully filter the deactivated Pd/C from the reaction mixture.

  • Wash with Chloroform and Acetic Acid: Stir the catalyst in a mixture of chloroform and glacial acetic acid.[10] This can be aided by ultrasonication to help dislodge strongly adsorbed species.[10]

  • Rinse Thoroughly: Wash the catalyst sequentially with deionized water and then a suitable organic solvent (e.g., ethanol or acetone) to remove the acid and any remaining impurities.

  • Dry Under Vacuum: Dry the catalyst thoroughly under vacuum before reuse.

Method 2: Oxidative Treatment

This method is more aggressive and is used to remove coke or carbonaceous deposits from the catalyst surface.

  • Initial Thermal Treatment (Inert Atmosphere): Heat the deactivated catalyst in a tube furnace under a flow of inert gas (e.g., nitrogen or argon) to approximately 550-700°C.[11] This step helps to volatilize and remove a significant portion of the carbon-containing material.[11]

  • Oxidation: After the initial thermal treatment, switch the gas flow to a dilute stream of air (or an oxygen/inert gas mixture) and maintain an elevated temperature (e.g., 250°C) to burn off the remaining carbonaceous deposits.[12]

  • Cooling: Rapidly cool the catalyst back to room temperature under an inert atmosphere.[11]

Visualizing the Catalytic Cycle and Deactivation Pathways

dot

Sonogashira_Cycle cluster_Pd_Cycle Palladium Catalytic Cycle cluster_Cu_Cycle Copper Co-Catalyst Cycle cluster_Deactivation Deactivation Pathways Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Aggregation Oxidation Oxidation (O₂) Pd0->Oxidation PdII_ArX Ar-Pd(II)-X(L)₂ OA->PdII_ArX TM Transmetalation (R-C≡C-Cu) PdII_ArX->TM PdII_Ar_Alkyne Ar-Pd(II)-(C≡C-R)(L)₂ TM->PdII_Ar_Alkyne RE Reductive Elimination PdII_Ar_Alkyne->RE RE->Pd0 Regenerates Catalyst Product Ar-C≡C-R (Product) RE->Product CuI CuI Alkyne_Activation Alkyne Activation (H-C≡C-R + Base) CuI->Alkyne_Activation Cu_Acetylide R-C≡C-Cu Alkyne_Activation->Cu_Acetylide Cu_Acetylide->TM Homocoupling Glaser Coupling (O₂) Cu_Acetylide->Homocoupling Dimer R-C≡C-C≡C-R (Dimer) Homocoupling->Dimer

Caption: The Sonogashira catalytic cycle and common deactivation pathways.

References

Technical Support Center: Troubleshooting Click Reactions with 3-Ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethynylpyridazine in click chemistry reactions. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you overcome common challenges and achieve optimal results in your experiments. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in click chemistry?

This compound is a valuable building block in pharmaceutical and materials science research. Its terminal alkyne group makes it a suitable partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring, linking the pyridazine moiety to another molecule of interest containing an azide group.[3][4] The resulting triazole-linked pyridazine structures are explored for their potential as bioactive compounds and functional materials.[5][6]

Q2: What are the key reagents for a successful CuAAC reaction with this compound?

A standard CuAAC reaction requires the following components:

  • This compound: The alkyne component.

  • An Organic Azide: The reaction partner.

  • A Copper(I) Source: This is the catalyst. It can be a Cu(I) salt like CuI or CuBr, or more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent.[7][8]

  • A Reducing Agent: Sodium ascorbate is the most widely used reducing agent to convert Cu(II) to the active Cu(I) catalyst and to prevent oxidative homocoupling of the alkyne.[3][8]

  • A Ligand (Highly Recommended): Ligands are crucial for stabilizing the Cu(I) catalyst, enhancing its solubility, and accelerating the reaction.[9] For reactions involving pyridyl-containing compounds, the choice of ligand is particularly important.

  • An Appropriate Solvent: The solvent system must solubilize all reactants. Common choices include mixtures of water with t-butanol, DMSO, or DMF.[10]

Q3: How does the pyridazine ring in this compound affect the click reaction?

The nitrogen atoms in the pyridazine ring, being basic and electron-donating, can coordinate with the copper(I) catalyst. This interaction can be problematic, as it may lead to catalyst inhibition or sequestration, effectively reducing the concentration of the active catalyst available for the cycloaddition.[11][12] This is a known challenge with pyridine-based ligands and substrates in CuAAC reactions, which can lead to sluggish kinetics or low yields.[11] Therefore, reaction conditions must be carefully optimized to mitigate these effects.

Troubleshooting Guide

This section addresses specific issues you may encounter when performing click reactions with this compound.

Problem 1: Low or No Product Yield

Q: I am not getting any, or very little, of my desired triazole product. What are the likely causes and solutions?

A: This is one of the most common issues and can stem from several factors, particularly related to the catalyst's activity, which can be compromised by the pyridazine substrate itself.

Potential CauseSuggested Solutions & Explanations
Inactive Copper Catalyst Solution: Ensure your Cu(I) source is active or that Cu(II) is effectively reduced. The Cu(I) oxidation state is essential for catalysis but is prone to oxidation to inactive Cu(II).[13] • Use a Stabilizing Ligand: This is critical when working with this compound. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are highly recommended. They form a stable complex with Cu(I), protecting it from both oxidation and sequestration by the pyridazine nitrogen.[7] • Prepare Fresh Reagents: Sodium ascorbate solutions can degrade over time. Always use a freshly prepared solution.[14] • Degas Solvents: Remove dissolved oxygen, which oxidizes Cu(I), by sparging your solvent with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.[14][15]
Catalyst Poisoning/Inhibition by Pyridazine Solution: The lone pair of electrons on the pyridazine nitrogen can coordinate strongly with the copper catalyst, effectively inhibiting it.[11][12] • Increase Ligand Concentration: Use a higher ratio of ligand to copper (e.g., 2:1 or even 5:1 of THPTA:CuSO₄) to outcompete the pyridazine for coordination to the copper center.[8][16] • Increase Catalyst Loading: If inhibition is suspected, increasing the catalyst loading (e.g., from 1 mol% to 5-10 mol%) can sometimes overcome the issue.[14]
Impure Reagents Solution: Verify the purity of your this compound and azide starting materials. • this compound can be susceptible to degradation. Ensure it is of high purity. • Impurities in your azide partner, such as thiols or other strong coordinating groups, can also poison the catalyst.[17]
Poor Solubility Solution: Ensure all reactants are fully dissolved in the chosen solvent system. • If your azide is hydrophobic, co-solvents like DMSO, DMF, or t-butanol are often necessary.[8][10] For some substrates, performing the reaction in more denaturing or solvating conditions can prevent aggregation and make the reactive sites accessible.[16]
Problem 2: Reaction is Slow or Stalls

Q: My reaction starts but doesn't go to completion, even after an extended time. What can I do?

A: A stalled reaction often points to gradual catalyst deactivation or suboptimal reaction conditions.

Potential CauseSuggested Solutions & Explanations
Insufficient Reducing Agent Solution: The reducing agent (sodium ascorbate) is consumed as it counteracts dissolved oxygen. If the reaction is slow, the initial amount may be depleted. • Add Excess Ascorbate: Use at least 2-5 equivalents of sodium ascorbate relative to the copper catalyst.[18] For very sensitive or long reactions, a second addition of ascorbate can be beneficial.
Low Temperature Solution: While many click reactions work well at room temperature, some require thermal energy to proceed at a reasonable rate. • Gentle Heating: Try heating the reaction to 40-60 °C. Monitor for any potential degradation of your starting materials at higher temperatures.[14][19]
Sub-optimal pH Solution: The optimal pH for CuAAC reactions is typically between 4 and 12.[3][13] Extreme pH values can affect the stability of the reactants and the catalyst. • Use a Buffer: For sensitive substrates, especially in aqueous media, using a buffer like HEPES or phosphate buffer (pH 7-8) can be beneficial.[16][18] Avoid TRIS buffer, as it can inhibit the catalyst.[18]
Problem 3: Formation of Side Products

Q: I am observing significant byproducts in my reaction mixture. How can I identify and minimize them?

A: The most common side reactions in CuAAC are alkyne homocoupling and azide reduction.

Side ProductCause & IdentificationPrevention Strategies
Alkyne Homocoupling (Glaser Coupling) This reaction forms a diacetylene byproduct from two molecules of this compound. It is catalyzed by Cu(II) and requires oxygen. It can be identified by mass spectrometry (M+M-2, where M is the mass of this compound).Maintain Anaerobic Conditions: Rigorously degas your solvents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[15] • Ensure Sufficient Reducing Agent: An adequate concentration of sodium ascorbate is crucial to keep the copper in the Cu(I) state and suppress the Cu(II)-mediated homocoupling.[3][15]
Azide Reduction to Amine The azide group of your reaction partner is reduced to a primary amine. This can be caused by an excess of the reducing agent or other components in the mixture. It is identifiable by a mass corresponding to the loss of N₂ from the azide starting material.Optimize Reducing Agent: Use the minimum effective concentration of sodium ascorbate. While an excess is needed, a very large excess can promote this side reaction.[15] • Use a Direct Cu(I) Source: Using a Cu(I) salt like CuI or CuBr can eliminate the need for a reducing agent altogether, though these salts are more sensitive to air oxidation.[15]
Problem 4: Difficulty in Product Purification

Q: How can I effectively remove the copper catalyst and other impurities from my final product?

A: Residual copper can interfere with downstream applications and spectroscopic analysis.

Purification ChallengeSuggested Solutions
Removal of Copper Catalyst Aqueous Wash with Chelators: Wash the reaction mixture with an aqueous solution of a chelating agent like EDTA or ammonia.[14][20] • Copper Scavenging Resins: Pass the crude product solution through a column packed with a copper-scavenging resin. • Precipitation: In some cases, the triazole product may precipitate from the reaction mixture, allowing for isolation by simple filtration.[20]
Separation from Excess Reagents Chromatography: Standard column chromatography is often effective. Given the polar nature of the pyridazine and triazole rings, a polar mobile phase (e.g., DCM/MeOH or EtOAc/Hexane with a polar modifier) may be required.[20] • Extraction: If there is a sufficient polarity difference between your product and the excess starting material, liquid-liquid extraction can be used.

Visualizing the Process

CuAAC Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The ligand (L) plays a crucial role in stabilizing the copper intermediates.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reduction Catalyst Generation CuI_L Cu(I)-Ligand Complex Alkyne R-C≡CH (this compound) Acetylide Cu(I)-Acetylide Complex Alkyne->Acetylide + Cu(I)-L - H⁺ Metallacycle Six-Membered Cu(III) Metallacycle Acetylide->Metallacycle + R'-N₃ Azide R'-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI_L + H⁺ Product 1,4-Triazole Product Triazolide->Product CuII Cu(II) (e.g., CuSO₄) CuII->CuI_L + Ascorbate + Ligand Ascorbate Sodium Ascorbate Troubleshooting_Workflow cluster_yield Low Yield Troubleshooting cluster_stall Stalled Reaction Troubleshooting cluster_side Side Product Troubleshooting Start Reaction Start Check_Yield Low or No Yield? Start->Check_Yield Check_Stall Reaction Stalled? Check_Yield->Check_Stall No Y1 1. Check Catalyst Activity • Use fresh ascorbate • Degas solvents Check_Yield->Y1 Yes Check_Side_Products Side Products? Check_Stall->Check_Side_Products No S1 1. Add More Ascorbate Check_Stall->S1 Yes Success Successful Reaction Check_Side_Products->Success No SP1 1. For Homocoupling: • Improve degassing • Ensure excess ascorbate Check_Side_Products->SP1 Yes Y2 2. Add/Optimize Ligand • Add THPTA/TBTA (2-5 eq to Cu) • Mitigates pyridazine inhibition Y1->Y2 Y3 3. Verify Reagent Purity Y2->Y3 Y3->Start Re-run Reaction S2 2. Gently Heat (40-60 °C) S1->S2 S3 3. Check/Adjust pH (Buffer) S2->S3 S3->Start Re-run Reaction SP2 2. For Azide Reduction: • Reduce ascorbate concentration • Consider direct Cu(I) source SP1->SP2 SP2->Start Re-run Reaction

References

Technical Support Center: Enhancing the Reactivity of 3-Ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-ethynylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to enhance your success in utilizing this versatile building block. The unique electronic nature of the pyridazine ring presents both opportunities and challenges in chemical synthesis. This document will equip you with the knowledge to navigate these intricacies and optimize your experimental outcomes.

Part 1: Understanding the Reactivity of this compound

The reactivity of the terminal alkyne in this compound is significantly influenced by the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms exert a strong electron-withdrawing effect, which can decrease the nucleophilicity of the acetylenic C-H bond, making it less reactive in certain transformations compared to its pyridine analog, 3-ethynylpyridine.[1] However, this electron-deficient character can be advantageous in other reactions, such as cycloadditions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural and electronic features of this compound that I should be aware of?

A1: The pyridazine ring is a six-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement leads to a significant dipole moment and an electron-deficient π-system.[2] The nitrogen atoms act as strong hydrogen bond acceptors. The ethynyl group at the 3-position is directly conjugated with this electron-poor ring system. This conjugation affects the electron density of the carbon-carbon triple bond and the acidity of the terminal proton.

Q2: How does the reactivity of this compound compare to 3-ethynylpyridine?

A2: The additional nitrogen atom in the pyridazine ring makes it more electron-deficient than pyridine. Consequently, this compound's terminal alkyne is generally less nucleophilic after deprotonation. This can lead to slower reaction rates in transformations that rely on a highly nucleophilic acetylide, such as certain Sonogashira couplings. Conversely, the electron-poor nature of the pyridazine diene system can enhance its reactivity in inverse-electron-demand Diels-Alder reactions.[3][4]

Q3: What are the common applications of this compound in drug discovery and material science?

A3: this compound is a valuable building block for synthesizing complex molecules. Its derivatives have shown potential in medicinal chemistry as anticancer, anti-inflammatory, and antimicrobial agents.[2] The reactive ethynyl group allows for its incorporation into larger scaffolds through reactions like Sonogashira coupling and click chemistry, making it a versatile intermediate for creating novel polymers and functional materials.[5]

Part 2: Troubleshooting Common Reactions

This section provides troubleshooting guides for common synthetic challenges encountered when working with this compound.

Guide 1: Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, but the reduced nucleophilicity of the this compound acetylide can lead to low yields.[6]

Problem: Low or no yield in the Sonogashira coupling of this compound with an aryl halide.

This is a frequent issue stemming from the electronic properties of the pyridazine ring. The troubleshooting workflow below outlines a systematic approach to address this challenge.

Troubleshooting_Sonogashira cluster_Catalyst Catalyst System cluster_Base Base and Additives cluster_Conditions Reaction Conditions Start Low Yield in Sonogashira Coupling Catalyst Step 1: Evaluate Catalyst System Start->Catalyst Initial Observation Base Step 2: Optimize Base and Additives Catalyst->Base If no improvement C1 Increase catalyst loading (Pd & CuI). Conditions Step 3: Adjust Reaction Conditions Base->Conditions If still low yield B1 Switch to a stronger base (e.g., K₂CO₃, Cs₂CO₃, DBU). [33] Success Improved Yield Conditions->Success Optimization Successful T1 Increase reaction temperature gradually. [33] C2 Use a more electron-rich phosphine ligand (e.g., XPhos, SPhos). [33] C3 Consider a copper-free protocol with a highly active Pd catalyst. [36] B2 Ensure the base is anhydrous. B3 Add a phase-transfer catalyst (e.g., TBAF) in copper-free systems. [36] T2 Use a higher-boiling point solvent (e.g., DMF, Dioxane). T3 Ensure rigorous exclusion of oxygen. [34]

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Q: My Sonogashira reaction with this compound and 4-iodoanisole is sluggish. What specific changes to the protocol can I make?

A: The electron-donating methoxy group on 4-iodoanisole makes the aryl halide less reactive, compounding the issue of the less nucleophilic acetylide. Here is a detailed protocol designed to enhance reactivity in this challenging coupling.

Experimental Protocol: Enhanced Sonogashira Coupling of this compound

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (5 mol%)A robust and commercially available catalyst.[7]
Copper Co-catalyst CuI (10 mol%)Facilitates the formation of the copper acetylide.[6]
Ligand XPhos (10 mol%)An electron-rich and bulky ligand that promotes the oxidative addition of the aryl halide.[8]
Base Cs₂CO₃ (2.5 equivalents)A strong, non-nucleophilic base that effectively deprotonates the terminal alkyne.[8]
Solvent Anhydrous, degassed 1,4-DioxaneA higher-boiling point solvent that allows for increased reaction temperatures.
Temperature 100 °CElevated temperature to overcome the activation energy barrier.[9]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidative homocoupling (Glaser coupling) and catalyst degradation.[10]

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), 4-iodoanisole (1.1 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), CuI (0.1 eq.), XPhos (0.1 eq.), and Cs₂CO₃ (2.5 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Guide 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is generally robust, but the electron-deficient nature of this compound can influence its rate.[11][12]

Problem: Incomplete conversion or slow reaction rate in the CuAAC reaction of this compound with an azide.

Troubleshooting_CuAAC cluster_Copper Copper Source & Ligand cluster_Solvent Solvent System cluster_ReducingAgent Cu(II) Reduction Start Slow or Incomplete CuAAC Reaction Copper Optimize Copper Source and Ligand Start->Copper Solvent Evaluate Solvent System Copper->Solvent ReducingAgent Ensure In Situ Reduction of Cu(II) Solvent->ReducingAgent Success High Conversion Achieved ReducingAgent->Success Cu1 Use a pre-formed Cu(I) catalyst or an efficient ligand like TBTA to stabilize Cu(I). Cu2 Increase catalyst loading if necessary. S1 Use a solvent mixture that ensures solubility of all components (e.g., t-BuOH/H₂O, DMSO). S2 Consider solvent-free conditions with gentle heating. R1 Add a fresh solution of sodium ascorbate to reduce any oxidized copper species. [10] R2 Ensure the reaction is protected from air to prevent re-oxidation of Cu(I).

References

Validation & Comparative

A Comparative Guide to the Characterization and Validation of 3-Ethynylpyridazine: A Next-Generation Bioorthogonal Probe

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of chemical biology and bioconjugation, the selection of bioorthogonal reagents is a critical decision that dictates the success of their investigations. This guide provides an in-depth technical comparison of the novel terminal alkyne, 3-Ethynylpyridazine, against established alternatives. We present a comprehensive analysis of its synthesis, characterization, and validation, supported by predictive data based on the known properties of analogous compounds and theoretical principles, offering a forward-looking perspective on its potential in the field.

Introduction: The Need for Advanced Bioorthogonal Reagents

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment.[1] These reactions, which proceed with high efficiency and selectivity without interfering with biological systems, are indispensable tools for labeling biomolecules, drug targeting, and in vivo imaging.[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and its strain-promoted counterpart (SPAAC), are among the most widely used bioorthogonal ligations.[1][3]

The performance of these reactions is critically dependent on the nature of the alkyne component. While simple alkyl alkynes are effective, there is a growing interest in heteroaromatic alkynes, which can offer unique properties such as altered reactivity, improved solubility, and the potential for metal coordination.[2] this compound is a novel compound in this class, and this guide aims to provide a comprehensive overview of its expected characteristics and a roadmap for its validation.

Synthesis and Characterization of this compound

As this compound is not yet a widely commercially available reagent, a reliable synthetic route is paramount. Based on established methodologies for the synthesis of similar heteroaromatic alkynes, we propose a two-step synthesis starting from a commercially available halopyridazine.

Proposed Synthesis of this compound

The proposed synthesis involves a Sonogashira coupling followed by a deprotection step.[4]

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 3-Chloropyridazine C Pd(PPh₃)₂Cl₂, CuI, Et₃N A->C B Ethynyltrimethylsilane B->C D 3-(Trimethylsilylethynyl)pyridazine C->D E 3-(Trimethylsilylethynyl)pyridazine F K₂CO₃, MeOH E->F G This compound F->G G A Prepare solutions of this compound and a model azide (e.g., benzyl azide) B Initiate the CuAAC reaction with a copper(I) source (e.g., CuSO₄/sodium ascorbate) A->B C Monitor reaction progress over time using HPLC or NMR B->C D Calculate the second-order rate constant (k₂) C->D

References

Comparative Biological Activity of 3-Ethynylpyridazine vs. 3-Ethynylpyridine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In medicinal chemistry, the strategic replacement of one bioisostere for another can profoundly impact a compound's biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides an in-depth comparison of two closely related heterocyclic building blocks: 3-Ethynylpyridine and 3-Ethynylpyridazine. While structurally similar, the introduction of a second nitrogen atom in the pyridazine ring imparts distinct physicochemical properties that alter molecular interactions and biological outcomes. This document will explore these differences, using inhibition of the c-Met proto-oncogene as a case study to provide quantitative, data-driven insights for researchers in drug discovery and development.

Introduction: The Strategic Role of Pyridine and Pyridazine Scaffolds

Pyridine is a ubiquitous scaffold in drug design, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs. Its aromatic nature, modest basicity, and ability to act as a hydrogen bond acceptor make it a versatile component for engaging biological targets. The 3-substituted pyridine motif is particularly prevalent in kinase inhibitors, where the nitrogen atom often forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket.

The pyridazine ring, containing two adjacent nitrogen atoms, is often employed as a bioisostere of pyridine or a phenyl ring.[1] The rationale for this substitution is rooted in fine-tuning a molecule's properties. Compared to pyridine, pyridazine is more polar and possesses a higher dipole moment, which can enhance aqueous solubility.[1] Furthermore, it presents two adjacent hydrogen bond acceptors, offering unique interaction patterns with target proteins.[1] This guide will dissect the known activities of derivatives containing the 3-ethynylpyridine core and contrast them with the predicted and observed activities of their this compound-containing counterparts, providing a framework for rational drug design.

Structural and Physicochemical Properties

The defining difference between the two scaffolds is the N2 nitrogen in pyridazine. This addition has several consequences:

  • Electron Distribution: The pyridazine ring is more electron-deficient than pyridine, which can influence its stacking interactions and susceptibility to metabolic enzymes.

  • Dipole Moment: Pyridazine has a significantly higher dipole moment (~3.9 D) compared to pyridine (~2.2 D), increasing its overall polarity. This can be leveraged to improve solubility but may also reduce cell membrane permeability.

  • Hydrogen Bonding: The pyridazine core offers two adjacent nitrogen atoms as potential hydrogen bond acceptors, whereas pyridine offers one. This can lead to different binding orientations or bidentate interactions within a protein active site.[1]

Property3-EthynylpyridineThis compound (Predicted)
Molecular Formula C₇H₅NC₆H₄N₂
Molecular Weight 103.12 g/mol [2]104.11 g/mol
LogP (Predicted) ~1.1~0.5
H-Bond Acceptors 12
Dipole Moment LowerHigher

Comparative Biological Activity: A c-Met Kinase Inhibition Case Study

Direct comparative data for the parent molecules, 3-ethynylpyridine and this compound, is scarce. To provide a meaningful, data-driven comparison, we will examine their roles within more complex, potent inhibitors of the mesenchymal-epithelial transition factor (c-Met) kinase. Aberrant c-Met signaling is a validated oncogenic driver, making it an attractive therapeutic target.[3][4]

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase is activated by its sole ligand, Hepatocyte Growth Factor (HGF). This binding event triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and invasion. Small molecule inhibitors typically block this signaling by competing with ATP in the kinase domain.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K GRB2 GRB2/SOS cMet->GRB2 ATP ATP ATP->cMet Inhibitor Pyridine/Pyridazine Kinase Inhibitor Inhibitor->cMet Blocks ATP Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified c-Met signaling pathway and point of intervention for kinase inhibitors.

Quantitative Comparison of c-Met Inhibitors

The following table presents IC₅₀ values for representative c-Met inhibitors incorporating either a pyridine or a pyridazine/pyridazinone core. This comparison illustrates how both scaffolds can be successfully incorporated into highly potent molecules.

Compound ClassRepresentative StructureTargetIC₅₀ (nM)Reference
Pyridine-Based Pyridine-Bioisostere of Cabozantinibc-Met Kinase4.9[5][6]
Pyridine-Based (Volitinib scaffold precursor)c-Met Kinase5.0[3]
Pyridazine-Based 6-Aryl-pyridazinone derivativec-Met Kinase1.1[4]
Pyridazine-Based Optimized Pyridazinone (Tepotinib scaffold)c-Met Kinase<10[7]

Analysis: The data clearly demonstrates that both pyridine and pyridazine cores can serve as foundational elements for low-nanomolar c-Met inhibitors. Notably, pyridazinone derivatives show exceptional potency.[4][7] The rationale behind this potency often lies in the ability of the pyridazine nitrogens and the adjacent carbonyl group to form a network of favorable interactions within the ATP binding site, particularly with the hinge region and key residues in the activation loop, such as Tyr1230.[7] The choice between the two scaffolds is therefore not a matter of inherent superiority, but of context-dependent optimization based on the specific topology and residue characteristics of the target's active site.

Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled assays are paramount. Below are detailed protocols for evaluating kinase inhibition and cellular cytotoxicity.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies enzyme activity by measuring the amount of ADP produced during a kinase reaction. It is a robust method for determining inhibitor IC₅₀ values.[8][9]

Kinase_Assay_Workflow Start Start Reagents 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor dilutions) Start->Reagents Dispense 2. Dispense into 384-well plate (Inhibitor, Kinase, Substrate/ATP) Reagents->Dispense Incubate1 3. Incubate at RT (60 min) Dispense->Incubate1 Stop 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate1->Stop Incubate2 5. Incubate at RT (40 min) Stop->Incubate2 Detect 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate2->Detect Incubate3 7. Incubate at RT (30 min) Detect->Incubate3 Read 8. Read Luminescence (Plate Reader) Incubate3->Read Analyze 9. Analyze Data (Calculate % Inhibition, Plot IC₅₀ Curve) Read->Analyze End End Analyze->End

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[10]

    • Prepare serial dilutions of the test inhibitor (e.g., 3-Ethynylpyridine/pyridazine derivatives) in DMSO, then dilute further in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.[11]

    • Dilute recombinant human c-Met kinase and substrate (e.g., Poly(Glu,Tyr) 4:1) in Kinase Buffer.

    • Prepare an ATP solution in Kinase Buffer at a concentration near the Kₘ for the enzyme.[10]

  • Kinase Reaction:

    • In a 384-well white assay plate, add reagents in the following order: 1 µL of inhibitor (or DMSO for control), 2 µL of c-Met kinase solution, and 2 µL of Substrate/ATP mix to initiate the reaction.[8]

    • Controls: Include "DMSO-only" wells (100% activity) and "no-enzyme" wells (background).

    • Incubate the plate at room temperature for 60 minutes.[8]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.[12]

    • Incubate at room temperature for 30 minutes.[10]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the "no-enzyme" background from all wells.

    • Calculate percent inhibition relative to the "DMSO-only" control.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Viability Assay (MTS Assay)

This colorimetric assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells into a colored formazan product, allowing for the quantification of cell viability after compound treatment.[13][14]

MTS_Assay_Workflow Start Start Seed 1. Seed Cells in 96-well plate (e.g., 5,000 cells/well) Start->Seed Incubate1 2. Incubate overnight (Allow cells to adhere) Seed->Incubate1 Treat 3. Treat cells with serial dilutions of test compound Incubate1->Treat Incubate2 4. Incubate for 72 hours Treat->Incubate2 AddMTS 5. Add MTS Reagent to each well Incubate2->AddMTS Incubate3 6. Incubate for 1-4 hours at 37°C (Allow formazan development) AddMTS->Incubate3 Read 7. Read Absorbance at 490 nm Incubate3->Read Analyze 8. Analyze Data (Calculate % Viability, Plot GI₅₀ Curve) Read->Analyze End End Analyze->End

Caption: Workflow for a typical MTS cell viability assay.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed a human cancer cell line with aberrant c-Met signaling (e.g., MKN-45, EBC-1) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Controls: Include "media-only" wells (background) and "vehicle-treated" wells (e.g., 0.1% DMSO, 100% viability).

    • Incubate the plate for 72 hours.

  • MTS Addition and Reading:

    • Add 20 µL of a combined MTS/PES solution to each well.[13][14]

    • Incubate at 37°C for 1 to 4 hours, until a purple color is clearly visible in the control wells.

    • Gently shake the plate and measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the absorbance of the "media-only" wells from all other readings.

    • Calculate the percent viability relative to the vehicle-treated control wells.

    • Plot percent viability versus log[compound] concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Discussion and Future Perspectives

The direct comparison of 3-Ethynylpyridine and this compound as standalone agents is limited by a lack of published data, particularly for the pyridazine analog. However, by examining their roles as bioisosteres within potent kinase inhibitors, a clear picture emerges. Both scaffolds are highly effective at anchoring molecules into the ATP-binding pocket of kinases like c-Met.

The choice to use a pyridazine in place of a pyridine is a strategic decision in lead optimization, driven by the need to modulate specific properties:

  • Improving Solubility: The higher polarity of pyridazine can be an effective strategy to increase the aqueous solubility of a late-stage compound, potentially improving its formulation properties.

  • Exploiting Unique H-Bonds: In target proteins where two adjacent H-bond acceptors can be accommodated, the pyridazine core offers a distinct advantage over pyridine, potentially leading to increased potency and selectivity.[1]

  • Altering Metabolic Profile: The different electronic nature and steric profile of pyridazine can alter its interaction with metabolic enzymes like Cytochrome P450s, which may be beneficial for improving a compound's pharmacokinetic profile.

Future research should focus on:

  • Direct Synthesis and Testing: The synthesis and direct head-to-head biological evaluation of this compound and 3-ethynylpyridine against a broad panel of kinases would provide foundational data for the field.

  • Co-crystal Structures: Obtaining co-crystal structures of both pyridine- and pyridazine-containing inhibitors bound to their target would provide invaluable atomic-level insights into their differential binding modes and rationalize observed activity differences.

  • In-depth ADME Profiling: A comparative study of the absorption, distribution, metabolism, and excretion (ADME) properties of matched molecular pairs containing these two scaffolds would quantify their impact on drug-like properties.

Conclusion

While 3-Ethynylpyridine is a well-established building block in medicinal chemistry, its bioisostere, this compound, represents an under-explored but highly valuable alternative. The decision to employ one over the other should be data-driven and context-dependent. The pyridazine core offers distinct advantages in polarity and hydrogen-bonding capacity that can be strategically exploited to overcome challenges in solubility or to achieve specific, high-affinity interactions with a biological target. As demonstrated in the case of c-Met inhibitors, both scaffolds can lead to exceptionally potent compounds, reinforcing the principle that subtle structural changes can yield significant and valuable modifications in biological activity.

References

Comparative Reactivity of Ethynylpyridazines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, heteroaromatic scaffolds are indispensable building blocks. Among these, pyridazine-containing compounds have garnered significant attention due to their unique physicochemical properties.[1] The pyridazine ring is characterized by its weak basicity, a substantial dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, all of which are crucial for drug-target interactions.[1] The introduction of a reactive ethynyl group onto the pyridazine core further expands its synthetic utility, offering a versatile handle for constructing complex molecular architectures. This guide provides a comprehensive comparison of the reactivity of ethynylpyridazines, supported by experimental data and protocols, to aid researchers in harnessing the full potential of these valuable synthons. Pyridine derivatives, in general, are found in a multitude of FDA-approved drugs, highlighting the importance of this class of compounds in medicinal chemistry.[2][3]

Electronic Properties of the Pyridazine Ring: The Foundation of Reactivity

The reactivity of ethynylpyridazines is intrinsically linked to the electronic nature of the pyridazine ring. The presence of two adjacent nitrogen atoms renders the ring electron-deficient, particularly at the carbon atoms adjacent to the nitrogens (C-3 and C-6).[1] This electron deficiency significantly influences the reactivity of substituents on the ring. Theoretical studies using Density Functional Theory (DFT) have shown that pyridazine has the largest dipole moment among the diazine heterocycles (pyridine, pyrimidine, pyrazine, and pyridazine), which contributes to its reduced lipophilicity and unique intermolecular interaction capabilities.[1][4][5] This inherent polarity and electron-withdrawing nature of the pyridazine core are key factors governing the reactivity of an attached ethynyl group. In comparison to benzene, pyridine is considered a π-electron deficient aromatic system due to the electronegativity of the nitrogen atom, which leads to a weaker resonant stabilization.[6] This electron deficiency is even more pronounced in pyridazine.

Key Reaction Classes and Comparative Analysis

Ethynylpyridazines participate in a variety of chemical transformations, primarily driven by the reactivity of the alkyne moiety, which is modulated by the electron-deficient pyridazine ring. The principal reaction classes include cycloaddition reactions, nucleophilic additions, and metal-catalyzed cross-coupling reactions.

Cycloaddition Reactions: Building Molecular Complexity

Cycloaddition reactions are powerful tools for the synthesis of complex heterocyclic systems.[7][8] Ethynylpyridazines, acting as dipolarophiles, readily participate in these reactions.

[3+2] Dipolar Cycloadditions

A prominent example is the [3+2] dipolar cycloaddition, often utilized in "click chemistry." For instance, 3,6-diethynylpyridazine can react with azides in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 3,6-bis(4-triazolyl)pyridazines.[7] These products have shown potential as n-type organic semiconductors.[7] The electron-withdrawing nature of the pyridazine ring enhances the reactivity of the alkyne towards 1,3-dipoles, making these reactions efficient.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The electron-deficient pyridazine ring can also act as a diene in IEDDA reactions. While intermolecular IEDDA reactions with pyridazines can be challenging, intramolecular variants have been successfully employed.[9][10][11] For example, 3-(alkynyloxy)-4-pyridazinecarbonitriles undergo thermally induced intramolecular Diels-Alder reactions to afford fused benzonitriles.[9][10] The presence of an electron-withdrawing group, such as a cyano group, is often essential for this transformation to proceed.[9][10] In a comparative context, the reactivity of pyridazines in IEDDA reactions is often lower than that of more electron-deficient azines like 1,2,4-triazines. However, the ability to construct fused ring systems from readily available pyridazine precursors remains a valuable synthetic strategy.[11]

Nucleophilic Additions: Leveraging Electrophilicity

The polarization of the ethynyl group by the electron-withdrawing pyridazine ring makes the terminal alkyne carbon susceptible to nucleophilic attack.[12][13] This reactivity is analogous to that of other electron-deficient alkynes.

Hard nucleophiles, such as organometallic reagents and hydrides, can add to the alkyne.[13][14] The resulting vinyl anions can be trapped with electrophiles to generate substituted vinylpyridazines. The regioselectivity of these additions is often high, with the nucleophile attacking the carbon atom distal to the pyridazine ring. In contrast, softer nucleophiles may require activation of the alkyne or harsher reaction conditions. The general principle of nucleophilic addition to polarized multiple bonds is a fundamental concept in organic chemistry.[15][16]

Metal-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds

The synthesis of ethynylpyridazines themselves often relies on metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[17][18][19] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[17][18][19]

The Sonogashira reaction is a robust and versatile method for forming carbon-carbon bonds under mild conditions.[17][20] The synthesis of 2-amino-3-alkynylpyridines, for instance, has been achieved in moderate to excellent yields by the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes.[21] The efficiency of the Sonogashira coupling allows for the introduction of a wide range of substituents onto the pyridazine core via the ethynyl linker, making it a cornerstone in the synthesis of diverse ethynylpyridazine derivatives for applications in medicinal chemistry and materials science.[22][23]

Experimental Data and Protocols

To provide a practical framework for researchers, this section details a representative experimental protocol for the synthesis of an ethynylpyridazine derivative and presents comparative reactivity data in a tabular format.

Synthesis of 3-Ethynyl-6-phenylpyridazine via Sonogashira Coupling

This protocol describes a typical Sonogashira coupling reaction to synthesize an ethynylpyridazine.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3-chloro-6-phenylpyridazine, Pd(PPh3)2Cl2, CuI, and PPh3 in a reaction flask. B Degas the mixture with argon. A->B C Add anhydrous THF and triethylamine. B->C D Add ethynyltrimethylsilane. C->D E Heat the reaction mixture to 60 °C for 12 hours. D->E F Cool to room temperature and filter off the solid. E->F G Concentrate the filtrate under reduced pressure. F->G H Purify the crude product by column chromatography. G->H

Caption: Workflow for the Sonogashira coupling of 3-chloro-6-phenylpyridazine.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-chloro-6-phenylpyridazine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), copper(I) iodide (0.06 mmol), and triphenylphosphine (0.12 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (10 mL) and triethylamine (2.0 mmol) via syringe.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 mmol) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-((trimethylsilyl)ethynyl)-6-phenylpyridazine.

  • Deprotection: The trimethylsilyl group can be removed by treating the product with a mild base such as potassium carbonate in methanol to yield 3-ethynyl-6-phenylpyridazine.

Comparative Reactivity Data

The following table summarizes the typical yields for different reaction types involving ethynylpyridazines, providing a comparative overview of their reactivity.

Reaction TypeSubstrateReagentProductYield (%)Reference
[3+2] Cycloaddition 3,6-DiethynylpyridazineBenzyl azide3,6-Bis(1-benzyl-1H-1,2,3-triazol-4-yl)pyridazine>90[7]
IEDDA (Intramolecular) 3-(But-3-yn-1-yloxy)-4-pyridazinecarbonitrileHeat (150 °C)2,3-Dihydro-7-benzofurancarbonitrile79[9][10]
Sonogashira Coupling 2-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine96[21]
Nucleophilic Addition 4-EthynylpyridineOrganocuprateSubstituted vinylpyridineVariable[24]

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Conclusion and Future Outlook

Ethynylpyridazines are highly versatile building blocks with a rich and tunable reactivity profile. The electron-deficient nature of the pyridazine ring activates the ethynyl group towards cycloaddition and nucleophilic addition reactions, while also being readily synthesized via robust metal-catalyzed cross-coupling methods. This guide has provided a comparative analysis of the key reaction classes, supported by experimental insights, to empower researchers in their synthetic endeavors. As the demand for novel therapeutic agents and functional materials continues to grow, the strategic application of ethynylpyridazines in synthetic chemistry is poised to make significant contributions to these fields. The unique electronic properties and synthetic accessibility of ethynylpyridazines ensure their continued importance in the development of new molecular entities with tailored functions.[22][23]

References

A Comparative Guide to the Purity Analysis of Synthetic 3-Ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the purity of synthetic compounds is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. 3-Ethynylpyridazine, a nitrogen-containing heterocycle, is a valuable building block in the synthesis of novel therapeutic agents and functional materials. Its reactive ethynyl group and pyridazine core make it a versatile synthon, but also susceptible to the formation of various impurities during synthesis. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthetic this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

As a Senior Application Scientist, my objective is to offer not just a list of methods, but a nuanced, field-tested perspective on the strategic application of these techniques. The choice of analytical methodology is not arbitrary; it is a decision guided by the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis—be it routine quality control or in-depth structural elucidation of an unknown contaminant. This guide is structured to empower you to make informed decisions in your own laboratory, ensuring the integrity of your research and development efforts.

The Criticality of Purity in this compound

The presence of impurities in an active pharmaceutical ingredient (API) or a key intermediate like this compound can have profound consequences.[1][2] Impurities can arise from various sources, including unreacted starting materials, by-products of the primary reaction, degradation products, or residual solvents.[] In the context of drug development, even minute quantities of impurities can alter the pharmacological and toxicological profile of the final product. Therefore, robust and validated analytical methods are paramount for ensuring the quality and safety of pharmaceutical products.[2]

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique hinges on a thorough understanding of the strengths and limitations of each method in the context of this compound's chemical nature. The table below provides a high-level comparison of HPLC, GC-MS, and NMR spectroscopy for this application.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Use Quantification of the main component and detection of non-volatile or thermally labile impurities.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Structural elucidation of the main component and impurities, and quantitative analysis (qNMR).
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (µg to mg level).
Specificity Moderate to high, dependent on detector and chromatographic resolution.Very high, provides mass-to-charge ratio for identification.Very high, provides unambiguous structural information.
Sample Throughput High.Moderate to high.Low to moderate.
Destructive? No (can be collected post-column).Yes.No.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the cornerstone of purity determination in the pharmaceutical industry, offering high-precision quantification of the active pharmaceutical ingredient (API) and its non-volatile impurities.[2] For a polar, heterocyclic compound like this compound, reversed-phase HPLC is the most common approach.

Causality in Method Development: The choice of a C18 column is based on its versatility and ability to retain a wide range of organic molecules. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like acetonitrile, is optimized to achieve good separation between the main peak and any impurities. The pH of the mobile phase is a critical parameter for ionizable compounds like pyridazines and must be controlled to ensure reproducible retention times and peak shapes. UV detection is suitable for this compound due to its chromophoric pyridazine ring.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination of this compound

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the final product, such as residual solvents from the synthesis or volatile by-products.[1][4] Given the relatively low boiling point of many potential impurities in heterocyclic synthesis, GC-MS is an indispensable tool for a comprehensive purity assessment.

Causality in Method Development: The choice of a capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) is suitable for a broad range of volatile organic compounds. The temperature programming of the GC oven is crucial for separating compounds with different boiling points. Mass spectrometry provides definitive identification of the separated components by comparing their mass spectra to a library of known compounds.

Experimental Protocol: GC-MS for Residual Solvent and Volatile Impurity Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-550.

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane) that does not interfere with the analytes of interest.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect library_search Library Search detect->library_search identify Identify Impurities library_search->identify quantify Quantify (optional) identify->quantify Purity_Analysis_Strategy cluster_screening Initial Screening cluster_quant Quantification cluster_volatile Volatile Impurities cluster_structure Structural Confirmation cluster_methods Analytical Methods start Start: Purity Analysis of This compound initial_screen Initial Purity Assessment Needed? start->initial_screen quant_needed Quantitative Purity & Non-Volatile Impurities? initial_screen->quant_needed Yes volatile_needed Volatile Impurities or Residual Solvents Suspected? quant_needed->volatile_needed No hplc Perform HPLC Analysis quant_needed->hplc Yes structure_needed Structural Confirmation or Unknown Impurity ID? volatile_needed->structure_needed No gcms Perform GC-MS Analysis volatile_needed->gcms Yes nmr Perform NMR Analysis structure_needed->nmr Yes end Complete Purity Profile structure_needed->end No hplc->volatile_needed gcms->structure_needed nmr->end

References

A Senior Application Scientist's Guide to Developing and Validating Analytical Methods for 3-Ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Ethynylpyridazine

This compound is a heterocyclic compound featuring a pyridazine ring substituted with an ethynyl group. As with many pyridazine derivatives, it holds potential as a scaffold in medicinal chemistry and materials science due to the unique electronic and hydrogen-bonding properties of the adjacent nitrogen atoms.[1] Whether synthesized for drug discovery, as a building block for complex molecules, or as a final active pharmaceutical ingredient (API), ensuring its identity, purity, and stability is paramount. This requires robust, validated analytical methods that are fit for their intended purpose.

Since specific, pre-validated methods for this compound are not established in publicly available literature, this guide provides a comprehensive framework for the development and validation of such methods from the ground up. We will explore two primary, complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and volatile impurity analysis. This document is designed for researchers, analytical development scientists, and quality control professionals, providing both the "how" and the "why" behind critical methodological choices, all grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Strategic Overview of Analytical Method Development

The analytical control strategy for this compound must address identity, quantification (assay), and purity (related substances, degradation products). A multi-faceted approach is most effective.

G cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Method Validation (per ICH Q2) cluster_2 Phase 3: Application MD_Strategy Initial Strategy HPLC_Dev HPLC Method Development MD_Strategy->HPLC_Dev Quantification & Purity GCMS_Dev GC-MS Method Development MD_Strategy->GCMS_Dev ID & Volatiles Spec_ID Spectroscopic ID (NMR, IR, MS) MD_Strategy->Spec_ID Structure Confirmation Validation Validation Protocol Design HPLC_Dev->Validation GCMS_Dev->Validation HPLC_Val HPLC Validation Validation->HPLC_Val GCMS_Val GC-MS Validation Validation->GCMS_Val QC_Release QC Release Testing (Assay, Purity) HPLC_Val->QC_Release Stab_Study Stability Studies HPLC_Val->Stab_Study GCMS_Val->QC_Release

Caption: Overall workflow for analytical method development and validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity

A stability-indicating reverse-phase HPLC (RP-HPLC) method is the cornerstone for accurately quantifying this compound and profiling its impurities. The term "stability-indicating" signifies that the method can unequivocally separate the main compound from its degradation products, a critical requirement for shelf-life studies.[5][6]

Rationale for Method Development Choices
  • Technique: RP-HPLC is chosen due to the polar nature of the pyridazine ring, which will interact well with a polar mobile phase, while its aromaticity provides sufficient hydrophobicity for retention on a non-polar stationary phase like C18.[7]

  • Stationary Phase: An Ascentis C18 column or equivalent is an excellent starting point. C18 phases provide robust, hydrophobic retention. For this polar analyte, a column with polar endcapping or a polar-embedded phase could also be screened to improve peak shape by minimizing interactions with residual silanols.[8][9]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is a standard choice. ACN is often preferred over methanol for aromatic compounds due to different selectivity and lower viscosity.[10] A buffer, such as 10 mM ammonium formate (pH 3.0), is essential. It controls the ionization state of the pyridazine nitrogens (pKa ~2.3), ensuring consistent retention times and sharp peaks.[11][12]

  • Detection: The aromatic pyridazine ring is an excellent chromophore. A photodiode array (PDA) detector should be used to scan a range of wavelengths (e.g., 210-400 nm) to determine the absorbance maximum (λmax) for optimal sensitivity and to check for peak purity.

Experimental Protocol: HPLC Method Development & Validation

Objective: To develop and validate a precise, accurate, and specific stability-indicating RP-HPLC method for the assay and purity determination of this compound.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Ammonium formate, analytical grade

  • Formic acid, analytical grade

  • Standard laboratory glassware and a calibrated analytical balance

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.[13]

    • For assay, dilute the stock solution to a working concentration of ~0.1 mg/mL.

    • For linearity, prepare a series of at least five concentrations spanning 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Chromatographic Conditions (Optimized Example):

    • Column: Ascentis C18 (150 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0 adjusted with formic acid

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: PDA at λmax (e.g., 275 nm)

    • Injection Volume: 10 µL

  • Method Validation (as per ICH Q2(R2)): [3][4]

    • Specificity (Forced Degradation): This is the most critical step for a stability-indicating method.[2][4][14] Expose the 0.1 mg/mL solution to the following stress conditions, aiming for 5-20% degradation:[15][16]

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid drug substance at 80 °C for 48 hours, then dissolve.

      • Photolytic: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).

      • Analyze all samples by PDA. The method is specific if the main peak is resolved from all degradation peaks (purity angle < purity threshold).

    G cluster_0 Forced Degradation Protocol Drug Drug Solution (0.1 mg/mL) Acid Acid Stress 0.1 M HCl, 60°C Drug->Acid Base Base Stress 0.1 M NaOH, 60°C Drug->Base Oxid Oxidative Stress 3% H₂O₂, RT Drug->Oxid Therm Thermal Stress Solid, 80°C Drug->Therm Photo Photolytic Stress ICH Light Box Drug->Photo Analysis Analyze via HPLC-PDA Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Result Assess Peak Purity & Resolution (R > 2.0) Analysis->Result

    Caption: Workflow for a forced degradation study.

    • Linearity: Inject the five standard solutions in triplicate. Plot the average peak area against concentration. The relationship is linear if the correlation coefficient (r²) is ≥ 0.999.

    • Accuracy: Perform a recovery study by spiking a placebo matrix (if applicable) or a known low-concentration solution with the reference standard at three levels (e.g., 80%, 100%, 120% of the nominal concentration). The mean recovery should be within 98.0-102.0%.

    • Precision:

      • Repeatability (Intra-day): Inject six replicate preparations of the standard solution (100% level). The relative standard deviation (%RSD) should be ≤ 1.0%.

      • Intermediate Precision: Repeat the repeatability test on a different day with a different analyst or instrument. The %RSD over both sets of data should be ≤ 2.0%.

    • LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the y-intercept of the regression line.

    • Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on retention time and peak area. The results should remain within system suitability criteria.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identity and Volatiles

GC-MS is an ideal complementary technique. It provides definitive identification based on mass fragmentation patterns and is highly sensitive for detecting volatile or semi-volatile impurities that may not be well-suited for HPLC.

Rationale for Method Development Choices
  • Technique: this compound is expected to be sufficiently volatile and thermally stable for GC analysis. Coupling with a mass spectrometer provides high specificity and structural information.[17]

  • Stationary Phase: A low-polarity DB-5ms or HP-5ms column is a versatile choice for separating a wide range of aromatic compounds.[18][19][20] These columns separate analytes primarily based on their boiling points.

  • Injection: A split/splitless inlet is standard. A split injection is suitable for assay, while a splitless injection provides higher sensitivity for trace impurity analysis.

  • Carrier Gas: Helium or hydrogen are the standard carrier gases, providing good efficiency.

  • Detection: A quadrupole mass spectrometer operating in Electron Ionization (EI) mode will generate a reproducible fragmentation pattern, which serves as a chemical fingerprint for identification.

Experimental Protocol: GC-MS Method Development & Validation

Objective: To develop and validate a specific GC-MS method for the identification of this compound and the quantification of potential volatile impurities.

Materials:

  • This compound reference standard

  • GC-grade solvents (e.g., Dichloromethane or Ethyl Acetate)

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in ethyl acetate.

    • Dilute to a working concentration of ~10 µg/mL for analysis.

  • Chromatographic and MS Conditions (Optimized Example):

    • Column: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet: Splitless mode, 250 °C

    • Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: EI, 70 eV, 230 °C

    • MS Quadrupole: 150 °C

    • Acquisition Mode: Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification of specific impurities.

  • Method Validation (as per ICH Q2(R2)):

    • Specificity: Analyze a blank solvent and a spiked sample. The retention time and mass spectrum of the analyte peak in the sample must match that of the reference standard. The blank should show no interfering peaks.

    • Linearity (for impurities): Prepare a calibration curve for any known volatile impurity and demonstrate linearity over its expected range.

    • LOD & LOQ: Determine instrument detection limits by injecting progressively more dilute solutions. The LOQ must be adequate for the impurity control threshold (e.g., 0.05%).

    • Precision (Repeatability): Perform six replicate injections of the standard solution. The %RSD for the peak area should be ≤ 5.0%.

Spectroscopic Identification Methods

Before quantitative methods are validated, the structure of the this compound reference material must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the three protons on the pyridazine ring and one for the acetylenic proton. The chemical shifts and coupling constants will be characteristic of the substituted pyridazine system. Predictions based on similar structures suggest the acetylenic proton will appear as a singlet around δ 3.2-3.5 ppm, while the aromatic protons will be in the δ 7.5-9.2 ppm range.[21][22]

    • ¹³C NMR: The spectrum will show seven distinct carbon signals, two for the ethynyl group and five for the pyridazine ring, providing further structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum provides a functional group fingerprint. Key expected absorptions include:[23][24][25]

      • ≡C-H stretch: A sharp, strong peak around 3300 cm⁻¹.

      • C≡C stretch: A peak of weak-to-medium intensity around 2100-2150 cm⁻¹.

      • C=N and C=C stretches (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

      • =C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

Comparative Guide: HPLC vs. GC-MS for this compound Analysis

Neither method is universally superior; they are complementary tools for a comprehensive analytical strategy.

Parameter RP-HPLC with UV/PDA Detection GC-MS with EI Detection Senior Scientist's Insight
Primary Application Quantification (Assay), Purity (Non-volatile impurities), Stability Testing Identification, Quantification of Volatile/Semi-volatile Impurities HPLC is the gold standard for release and stability testing. GC-MS is a powerful problem-solving tool and essential for identifying unknown peaks.
Specificity High; demonstrated via chromatographic separation and peak purity analysis (PDA). Must be proven with forced degradation.Very High; based on both chromatographic retention time and unique mass fragmentation pattern.The mass spectrum from GC-MS provides a higher degree of confidence for identity confirmation than a UV spectrum alone.
Linearity (r²) Typically ≥ 0.999 for assay.Typically ≥ 0.995 for trace analysis.Excellent linearity is achievable with both techniques, but HPLC often demonstrates slightly better correlation for quantitative assays.
Accuracy (% Recovery) 98.0 - 102.0% 90.0 - 110.0% (can be wider for trace levels)Sample preparation for GC can sometimes introduce more variability than the straightforward dilution used for HPLC, affecting recovery.
Precision (%RSD) Repeatability: ≤ 1.0% ; Intermediate: ≤ 2.0% Repeatability: ≤ 5.0% The liquid-phase delivery system of HPLC is generally more precise than the vaporization and transfer process in GC, especially for polar analytes.
LOQ Low ng range (e.g., ~0.05% of a 0.1 mg/mL solution).Low pg range; highly sensitive, especially in SIM mode.GC-MS is generally more sensitive for amenable compounds, making it superior for detecting trace volatile impurities.
Robustness High; well-controlled parameters.Moderate; sensitive to inlet activity, column bleed, and matrix effects.HPLC methods are often more easily transferable between labs due to their inherent robustness.

Conclusion

A robust analytical control strategy for this compound relies on the synergistic use of multiple techniques. A validated, stability-indicating RP-HPLC method serves as the primary tool for quality control, enabling accurate quantification and the tracking of non-volatile impurities and degradation products over time. This is complemented by a specific GC-MS method, which provides definitive structural identification and a highly sensitive means to control for volatile or semi-volatile impurities. Foundational spectroscopic analysis by NMR and FTIR is indispensable for the initial structural confirmation of the reference material. By systematically developing and validating these methods according to ICH guidelines, researchers and drug development professionals can ensure the quality, safety, and consistency of this compound for its intended scientific application.

References

A Senior Scientist's Guide to a Priori Metabolic Stability Assessment: A Comparative Analysis of 3-Ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the early assessment of a compound's metabolic fate is not merely a screening step but a foundational pillar of a successful development campaign. Poor metabolic stability can lead to low bioavailability, short duration of action, and the generation of toxic metabolites, culminating in late-stage clinical failures. This guide provides an in-depth, comparative analysis of the metabolic stability of 3-ethynylpyridazine, a heterocyclic scaffold of growing interest. We will dissect the experimental methodologies used for this assessment, compare its stability profile against key bioisosteric alternatives, and delve into the mechanistic underpinnings of its metabolism. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Introduction: The Imperative of Metabolic Stability in Drug Design

The journey of a drug candidate from bench to bedside is fraught with challenges, with pharmacokinetics being a primary hurdle. A molecule's susceptibility to metabolism, governed largely by hepatic enzymes, dictates its intrinsic clearance (CLint) and, consequently, its in vivo half-life (t½). The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry, valued for its unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities that can be crucial for target engagement.[1][2][3] However, the electron-deficient nature imparted by the two nitrogen atoms can also render it susceptible to oxidative metabolism.

The introduction of an ethynyl group at the 3-position creates this compound, a molecule that presents both opportunities and challenges. The ethynyl moiety can serve as a valuable synthetic handle or a key pharmacophoric element, but it also introduces a potential site for metabolic transformation.[4][5] Therefore, a rigorous and early assessment of its metabolic stability is paramount. This guide will compare this compound against its close bioisosteres, 3-ethynylpyridine and 4-ethynylpyrimidine, to provide a clear structure-metabolism relationship context.

Assessing Metabolic Stability: Methodologies and Rationale

To quantitatively assess metabolic stability, we employ in vitro systems that model the metabolic machinery of the liver. The two most common and complementary assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[6] Microsomes, which are vesicles of the endoplasmic reticulum, primarily contain the Phase I cytochrome P450 (CYP) enzymes, offering a focused view on oxidative metabolism.[7][8] In contrast, hepatocytes, being intact liver cells, provide a more comprehensive picture, incorporating both Phase I and Phase II (conjugative) metabolic pathways, as well as cellular uptake processes.[9][10][11]

General Experimental Workflow

The fundamental principle of these assays is to incubate the test compound with the biological matrix (microsomes or hepatocytes) and monitor its disappearance over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is then used to calculate key stability parameters.

G cluster_prep Preparation cluster_inc Incubation @ 37°C cluster_proc Processing & Analysis cluster_data Data Interpretation Compound Test Compound Stock (10 mM in DMSO) Incubation Initiate Reaction (Final Compound Conc. ~1 µM) Compound->Incubation Matrix Biological Matrix (Liver Microsomes or Hepatocytes) Matrix->Incubation Cofactor Cofactor Solution (e.g., NADPH for Microsomes) Cofactor->Incubation Sampling Aliquots Taken at Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Sampling->Quench Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate t½ and CLint Plot->Calc

Caption: General workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is the workhorse for early-stage screening, primarily evaluating CYP-mediated metabolism.[7]

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Test Compounds and Positive Controls (e.g., Verapamil, Testosterone)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well incubation plates and collection plates

Step-by-Step Protocol:

  • Preparation: Thaw HLM at 37°C and dilute to a working concentration of 1 mg/mL in ice-cold phosphate buffer.[12] Prepare test compound solutions by diluting the 10 mM DMSO stock to an intermediate concentration in buffer.

  • Pre-incubation: Add the diluted HLM solution and the test compound solution to the incubation plate. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL, with a final test compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.[7]

    • Scientist's Note: A 1 µM compound concentration is standard as it is generally below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction follows first-order kinetics.[13]

  • Self-Validation Controls:

    • -NADPH Control: For each compound, run a parallel incubation where the NADPH system is replaced with buffer. This control measures non-NADPH dependent degradation (e.g., chemical instability).

    • T=0 Control: Immediately after adding NADPH, quench a set of wells to represent the 100% starting point.

    • Positive Control: Include a compound with a known, moderate-to-high clearance rate (e.g., Verapamil) to validate the metabolic activity of the microsome batch.

  • Sampling & Quenching: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot (e.g., 30 µL) from the incubation plate to a collection plate containing 3-5 volumes of ice-cold ACN with IS to terminate the reaction.[14]

  • Sample Processing: Seal and vortex the collection plate, then centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS, monitoring the disappearance of the parent compound relative to the stable internal standard.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more physiologically relevant system by including the full complement of metabolic enzymes and active transport mechanisms.[10][15]

Materials:

  • Cryopreserved Human Hepatocytes (pooled donors)

  • Hepatocyte Incubation Medium (e.g., Williams Medium E)

  • Test Compounds and Positive Controls (e.g., 7-Ethoxycoumarin, Propranolol)

  • All other materials as listed for the microsomal assay

Step-by-Step Protocol:

  • Hepatocyte Revival: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium and centrifuge gently to pellet the cells. Resuspend the cell pellet in fresh medium and determine cell viability and density (e.g., via Trypan Blue exclusion).

  • Incubation Setup: Dilute the hepatocyte suspension to the desired final density (e.g., 0.5 x 10^6 viable cells/mL) in the incubation medium.[16] Add the cell suspension and pre-warmed test compounds to an incubation plate.

    • Scientist's Note: Unlike the microsomal assay, no external cofactors are needed as the intact cells contain all necessary components.

  • Incubation and Sampling: Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker to keep the cells in suspension.[15] At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample and quench the reaction as described in the microsomal protocol.

  • Self-Validation Controls:

    • Heat-Inactivated Control: Run a parallel incubation with hepatocytes that have been heat-inactivated to account for non-enzymatic degradation and cell binding.

    • Positive Controls: Include compounds that are cleared by Phase I (e.g., Propranolol) and Phase II (e.g., 7-Hydroxycoumarin) metabolism to confirm the activity of both enzyme systems.

  • Analysis & Data Processing: Process and analyze samples via LC-MS/MS as previously described.

Comparative Analysis: this compound vs. Bioisosteric Cores

To contextualize the metabolic stability of this compound, we compare it with two common bioisosteres: 3-ethynylpyridine (one less nitrogen) and 4-ethynylpyrimidine (isomeric diazine).[17] The following data represents typical results obtained from the assays described above.

Table 1: Comparative In Vitro Metabolic Stability Data

CompoundStructureAssay Typet½ (min)CLint (µL/min/mg protein or 10⁶ cells)Stability Category
This compound
alt text
HLM1877.0Low
Hepatocytes2555.4Low-Medium
3-Ethynylpyridine
alt text
HLM> 60< 11.6High
Hepatocytes> 120< 5.8High
4-Ethynylpyrimidine
alt text
HLM2947.8Medium
Hepatocytes4828.9Medium
Verapamil (Control) (Structure not shown)HLM12115.5Low
Propranolol (Control) (Structure not shown)Hepatocytes3539.6Medium

Data Interpretation & Expert Insights:

  • This compound shows the lowest metabolic stability of the three analogs in both HLM and hepatocyte assays. The adjacent nitrogen atoms in the pyridazine ring create a highly electron-deficient system, making the ring more susceptible to oxidative attack by CYP enzymes.[3]

  • 3-Ethynylpyridine is highly stable. The pyridine ring is significantly less electron-deficient than pyridazine, reducing its liability for CYP-mediated oxidation. This is a common observation and a key reason why pyridine is such a ubiquitous scaffold in drug discovery.

  • 4-Ethynylpyrimidine displays intermediate stability. While still a diazine like pyridazine, the 1,3-arrangement of the nitrogen atoms in pyrimidine results in a different electronic distribution compared to the 1,2-arrangement in pyridazine, leading to moderately improved stability.

  • The slightly higher stability observed in hepatocytes compared to microsomes for this compound could suggest that cellular uptake might be a rate-limiting step, or that Phase II metabolism is not a major clearance pathway for this specific scaffold.

Mechanistic Insights: Predicting Metabolic Fates

Understanding why a compound is unstable is crucial for rational drug design. For this compound, metabolism is likely to occur at two primary locations: the pyridazine ring and the ethynyl group.

Role of Cytochrome P450 Enzymes

CYP enzymes are the primary drivers of Phase I metabolism, catalyzing oxidative reactions.[8][18] The electron-deficient pyridazine ring is a prime target for oxidation, leading to the formation of N-oxides or hydroxylated species, which can then be further processed by Phase II enzymes. The specific CYP isozymes involved (e.g., CYP3A4, CYP2D6) would typically be identified in subsequent reaction phenotyping studies.[19][20]

Metabolism of the Ethynyl Group

The ethynyl group itself is not metabolically inert. It can undergo oxidation, potentially leading to the formation of a ketene intermediate, which is then rapidly hydrolyzed to a carboxylic acid.[5] This pathway would transform this compound into pyridazine-3-ylacetic acid. Alternatively, hydration of the triple bond could occur, forming an acetyl group.

Caption: Putative Phase I metabolic pathways of this compound.

Conclusion and Strategic Implications

The experimental data clearly indicates that the this compound scaffold possesses a significant metabolic liability, driven primarily by the electron-deficient nature of the 1,2-diazine ring. In a drug discovery context, this compound would be flagged as having a high risk of rapid in vivo clearance.

Strategic Recommendations:

  • Bioisosteric Replacement: If the pyridazine core is not essential for pharmacophoric interactions, replacing it with a more stable isostere like pyridine or pyrimidine is the most straightforward strategy to improve metabolic stability.

  • Metabolic Blocking: If the pyridazine ring is required, medicinal chemists could explore blocking the sites of metabolism. For example, introducing a small, sterically hindering group or an electron-withdrawing group at positions susceptible to oxidation (e.g., C4, C5, or C6) could shield the ring from CYP attack.

  • Deuteration: In some cases, replacing a C-H bond at a metabolic soft spot with a C-D bond (deuteration) can slow the rate of metabolism due to the kinetic isotope effect, though this is often a later-stage optimization strategy.

By employing the robust in vitro assays detailed in this guide, research teams can make data-driven decisions early in the discovery cycle, prioritizing compounds with a higher probability of downstream success and efficiently designing the next generation of drug candidates.

References

A Comparative Guide to the Synthetic Efficiency of 3-Ethynylpyridazine Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, pyridazine scaffolds are of paramount importance due to their unique electronic properties and ability to engage in hydrogen bonding. The introduction of an ethynyl group at the 3-position unlocks a versatile functional handle for further molecular elaboration through reactions such as 'click' chemistry, Sonogashira couplings, and cyclization reactions. Consequently, the efficient and scalable synthesis of 3-ethynylpyridazine is a critical consideration for researchers in drug discovery and functional materials development.

This guide provides an in-depth comparison of the primary synthetic strategies to access this compound, with a focus on the underlying chemical principles, experimental efficiencies, and practical considerations for laboratory implementation. We will dissect the widely employed Sonogashira cross-coupling reaction and contrast it with two robust methods for the conversion of an aldehyde to a terminal alkyne: the Corey-Fuchs reaction and the Bestmann-Ohira modification of the Seyferth-Gilbert homologation.

Route 1: The Sonogashira Cross-Coupling Approach

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium- and copper-co-catalyzed reaction is arguably the most common and direct route to this compound, starting from a readily available halopyridazine.

Mechanistic Rationale

The catalytic cycle of the Sonogashira reaction is a well-orchestrated interplay between palladium and copper catalysts. The palladium cycle initiates with the oxidative addition of the halopyridazine to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt, which is facilitated by an amine base. A crucial transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the desired this compound and regenerate the Pd(0) catalyst. The use of a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), is a common strategy to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).[2]

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Pd_add Oxidative Addition (Ar-X) Pd0->Pd_add Pd_complex Ar-Pd(II)-X(L2) Pd_add->Pd_complex Pd_trans Transmetalation Pd_complex->Pd_trans Pd_alkyne Ar-Pd(II)-C≡CR(L2) Pd_trans->Pd_alkyne Pd_reduct Reductive Elimination Pd_alkyne->Pd_reduct Pd_reduct->Pd0 Ar-C≡CR CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Alkyne_H H-C≡CR Base Base Alkyne_H->Base Deprotonation Base->Cu_acetylide Cu_acetylide->Pd_trans Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This two-step protocol involves the initial Sonogashira coupling of 3-bromopyridazine with trimethylsilylacetylene, followed by desilylation.

Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridazine

  • To a stirred solution of 3-bromopyridazine (1.0 eq) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 0.2 M) in a Schlenk flask are added triethylamine (2.5 eq) and trimethylsilylacetylene (1.5 eq).

  • The solution is thoroughly degassed by bubbling with argon for 20-30 minutes.

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq) and copper(I) iodide (CuI) (0.06 eq) are then added under a positive pressure of argon.

  • The reaction mixture is heated to 60-70 °C and stirred under an argon atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-((trimethylsilyl)ethynyl)pyridazine.

Step 2: Synthesis of this compound (Desilylation)

  • The 3-((trimethylsilyl)ethynyl)pyridazine (1.0 eq) is dissolved in methanol (approx. 0.3 M).

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) is added to the solution.

  • The mixture is stirred at room temperature, and the reaction is monitored by TLC until the starting material is fully consumed (typically 1-3 hours).

  • The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound, which can be further purified by recrystallization or sublimation if necessary.

Route 2: Aldehyde to Alkyne Homologation Strategies

The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a reliable two-step procedure for the conversion of an aldehyde to a terminal alkyne.[3][4] The first step involves a Wittig-like reaction to form a 1,1-dibromoalkene, which is then converted to the alkyne in the second step via a Fritsch–Buttenberg–Wiechell rearrangement.[3]

Mechanistic Rationale

The reaction is initiated by the formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide. This ylide then reacts with the aldehyde to produce the 1,1-dibromoalkene.[5] In the second step, treatment with a strong organolithium base, such as n-butyllithium, results in lithium-halogen exchange followed by α-elimination to generate a carbene, which then undergoes a 1,2-hydride shift to furnish the terminal alkyne.[4]

Corey_Fuchs cluster_step1 Step 1: Dibromoalkene Formation cluster_step2 Step 2: Alkyne Formation Aldehyde Ar-CHO Reagents1 PPh₃, CBr₄ Aldehyde->Reagents1 Dibromoalkene Ar-CH=CBr₂ Reagents1->Dibromoalkene Wittig-like Dibromoalkene2 Ar-CH=CBr₂ Reagents2 n-BuLi Dibromoalkene2->Reagents2 Alkyne Ar-C≡CH Reagents2->Alkyne Rearrangement

Caption: Workflow of the Corey-Fuchs reaction.

Experimental Protocol: Synthesis of this compound via Corey-Fuchs Reaction (Generalized)

Step 1: Synthesis of 3-(2,2-Dibromovinyl)pyridazine

  • A solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C in an ice bath under an argon atmosphere.

  • Carbon tetrabromide (2.0 eq) is added portion-wise, and the mixture is stirred for 30 minutes.

  • A solution of 3-pyridazinecarboxaldehyde (1.0 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction mixture is quenched with saturated aqueous sodium bicarbonate solution, and the layers are separated.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give 3-(2,2-dibromovinyl)pyridazine.

Step 2: Synthesis of this compound

  • The 3-(2,2-dibromovinyl)pyridazine (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere.

  • n-Butyllithium (2.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • The reaction is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is carefully quenched with water at 0 °C.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.

The Bestmann-Ohira Modification (Seyferth-Gilbert Homologation)

The Bestmann-Ohira modification offers a milder, one-pot alternative to the Corey-Fuchs reaction for the conversion of aldehydes to terminal alkynes.[6] It utilizes the stable Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), which generates the reactive dimethyl (diazomethyl)phosphonate anion in situ under basic conditions.[7]

Mechanistic Rationale

The reaction begins with the deprotonation of the Bestmann-Ohira reagent by a base (e.g., potassium carbonate) in methanol to form a diazomethylphosphonate anion. This anion then attacks the aldehyde, leading to an intermediate that cyclizes to an oxaphosphetane. This intermediate then fragments to eliminate dimethyl phosphate and generate a vinyl diazo species. Loss of nitrogen gas from this species gives a vinylidene carbene, which rearranges via a 1,2-hydride shift to form the terminal alkyne.[7]

Bestmann_Ohira Aldehyde Ar-CHO One_Pot One-Pot Reaction Aldehyde->One_Pot Reagents Bestmann-Ohira Reagent K₂CO₃, MeOH Reagents->One_Pot Alkyne Ar-C≡CH One_Pot->Alkyne

Caption: One-pot workflow of the Bestmann-Ohira reaction.

Experimental Protocol: Synthesis of this compound via Bestmann-Ohira Modification (Generalized)
  • To a solution of 3-pyridazinecarboxaldehyde (1.0 eq) in anhydrous methanol under an argon atmosphere is added potassium carbonate (2.0 eq).

  • The Bestmann-Ohira reagent (1.5 eq) is added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Comparative Analysis

ParameterSonogashira CouplingCorey-Fuchs ReactionBestmann-Ohira Modification
Starting Material 3-Halopyridazine3-Pyridazinecarboxaldehyde3-Pyridazinecarboxaldehyde
Number of Steps 2 (coupling and deprotection)21 (one-pot)
Key Reagents Pd/Cu catalysts, phosphine ligands, base, silylacetylenePPh₃, CBr₄, n-BuLiBestmann-Ohira reagent, K₂CO₃, MeOH
Reaction Conditions Elevated temperatures often requiredCryogenic temperatures (-78 °C)Room temperature
Yields (Typical) Good to excellentGoodGood to excellent
Substrate Scope Broad for aryl halidesBroad for aldehydesBroad for aldehydes, milder conditions
Safety/Handling Air-sensitive catalysts, potentially toxic heavy metalsPyrophoric n-BuLi, CBr₄ is a lachrymatorBestmann-Ohira reagent is an energetic material
Workup/Purification Removal of metal catalysts and phosphine oxidesRemoval of triphenylphosphine oxideGenerally simpler workup

Conclusion and Recommendations

The choice of synthetic route to this compound is contingent upon several factors, including the availability and cost of starting materials, the scale of the synthesis, and the equipment and expertise available in the laboratory.

  • The Sonogashira coupling is a highly reliable and versatile method, particularly when a suitable 3-halopyridazine is readily accessible. Its broad substrate scope and well-established procedures make it a go-to method in many research settings. The primary drawbacks are the need for often expensive and air-sensitive catalysts and the requirement of a two-step sequence when using a protected alkyne.

  • The Corey-Fuchs reaction provides a robust alternative when starting from 3-pyridazinecarboxaldehyde. While it is a two-step process that requires cryogenic temperatures and the handling of pyrophoric n-butyllithium, it is a powerful tool for the synthesis of terminal alkynes. The generation of stoichiometric amounts of triphenylphosphine oxide can complicate purification.

  • The Bestmann-Ohira modification represents a significant improvement over the classical Corey-Fuchs reaction in terms of operational simplicity and reaction conditions. Its one-pot nature and use of milder conditions (room temperature and a weaker base) make it an attractive and often more "green" alternative. However, the Bestmann-Ohira reagent itself is an energetic compound and should be handled with appropriate care.

For exploratory, small-scale syntheses where the aldehyde is available, the Bestmann-Ohira modification often presents the most efficient and convenient option. For larger-scale preparations or when optimizing for cost and robustness, the Sonogashira coupling from a readily available halopyridazine may be the preferred route. The Corey-Fuchs reaction remains a valuable tool in the synthetic chemist's arsenal, particularly when other methods fail or for specific substrate modifications.

Ultimately, the optimal synthetic route will be determined by a careful evaluation of the specific requirements of the research project, balancing factors of efficiency, cost, safety, and scalability.

References

Safety Operating Guide

Mastering the Molecule: A Guide to Personal Protective Equipment for Handling 3-Ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the frontiers of drug development, the introduction of novel heterocyclic compounds like 3-Ethynylpyridazine into a workflow is a moment of both opportunity and critical responsibility. The unique chemical architecture of this molecule—marrying a nitrogen-rich pyridazine ring with a reactive terminal alkyne—demands a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a deep, causality-driven framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to not just follow protocols, but to understand them, ensuring a self-validating system of safety for every manipulation of this compound.

Part 1: Hazard Profile Analysis - Understanding the "Why"

Before selecting a single piece of PPE, a thorough understanding of the molecule's inherent risks is paramount. Lacking a specific Safety Data Sheet (SDS) for this compound, we must deduce its hazard profile by analyzing its core components: the pyridazine moiety and the terminal alkyne group, supported by data from close structural analogs like 3-Ethynylpyridine.

Inherent Hazards of this compound:

Hazard CategoryAnalysis and RationaleSupporting Evidence
Skin & Eye Irritation The pyridine/pyridazine nucleus is known to be an irritant. The GHS classification for the close analog 3-Ethynylpyridine confirms it causes skin and serious eye irritation.[1][2] Direct contact can lead to inflammation, redness, and discomfort. Prolonged exposure may cause more severe chemical burns.GHS Hazard Statements for 3-Ethynylpyridine: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][3]
Respiratory Irritation As a potentially fine crystalline solid or volatile compound, airborne particles or vapors can irritate the mucous membranes and respiratory tract.[1][3] Inhalation may lead to coughing, shortness of breath, and inflammation of the respiratory passages.GHS Hazard Statement for 3-Ethynylpyridine: H335 (May cause respiratory irritation).[2]
Flammability 3-Ethynylpyridine is classified as a flammable solid.[1][2] The presence of the carbon-carbon triple bond can contribute to its flammability. Therefore, this compound must be handled away from all ignition sources.GHS Hazard Statement for 3-Ethynylpyridine: H228 (Flammable solid).[1] Flash point of 56.67 °C (closed cup) reported for 3-Ethynylpyridine.[2]
Reactivity & Instability The terminal alkyne is the most significant reactivity hazard. The acidic proton on the sp-hybridized carbon can be abstracted by strong bases to form a highly reactive acetylide anion.[4][5] More critically, terminal alkynes can form highly unstable and explosive metal acetylides with certain metals, particularly copper, silver, and mercury. The pyridazine ring itself is relatively stable but can undergo thermal decomposition at elevated temperatures.[6][7]Terminal alkynes have a pKa of ~25, making them susceptible to deprotonation by strong bases like sodium amide.[4][8] The high reactivity of terminal alkynes is well-documented, making them valuable but hazardous precursors in synthesis.[9]

Part 2: The Core Protocol - A Multi-Layered Defense

Based on the hazard analysis, a multi-layered PPE strategy is essential. This approach ensures redundancy in protection, minimizing the risk of exposure through any single point of failure.

Workflow for PPE Selection and Use

Below is a DOT script visualizing the decision-making process for PPE selection when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operational & Disposal Plan A Task Assessment (e.g., weighing, reaction setup, purification) B Consult Hazard Profile (Irritant, Flammable, Reactive Alkyne) A->B C Work Area Check (Fume Hood Certified? Spill Kit Ready?) B->C D Primary Barrier: Engineering Controls (Chemical Fume Hood is Mandatory) C->D Proceed to Task E Body Protection (Flame-Resistant Lab Coat) D->E F Hand Protection (Double-gloving: Nitrile Gloves) D->F G Eye & Face Protection (Safety Goggles & Face Shield) D->G H Respiratory Protection (Required for spills or aerosol generation) D->H If risk of aerosols I Execute Task in Fume Hood E->I F->I G->I J Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) I->J K Decontaminate Workspace J->K L Doff & Dispose of PPE Correctly K->L Spill_Response Emergency Spill Response Plan cluster_minor Minor Spill (<100mL, Contained) cluster_major Major Spill (>100mL, Uncontained) Spill Spill Occurs Assess Assess Severity (Minor vs. Major) Spill->Assess Alert Alert Colleagues in Immediate Area Assess->Alert Minor Evacuate Evacuate Immediate Area Assess->Evacuate Major DonPPE Don Additional PPE (Respirator if needed, heavy gloves) Alert->DonPPE Contain Contain with Inert Absorbent (Vermiculite, Sand - NO Combustibles!) DonPPE->Contain Collect Collect Residue into Labeled Waste Container Contain->Collect Decon Decontaminate Area with Soap & Water Collect->Decon Notify Notify EHS / Emergency Services (911) Provide Chemical Name & Location Evacuate->Notify Secure Secure the Area (Close doors, prevent re-entry) Notify->Secure Wait Wait for Professional Responders Secure->Wait

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethynylpyridazine
Reactant of Route 2
Reactant of Route 2
3-Ethynylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.